molecular formula C11H7FOS B022332 4-Fluorophenyl 2-thienyl ketone CAS No. 579-49-7

4-Fluorophenyl 2-thienyl ketone

Cat. No.: B022332
CAS No.: 579-49-7
M. Wt: 206.24 g/mol
InChI Key: NLTRJPXIYKYMKT-UHFFFAOYSA-N
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Description

4-Fluorophenyl 2-thienyl ketone, also known as this compound, is a useful research compound. Its molecular formula is C11H7FOS and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluorophenyl)-thiophen-2-ylmethanone
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InChI

InChI=1S/C11H7FOS/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTRJPXIYKYMKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70206618
Record name 4-Fluorophenyl 2-thienyl ketone
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Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

579-49-7
Record name (4-Fluorophenyl)-2-thienylmethanone
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Record name 4-Fluorophenyl 2-thienyl ketone
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Record name 4-Fluorophenyl 2-thienyl ketone
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Record name 4-fluorophenyl 2-thienyl ketone
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Foundational & Exploratory

An In-depth Technical Guide on 4-Fluorophenyl 2-thienyl ketone (CAS: 579-49-7) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Fluorophenyl 2-thienyl ketone, with the CAS number 579-49-7, is a chemical compound that serves as a valuable building block in organic synthesis. Its structural features, comprising a fluorinated phenyl ring and a thiophene moiety, make it a precursor for a diverse range of molecules with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 579-49-7
Molecular Formula C₁₁H₇FOS[1]
Molecular Weight 206.24 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 95.5-96 °C[1]
Boiling Point 142-145 °C at 4 mmHg[1]
Density 1.279 g/cm³[1]
Solubility Soluble in organic solvents like DMSO and methanol.
InChI Key NLTRJPXIYKYMKT-UHFFFAOYSA-N[1]

Synthesis and Characterization

This compound is typically synthesized via a Friedel-Crafts acylation reaction. While specific industrial synthesis protocols are proprietary, a general laboratory-scale synthesis is described below.

Experimental Protocol: Synthesis of this compound

Materials:

  • Thiophene

  • 4-Fluorobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophene in anhydrous dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add anhydrous aluminum chloride to the stirred solution.

  • Add 4-fluorobenzoyl chloride dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

  • Quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Characterization: The structure and purity of the synthesized compound can be confirmed using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) stretch.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Applications in Drug Discovery and Development

While this compound itself is not known to possess significant biological activity, it serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active molecules. The thiophene ring is a well-established pharmacophore found in numerous approved drugs, and the fluorophenyl group can enhance metabolic stability and binding affinity.

Precursor to Bioactive Molecules

Derivatives of this compound have been investigated for various therapeutic applications, most notably as anticancer agents. The general workflow for the discovery of such bioactive compounds is illustrated below.

G cluster_0 Discovery & Synthesis cluster_1 Biological Evaluation Start 4-Fluorophenyl 2-thienyl ketone Synthesis Chemical Synthesis of Analog Library Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening In vitro Screening (e.g., MTT Assay) Purification->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Preclinical Preclinical Lead->Preclinical Preclinical Studies (In vivo models) caption General workflow for drug discovery starting from this compound.

General drug discovery workflow.
Potential Mechanisms of Action of Derivatives

Thiophene-containing compounds have been shown to exert their anticancer effects through various mechanisms. While the specific pathways targeted by derivatives of this compound would need to be elucidated for each compound, a hypothetical signaling pathway that could be modulated is depicted below. This is a generalized representation of common cancer signaling pathways that are often targeted by small molecule inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor (e.g., VEGFR) PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Inhibitor Thiophene Derivative Inhibitor->AKT Inhibitor->RAF Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Angiogenesis, Survival caption Hypothetical signaling pathway targeted by thiophene derivatives.

Hypothetical signaling pathway.

Experimental Protocols for Biological Evaluation

To assess the potential of novel compounds derived from this compound, a series of in vitro assays are typically employed. A standard method for evaluating cytotoxicity is the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the concentration at which a test compound inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the stock solution. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).[2]

  • Incubation: Incubate the plate for another 48-72 hours under the same conditions.[2]

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[2]

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Quantitative Data from Structurally Related Compounds

While no direct biological data for this compound is available, the following table summarizes the cytotoxic activity of some thiophene derivatives against various cancer cell lines, illustrating the potential of this chemical scaffold.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Thienopyrimidine derivative (3b)HepG2 (Liver)3.105[3]
Thienopyrimidine derivative (3b)PC-3 (Prostate)2.15[3]
Thienopyrimidine derivative (4c)HepG2 (Liver)3.023[3]
Thienopyrimidine derivative (4c)PC-3 (Prostate)3.12[3]
2-(4-Fluorophenyl)-N-phenylacetamide derivative (2b)PC3 (Prostate)52[4]
2-(4-Fluorophenyl)-N-phenylacetamide derivative (2c)PC3 (Prostate)80[4]

Conclusion

This compound is a key starting material in the synthesis of a variety of organic compounds. Its utility is particularly evident in the field of medicinal chemistry, where it serves as a scaffold for the development of novel therapeutic agents, especially in the area of oncology. The presence of the thiophene and fluorophenyl moieties provides a foundation for creating derivatives with desirable pharmacological properties. The experimental protocols and data presented in this guide offer a starting point for researchers and drug development professionals interested in exploring the potential of this versatile chemical entity. Further research into the synthesis and biological evaluation of novel derivatives is warranted to fully unlock its therapeutic potential.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-Fluorophenyl 2-thienyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Fluorophenyl 2-thienyl ketone, a key intermediate in pharmaceutical synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on clarity, data presentation, and experimental context.

Core Physicochemical Data

The quantitative physicochemical properties of this compound (CAS No: 579-49-7) are summarized in the table below for easy reference and comparison.[1]

PropertyValue
Molecular Formula C11H7FOS
Molecular Weight 206.236 g/mol
Exact Mass 206.02 g/mol
Melting Point 95.5-96 °C
Boiling Point 142-145 °C @ 4 Torr
Density 1.279 g/cm³
Flash Point 144.1 °C
Refractive Index 1.59
Polar Surface Area (PSA) 45.31 Ų
LogP (XLogP3) 3.118

Experimental Protocols

While specific experimental documentation for the determination of every property of this compound is not publicly detailed, the following are standard methodologies for ascertaining the key physicochemical characteristics of ketone compounds.

Determination of Melting Point

The melting point of a solid crystalline substance like this compound is typically determined using a melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded as the melting point. This range provides an indication of the purity of the substance, with a sharp melting point range suggesting high purity.

Determination of Boiling Point

For liquids at atmospheric pressure, the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. For substances like this compound, which have a high boiling point, vacuum distillation is often employed to prevent decomposition at elevated temperatures.[1] The boiling point is then reported at a specific pressure, as is the case here (142-145 °C at 4 Torr).[1]

Solubility Assessment

The solubility of aldehydes and ketones is influenced by their ability to form hydrogen bonds with water molecules.[2][3] Smaller ketones are generally soluble in water due to the polarity of the carbonyl group.[4][5][6] However, as the carbon chain length increases, the nonpolar character dominates, leading to decreased water solubility.[4] For a compound like this compound, with its larger aromatic and heterocyclic rings, solubility in water is expected to be low. Its solubility is typically tested in a range of organic solvents, such as alcohols, ethers, and chlorinated solvents.[4] This is often done by incrementally adding the solute to a known volume of the solvent at a specific temperature until no more solute dissolves, thus determining the saturation point.

Logical Workflow: Synthesis of this compound

The following diagram illustrates a logical workflow for the synthesis of this compound, based on a common synthetic route for related compounds, such as Friedel-Crafts acylation.

G cluster_reactants Reactants cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product Thiophene Thiophene Reaction Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl3) Thiophene->Reaction FluorobenzoylChloride 4-Fluorobenzoyl Chloride FluorobenzoylChloride->Reaction Quenching Quenching (e.g., with ice/HCl) Reaction->Quenching Extraction Extraction (Organic Solvent) Quenching->Extraction Washing Washing (e.g., with NaHCO3, brine) Extraction->Washing Drying Drying (e.g., with Na2SO4) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (e.g., Recrystallization or Chromatography) Evaporation->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Fluorophenyl 2-Thienyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 4-Fluorophenyl 2-thienyl ketone, a key intermediate in organic synthesis. This document collates available experimental and computational data to offer a detailed understanding of its structural and electronic properties.

Molecular Structure and Geometry

Precise experimental determination of the crystal structure of this compound through single-crystal X-ray diffraction is not publicly available at the time of this report. However, a detailed crystallographic analysis of the closely related derivative, (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, provides significant insights into the expected molecular geometry.[1]

The structure of this analog reveals a non-planar conformation between the fluorophenyl and thiophene rings. This deviation from planarity is a critical feature of the molecule's three-dimensional structure.

Table 1: Key Geometric Parameters (Experimental Data from a Closely Related Derivative and Predicted Values)

ParameterBond/AtomsExperimental Value (Derivative)[1]Predicted Value (Target Molecule)
Dihedral Angle Phenyl Ring - Thiophene Ring43.01(2)°~40-50°
Bond Lengths (Å)
C=ONot directly available~1.22 Å
C-FNot directly available~1.35 Å
C-S (Thiophene)~1.71 Å~1.71 Å
C-C (Inter-ring)Not directly available~1.48 Å
Bond Angles (°)
Phenyl-C-C(O)Not directly available~120°
C(O)-C-ThienylNot directly available~120°
C-S-C (Thiophene)~92°~92°

Note: Predicted values are based on standard bond lengths and angles for similar chemical environments and computational models.

The key structural feature is the dihedral angle between the planes of the 4-fluorophenyl and 2-thienyl rings. In the methylthio-substituted derivative, this angle is 43.01(2)°.[1] It is anticipated that the unsubstituted this compound will adopt a similar twisted conformation to minimize steric hindrance between the two aromatic systems. The carbonyl group acts as a bridge, and its electronic properties influence the degree of conjugation and, consequently, the dihedral angle.

Chemical Bonding and Electronic Structure

The bonding in this compound is characterized by a combination of sigma (σ) and pi (π) bonds. The phenyl and thienyl rings are aromatic systems with delocalized π-electrons. The carbonyl group introduces a significant dipole moment due to the electronegativity difference between the carbon and oxygen atoms.

The fluorine atom on the phenyl ring is a strongly electronegative group that exerts an inductive electron-withdrawing effect (-I) and a mesomeric electron-donating effect (+M). The sulfur atom in the thiophene ring also influences the electronic distribution within that ring. These electronic effects play a crucial role in the reactivity of the molecule at different positions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

¹H NMR Predicted δ (ppm)¹³C NMR Predicted δ (ppm)
Thienyl-H (position 5)7.8 - 8.0Carbonyl (C=O)185 - 195
Thienyl-H (position 3)7.6 - 7.8Phenyl-C (ipso, attached to C=O)130 - 135
Thienyl-H (position 4)7.1 - 7.3Phenyl-C (ortho to C=O)130 - 133
Phenyl-H (ortho to C=O)7.9 - 8.1Phenyl-C (meta to C=O)115 - 117 (JC-F)
Phenyl-H (meta to C=O)7.2 - 7.4Phenyl-C (para, attached to F)164 - 167 (JC-F)
Thienyl-C (ipso, attached to C=O)142 - 145
Thienyl-C (adjacent to S and C=O)Not Applicable
Thienyl-C (position 3)134 - 136
Thienyl-C (position 4)128 - 130
Thienyl-C (position 5)134 - 136

Predictions are based on data from (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone and other similar aromatic ketones.[1]

Infrared (IR) Spectroscopy

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)Assignment
~1650 - 1670C=O stretching (aryl ketone)
~1590 - 1610C=C stretching (aromatic rings)
~1220 - 1240C-F stretching
~830 - 850C-H out-of-plane bending (para-substituted phenyl)
~700 - 750C-S stretching (thiophene)
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show strong absorption bands in the ultraviolet region, arising from π → π* transitions within the aromatic rings and the carbonyl group. The conjugation between the rings and the carbonyl group will likely result in a red-shift of the absorption maxima compared to the individual chromophores.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of aryl thienyl ketones is the Friedel-Crafts acylation.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions Thiophene Thiophene Product 4-Fluorophenyl 2-thienyl ketone Thiophene->Product FluorobenzoylChloride 4-Fluorobenzoyl chloride FluorobenzoylChloride->Product Catalyst AlCl3 or SnCl4 (Lewis Acid) Solvent DCM or CS2 HCl HCl

Fig. 1: Synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-fluorobenzoyl chloride (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).

  • Addition of Lewis Acid: Cool the solution to 0 °C using an ice bath. Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or stannic chloride (SnCl₄) (1.1 eq), in portions while stirring.

  • Addition of Thiophene: To the stirred suspension, add a solution of thiophene (1.0 eq) in the same dry solvent dropwise via the dropping funnel, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours, monitor by TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Characterization Workflow

G Crude_Product Crude Product Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Structural_Analysis Structural Analysis Pure_Product->Structural_Analysis Spectroscopic_Analysis Spectroscopic Analysis Pure_Product->Spectroscopic_Analysis NMR NMR (¹H, ¹³C) Spectroscopic_Analysis->NMR FTIR FT-IR Spectroscopic_Analysis->FTIR UV_Vis UV-Vis Spectroscopic_Analysis->UV_Vis MS Mass Spectrometry Spectroscopic_Analysis->MS

Fig. 2: Workflow for characterization.

Logical Relationships in Structural Analysis

The determination of the molecular structure of this compound involves a logical progression from spectroscopic data to a final, confirmed structure.

G Mass_Spec Mass Spectrometry (Molecular Formula) Proposed_Structure Proposed Structure Mass_Spec->Proposed_Structure IR_Spec IR Spectroscopy (Functional Groups) IR_Spec->Proposed_Structure NMR_Spec NMR Spectroscopy (Connectivity) NMR_Spec->Proposed_Structure X_Ray X-ray Crystallography (3D Structure) Confirmed_Structure Confirmed Structure X_Ray->Confirmed_Structure Proposed_Structure->X_Ray

Fig. 3: Logical flow for structure elucidation.

Conclusion

This compound is a valuable building block in organic synthesis. Its molecular structure is characterized by a non-planar arrangement of the two aromatic rings connected by a ketone linker. The electronic properties are influenced by the fluorine substituent and the sulfur heteroatom. While a definitive single-crystal X-ray structure of the title compound remains to be reported, analysis of a close derivative and predictive spectroscopic data provide a solid foundation for understanding its chemical behavior and for its application in further synthetic endeavors. The provided experimental protocols offer a reliable method for its preparation and characterization.

References

Spectroscopic Profile of 4-Fluorophenyl 2-thienyl ketone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluorophenyl 2-thienyl ketone, a molecule of interest in medicinal chemistry and materials science. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived spectra for this compound in the public domain, the following data tables are based on predictive analysis and data from closely related structural analogs. These predictions offer a reliable starting point for the interpretation of experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.85 - 7.95m-2H, Aromatic (Fluorophenyl)
7.70 - 7.80m-1H, Aromatic (Thienyl)
7.55 - 7.65m-1H, Aromatic (Thienyl)
7.10 - 7.20m-3H, Aromatic (Fluorophenyl & Thienyl)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
194 - 196C=O (Ketone)
164 - 166 (d, J ≈ 250 Hz)C-F (Fluorophenyl)
135 - 138Aromatic (Quaternary)
132 - 134 (d, J ≈ 9 Hz)Aromatic CH (Fluorophenyl)
128 - 131Aromatic CH (Thienyl)
126 - 128Aromatic CH (Thienyl)
115 - 117 (d, J ≈ 22 Hz)Aromatic CH (Fluorophenyl)

Note: Predicted data is based on analogous compounds such as (4-Fluorophenyl)(phenyl)methanone and various thienyl ketones. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Peaks for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumC-H stretch (Aromatic)
1650 - 1670StrongC=O stretch (Aromatic Ketone)[1]
1590 - 1610Medium-StrongC=C stretch (Aromatic)
1400 - 1500MediumC=C stretch (Aromatic)
1210 - 1230StrongC-F stretch
800 - 850StrongC-H out-of-plane bend (para-substituted phenyl)
700 - 750StrongC-S stretch (Thiophene)

Note: The carbonyl stretching frequency is lowered due to conjugation with both the phenyl and thienyl rings.[1]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
206.02[M]⁺ (Molecular Ion)
123.01[M - C₄H₃S]⁺ (Loss of thienyl radical)
109.00[M - C₆H₄F]⁺ (Loss of fluorophenyl radical)
95.02[C₆H₄F]⁺ (Fluorophenyl cation)
83.00[C₄H₃S]⁺ (Thienyl cation)

Note: The exact mass of the molecular ion is calculated as 206.020164 g/mol for C₁₁H₇FOS. Fragmentation patterns for aromatic ketones often involve cleavage at the carbonyl group.[2][3]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of aromatic ketones like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Materials:

  • This compound sample (5-20 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-quality 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Ensure the sample is fully dissolved; use a vortex mixer if necessary.

    • Using a pipette, transfer the solution into a clean NMR tube. The solvent height should be around 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the carbonyl and aromatic C-H bonds.

Materials:

  • This compound sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable solvent.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

    • Apply pressure using the ATR's pressure arm to ensure a good seal between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Process the resulting spectrum to identify the wavenumbers of the absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity.

Materials:

  • This compound sample

  • Mass spectrometer (e.g., with Electron Ionization - EI source)

  • Solvent for sample dissolution (e.g., methanol or acetonitrile)

  • Syringe or autosampler

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a volatile organic solvent.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

    • Set the appropriate ionization method (e.g., EI) and parameters (e.g., electron energy of 70 eV).

  • Data Acquisition:

    • Introduce the sample into the ion source via direct infusion or through a gas chromatograph (GC-MS).

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification Characterization Initial Characterization (TLC, Melting Point) Synthesis->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS NMR_Data NMR Data Analysis (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Data Analysis (Functional Groups) IR->IR_Data MS_Data MS Data Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

Crystal Structure Analysis of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure of 4-Fluorophenyl 2-thienyl ketone and a Close Analogue

To the intended audience of researchers, scientists, and drug development professionals: a comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals that an experimental crystal structure for this compound has not been publicly reported. Therefore, to provide a valuable and detailed technical resource, this guide presents a thorough analysis of a closely related compound, (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, for which a complete synthesis and crystal structure determination is available. [1]

The structural similarities between these compounds mean that the experimental methodologies and crystallographic features of the analogue provide a strong and relevant reference point for understanding the potential solid-state properties of this compound.

This section details the synthesis, characterization, and crystal structure of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone.[1]

Experimental Protocols

Synthesis of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone [1]

  • Reaction Initiation: The precursor, 1-(4-fluorophenyl)-3-((2,2-diethoxyethyl)thio)-3-(methylthio)prop-2-en-1-one, was combined with 5 mL of dry ethanol and 5 mL of orthophosphoric acid in a round-bottomed flask.

  • Heating and Monitoring: The mixture was heated at 80°C for 80 minutes. The reaction's progress was monitored using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate and petroleum ether (2:8 ratio).

  • Work-up and Extraction: Upon completion, the reaction mixture was concentrated using a rotary evaporator. The resulting concentrate was poured into ice-cold water and extracted with ethyl acetate. The organic phase was subsequently dried over anhydrous sodium sulfate (Na₂SO₄).

  • Purification and Crystallization: The solvent was removed from the dried organic phase via rotary evaporation. The crude product was purified by silica gel column chromatography, eluting with a 5% ethyl acetate in petroleum ether solution. Single crystals suitable for X-ray diffraction were obtained by recrystallizing the purified compound from ethanol, which yielded yellow, block-shaped crystals.[1]

Single-Crystal X-ray Diffraction [1]

A suitable single crystal with dimensions of 0.25 × 0.23 × 0.21 mm³ was selected and mounted on a Bruker X8 Proteum diffractometer. Data was collected at 293 K using Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined using a full-matrix least-squares method on F².

Data Presentation

The key crystallographic data and refinement parameters are summarized in the tables below for clear comparison and analysis.

Table 1: Crystal Data and Structure Refinement Parameters [1]

ParameterValue
Empirical FormulaC₁₂H₉FOS₂
Formula Weight252.33
Crystal SystemMonoclinic
Space GroupP2₁
Unit Cell Dimensions
a (Å)5.4232(4)
b (Å)14.1405(6)
c (Å)7.5318(4)
β (°)94.198(5)
Volume (ų)576.04(5)
Z2
Data Collection
Temperature (K)293
Radiation Wavelength (Å)0.71073
θ range for collection (°)3.07 to 25.03
Refinement Details
Refinement methodFull-matrix least-squares on F²
R₁ [I > 2σ(I)]0.0337
wR₂ (all data)0.0806
Goodness-of-fit on F²1.044
CCDC Deposition Number1542125

Table 2: Selected Bond Lengths (Å)

BondLength (Å)
C1-F11.358(3)
C7=O11.225(3)
C8-S11.765(2)
C11-S11.718(2)
C12-S21.801(3)
C9-S21.743(2)

Table 3: Selected Bond Angles (°)

AngleValue (°)
C2-C1-C6116.3(2)
O1-C7-C4120.5(2)
O1-C7-C8120.3(2)
C4-C7-C8119.2(2)
C9-C8-C7129.4(2)
C11-S1-C891.54(10)

Note: Atom numbering is based on the published crystallographic information file (CIF) for CCDC 1542125.

Structural Insights

The crystal structure of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone reveals that the fluorophenyl and thiophene rings are not coplanar. The stability of the crystal packing is attributed to intermolecular C–H···O and C–H···F short contacts.[1]

Mandatory Visualization

The following diagram illustrates the logical workflow from the initial synthesis of the compound to the final analysis of its crystal structure.

G cluster_synthesis Synthesis & Purification cluster_analysis Crystallographic Analysis A Precursor Reaction B Purification (Column Chromatography) A->B C Crystallization (Ethanol) B->C D X-ray Data Collection C->D Single Crystal Selection E Structure Solution (Direct Methods) D->E F Structure Refinement E->F

Caption: Workflow from synthesis to crystallographic analysis.

References

Biological activity of 4-Fluorophenyl 2-thienyl ketone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Biological Activity of 4-Fluorophenyl 2-thienyl ketone Derivatives

Abstract

The 4-fluorophenyl and 2-thienyl ketone scaffold represents a promising, yet underexplored, area in medicinal chemistry. While direct biological data on simple derivatives of this compound are limited in publicly accessible literature, a comprehensive analysis of structurally related compounds reveals a wide spectrum of significant biological activities. Molecules incorporating the key moieties of a fluorinated phenyl ring and a thiophene group have demonstrated potent anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. This technical guide synthesizes the available data on these related compounds to provide a predictive overview of the therapeutic potential of the core structure. We present quantitative data in structured tables, detail key experimental protocols, and visualize relevant biological pathways and workflows to offer a foundational resource for researchers aiming to explore this chemical space for novel drug discovery.

Introduction to the this compound Scaffold

The core structure, consisting of a thiophene ring linked to a 4-fluorophenyl group via a carbonyl bridge, combines two key pharmacophores. The thiophene ring is a bioisostere of the benzene ring, found in numerous approved drugs, and is associated with a wide range of biological activities including antimicrobial, antiviral, and anti-inflammatory effects.[1] The incorporation of a fluorine atom on the phenyl ring can significantly enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate. The parent compound, this compound, and its precursors are recognized as valuable intermediates in organic synthesis, notably in the production of pharmaceuticals like the SGLT2 inhibitor Canagliflozin.[2][3]

This guide will explore the biological activities of various derivatives that, while structurally more complex, are built upon this fundamental scaffold. By examining their demonstrated effects, we can infer the potential of and guide future research into simpler this compound derivatives.

Anticancer Activity

Derivatives containing the thienyl and fluorophenyl moieties have shown significant cytotoxicity against a range of cancer cell lines. The primary mechanisms appear to involve the inhibition of critical signaling pathways and the induction of apoptosis.

Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors

A study on novel fused thienopyrimidine derivatives, which incorporate the 4-fluorophenyl group, identified compounds with potent antiproliferative activity against human hepatocellular carcinoma (HepG2) and prostate cancer (PC-3) cell lines.[4] The proposed mechanism involves the dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the protein kinase B (AKT) signaling pathway, which are crucial for tumor angiogenesis, growth, and survival.

Quantitative Data: Cytotoxicity of Fused Thienopyrimidine Derivatives [4]

Compound IDR GroupCancer Cell LineIC₅₀ (µM)
3b 4-ClHepG23.105 ± 0.14
PC-32.15 ± 0.12
3d 4-FHepG2Moderate Activity
PC-3Moderate Activity
3f 4-OCH₃HepG24.296 ± 0.2
PC-37.472 ± 0.42
3g 3,4,5-(OCH₃)₃HepG23.77 ± 0.17
PC-3Moderate Activity
4c 4-ClHepG23.023
PC-33.12
Sorafenib Reference DrugHepG22.941 ± 0.11
PC-33.84 ± 0.19

Signaling Pathway: Proposed VEGFR-2/AKT Inhibition

VEGFR2_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 AKT AKT VEGFR2->AKT Activates Downstream Downstream Effectors (Proliferation, Survival, Angiogenesis) AKT->Downstream Promotes Inhibitor Thiophene Derivative (e.g., 4c) Inhibitor->VEGFR2 Inhibits Inhibitor->AKT Inhibits

Caption: Proposed dual inhibition of VEGFR-2 and AKT pathways by thiophene derivatives.

Thienyl Chalcone Derivatives

Structurally analogous thienyl chalcones have been evaluated for their cytotoxic effects against breast cancer cell lines, demonstrating the anticancer potential of the thienyl group in related molecular architectures.[5]

Quantitative Data: Cytotoxicity of Thienyl Chalcone Analogs [5]

Compound IDCancer Cell LineIC₅₀ (µM)
5 MCF-77.79 ± 0.81
MDA-MB-2319.87 ± 1.05
8 MCF-78.12 ± 0.92
MDA-MB-23110.21 ± 1.1
Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified 5% CO₂ atmosphere.[5]

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. Live cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Workflow: In Vitro Cytotoxicity Screening

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis c1 Seed Cells in 96-Well Plate c2 Incubate 24h (Cell Adhesion) c1->c2 t1 Add Test Compounds (Varying Concentrations) c2->t1 t2 Incubate 48-72h t1->t2 t3 Add MTT Reagent t2->t3 t4 Incubate 2-4h (Formazan Formation) t3->t4 a1 Solubilize Formazan (e.g., with DMSO) t4->a1 a2 Read Absorbance (~570 nm) a1->a2 a3 Calculate Viability & Determine IC₅₀ a2->a3

References

Unlocking the Therapeutic Promise of Substituted Thienyl Ketones: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activity, and therapeutic potential of substituted thienyl ketones, tailored for researchers, scientists, and drug development professionals.

Substituted thienyl ketones have emerged as a versatile and promising scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of their potential therapeutic applications, with a focus on their anti-inflammatory and anticancer properties. Detailed experimental methodologies, quantitative biological data, and elucidated signaling pathways are presented to facilitate further research and development in this area.

Anti-inflammatory Applications: Targeting the Arachidonic Acid Cascade

A significant body of research highlights the potential of substituted thienyl ketones as potent anti-inflammatory agents. Their mechanism of action often involves the inhibition of key enzymes in the arachidonic acid pathway, namely cyclooxygenase (COX) and lipoxygenase (LOX). By modulating the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, these compounds offer a promising avenue for the treatment of various inflammatory conditions.

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of several substituted thienyl ketones has been quantified through various in vitro and in vivo assays. The following table summarizes the inhibitory concentrations (IC50) against COX-1, COX-2, and 5-LOX enzymes, as well as in vivo anti-inflammatory activity in the carrageenan-induced rat paw edema model.

Compound IDStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)In vivo Anti-inflammatory Activity (% inhibition at a given dose)Reference
Thienyl Chalcone 1 2-thienyl-propan-1-one derivativeNot reported0.151.255% at 20 mg/kg[1]
Thienyl Chalcone 2 2-thienyl-propan-1-one derivativeNot reported0.080.962% at 20 mg/kg[1]
Thienylacetamide 5b N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide45.625.454.3368% at 10 mg/kg
Di-2-thienyl ketone 5 Di-2-thienyl ketone with thiazole moietyNot reportedNot reported39.85Not reported
Di-2-thienyl ketone 6 Di-2-thienyl ketone with thiazole moietyNot reportedNot reported34.37Not reported
Signaling Pathway: Arachidonic Acid Cascade and COX/LOX Inhibition

The anti-inflammatory effects of substituted thienyl ketones are primarily attributed to their ability to inhibit COX and LOX enzymes, which are crucial for the conversion of arachidonic acid into pro-inflammatory eicosanoids. The following diagram illustrates this pathway and the points of inhibition.

Arachidonic_Acid_Cascade membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Cellular Stimuli aa Arachidonic Acid pla2->aa cox Cyclooxygenase (COX-1 & COX-2) aa->cox lox Lipoxygenase (5-LOX) aa->lox pgg2 PGG2 cox->pgg2 hpete 5-HPETE lox->hpete pgh2 PGH2 pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGD2, etc.) pgh2->prostaglandins thromboxanes Thromboxanes (TXA2) pgh2->thromboxanes inflammation Inflammation (Pain, Fever, Edema) prostaglandins->inflammation thromboxanes->inflammation leukotrienes Leukotrienes (LTB4, etc.) hpete->leukotrienes leukotrienes->inflammation inhibitor Substituted Thienyl Ketones inhibitor->cox inhibitor->lox

Arachidonic Acid Cascade and Inhibition by Thienyl Ketones.

Anticancer Applications: Targeting Tumor Growth and Angiogenesis

Substituted thienyl ketones have also demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. A key mechanism of action for some of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of various substituted thienyl ketones has been evaluated in vitro against several human cancer cell lines. The following table presents a selection of compounds and their corresponding half-maximal inhibitory concentrations (IC50).

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Thienyl Acrylonitrile (Thio-Iva) E-2-(2-thienyl)-3-acrylonitrile derivativeHuh-7 (Hepatocellular Carcinoma)0.8
Thienyl Acrylonitrile (Thio-Dam) E-2-(2-thienyl)-3-acrylonitrile derivativeHuh-7 (Hepatocellular Carcinoma)0.5
Quinolyl-thienyl chalcone 19 Chalcone with quinoline and thiophene moietiesHUVEC (Endothelial Cells)0.02178
Thienopyrimidine 21b Thieno[2,3-d]pyrimidine derivativeVEGFR-2 Kinase0.0334
Thienopyrimidine 21e Thieno[2,3-d]pyrimidine derivativeVEGFR-2 Kinase0.021
Thienopyrimidine 6j Thieno[2,3-d]pyrimidine derivativeHCT116 (Colon Cancer)0.6
Thienopyrimidine 6j Thieno[2,3-d]pyrimidine derivativeOV2008 (Ovarian Cancer)0.8
Thienopyrimidine 5b Thieno[2,3-d]pyrimidine derivativePC-3 (Prostate Cancer)1.5 x Doxorubicin
Thienopyrimidine 5d Thieno[2,3-d]pyrimidine derivativeHCT-116 (Colon Cancer)3 x Doxorubicin
Signaling Pathway: VEGF/VEGFR-2-Mediated Angiogenesis

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. Substituted thienyl ketones that inhibit VEGFR-2 can effectively block this process, thereby cutting off the tumor's blood supply.

VEGFR2_Signaling vegf VEGF-A vegfr2 VEGFR-2 vegf->vegfr2 p_vegfr2 p-VEGFR-2 (Dimerization & Autophosphorylation) vegfr2->p_vegfr2 plc PLCγ p_vegfr2->plc pi3k PI3K p_vegfr2->pi3k pkc PKC plc->pkc akt Akt pi3k->akt raf Raf mek MEK raf->mek pkc->raf survival Cell Survival akt->survival erk ERK mek->erk proliferation Cell Proliferation erk->proliferation migration Cell Migration erk->migration angiogenesis Angiogenesis proliferation->angiogenesis migration->angiogenesis survival->angiogenesis inhibitor Substituted Thienyl Ketones inhibitor->p_vegfr2 Inhibition of Phosphorylation

VEGF/VEGFR-2 Signaling Pathway and Point of Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Synthesis of Substituted Thienyl Ketones

General Procedure for the Synthesis of Thienyl Chalcones via Claisen-Schmidt Condensation:

  • To a solution of an appropriate substituted 2-acetylthiophene (1 mmol) and a substituted aromatic aldehyde (1 mmol) in ethanol (10 mL), an aqueous solution of sodium hydroxide (40%, 5 mL) is added dropwise with stirring at room temperature.

  • The reaction mixture is stirred for 2-4 hours, during which a precipitate typically forms.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into crushed ice and acidified with dilute hydrochloric acid.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired thienyl chalcone.

  • The structure of the synthesized compound is confirmed by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.[2]

General Procedure for the Synthesis of Thienyl β-Diketones via Claisen Condensation:

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 mmol) in anhydrous diethyl ether (15 mL) under a nitrogen atmosphere, a solution of the appropriate substituted 2-acetylthiophene (1 mmol) in anhydrous diethyl ether (5 mL) is added dropwise at 0 °C.

  • The mixture is stirred at room temperature for 30 minutes.

  • A solution of the appropriate ester (1.1 mmol) in anhydrous diethyl ether (5 mL) is then added dropwise.

  • The reaction mixture is refluxed for 4-6 hours and then cooled to room temperature.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired thienyl β-diketone.

In Vitro Anti-inflammatory Assays

COX-1/COX-2 Inhibition Assay (Colorimetric):

  • The assay is performed in a 96-well plate.

  • To each well, add 150 µL of assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme solution.

  • Add 10 µL of the test compound (substituted thienyl ketone) at various concentrations (dissolved in DMSO, final concentration of DMSO should be <1%). For the control, add 10 µL of DMSO.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of arachidonic acid solution.

  • Incubate for 2 minutes at 37°C.

  • Stop the reaction by adding 10 µL of a saturated stannous chloride solution.

  • The amount of prostaglandin produced is determined using a colorimetric ELISA kit according to the manufacturer's instructions.

  • The absorbance is read using a microplate reader, and the percent inhibition is calculated. The IC50 value is determined from the dose-response curve.

5-LOX Inhibition Assay (Spectrophotometric):

  • The assay is performed in a quartz cuvette.

  • To the cuvette, add 2 mL of 0.1 M Tris-HCl buffer (pH 7.4).

  • Add 20 µL of the test compound solution at various concentrations.

  • Add 20 µL of 5-lipoxygenase enzyme solution.

  • Incubate the mixture at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of linoleic acid (substrate).

  • The formation of hydroperoxides is monitored by measuring the increase in absorbance at 234 nm for 5 minutes using a UV-Vis spectrophotometer.

  • The percent inhibition is calculated, and the IC50 value is determined.

In Vivo Anti-inflammatory Assay

Carrageenan-Induced Paw Edema in Rats:

  • Male Wistar rats (150-200 g) are divided into groups (n=6).

  • One group serves as the control and receives the vehicle (e.g., 0.5% carboxymethyl cellulose). Another group receives a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg). The remaining groups are treated with the test compounds at different doses.

  • The vehicle, standard, or test compounds are administered orally 1 hour before the induction of inflammation.

  • Inflammation is induced by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • The paw volume is measured at 0, 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.

  • The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vitro Anticancer Assays

MTT Assay for Cell Viability:

  • Cancer cells are seeded in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • The cells are then treated with various concentrations of the substituted thienyl ketone for 48 or 72 hours.

  • After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.[]

VEGFR-2 Kinase Assay (Luminescence-based):

  • The assay is performed in a 96-well white plate suitable for luminescence measurements.

  • A master mix is prepared containing kinase buffer, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

  • 25 µL of the master mix is added to each well.

  • 5 µL of the test inhibitor (substituted thienyl ketone) at various concentrations is added to the test wells. 5 µL of buffer with the same DMSO concentration is added to the control wells.

  • 20 µL of diluted VEGFR-2 kinase is added to the test and positive control wells. 20 µL of kinase buffer is added to the blank wells.

  • The plate is incubated at 30°C for 45 minutes to allow the kinase reaction to proceed.

  • 50 µL of a kinase detection reagent (e.g., Kinase-Glo®) is added to each well to stop the reaction and generate a luminescent signal.

  • The plate is incubated at room temperature for 10-15 minutes.

  • The luminescence is read using a microplate reader.

  • The percentage of kinase inhibition is calculated, and the IC50 value is determined.[4]

Experimental and Drug Discovery Workflows

To provide a clearer understanding of the process of identifying and characterizing potential therapeutic agents from the substituted thienyl ketone class, the following workflows are presented.

Workflow for Screening Anti-inflammatory Compounds

Anti_inflammatory_Workflow synthesis Synthesis of Substituted Thienyl Ketone Library invitro_screening In Vitro Screening: COX-1, COX-2, and 5-LOX Inhibition Assays synthesis->invitro_screening sar_analysis Structure-Activity Relationship (SAR) Analysis invitro_screening->sar_analysis hit_identification Hit Identification (Potent & Selective Inhibitors) sar_analysis->hit_identification lead_optimization Lead Optimization (Chemical Modification) hit_identification->lead_optimization invivo_testing In Vivo Testing: Carrageenan-Induced Paw Edema hit_identification->invivo_testing lead_optimization->invitro_screening Iterative Improvement lead_optimization->invivo_testing preclinical Preclinical Development invivo_testing->preclinical

Workflow for the discovery of anti-inflammatory thienyl ketones.
Workflow for Evaluating Anticancer Activity

Anticancer_Workflow synthesis Synthesis of Novel Thienyl Ketone Derivatives cell_viability In Vitro Cytotoxicity Screening: MTT Assay on Cancer Cell Lines synthesis->cell_viability hit_selection Hit Selection (Compounds with low IC50) cell_viability->hit_selection mechanism_study Mechanism of Action Studies: VEGFR-2 Kinase Assay, Western Blot for Signaling Proteins hit_selection->mechanism_study mechanism_study->cell_viability Refine Selection invivo_models In Vivo Efficacy Studies: Tumor Xenograft Models mechanism_study->invivo_models adme_tox ADME/Tox Profiling invivo_models->adme_tox lead_candidate Lead Candidate Selection adme_tox->lead_candidate

Workflow for the evaluation of anticancer thienyl ketones.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of substituted thienyl ketones. The presented data, protocols, and pathways offer valuable insights to guide future research and the development of novel therapeutics based on this versatile chemical scaffold.

References

Fluorinated Aryl Ketones: A Technical Guide to Their Role in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated aryl ketones represent a pivotal class of compounds in modern medicinal chemistry. The strategic incorporation of fluorine atoms into aryl ketone scaffolds profoundly influences their physicochemical and biological properties, leading to enhanced potency, selectivity, and metabolic stability. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of fluorinated aryl ketones, with a focus on their role as enzyme inhibitors. Detailed experimental protocols and visual representations of relevant signaling pathways are included to facilitate a comprehensive understanding for researchers and drug development professionals.

The introduction of fluorine can alter a molecule's lipophilicity, pKa, and conformation, which in turn affects its binding affinity to biological targets and its pharmacokinetic profile.[1] Fluorinated aryl ketones, a prominent class of these compounds, have demonstrated significant potential as inhibitors of various enzymes, including proteases and kinases, making them valuable tools in the development of novel therapeutics for a range of diseases, including cancer, inflammation, and viral infections.[2][3][4]

Synthesis of Fluorinated Aryl Ketones

The synthesis of fluorinated aryl ketones can be achieved through various methods, often involving the introduction of fluorine or a fluorine-containing group at a specific position on the aryl ring or the ketone moiety. Common strategies include electrophilic fluorination, nucleophilic fluorination, and the use of fluorinated building blocks.

Synthesis of Fluorinated Chalcones via Claisen-Schmidt Condensation

A widely used method for synthesizing chalcones, a subclass of aryl ketones, is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an acetophenone with a benzaldehyde. To produce fluorinated chalcones, either the acetophenone or the benzaldehyde, or both, can contain fluorine substituents.

Experimental Protocol: Synthesis of (E)-1-(4-fluoro-3-methylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one [5]

  • Materials:

    • 4-fluoro-3-methylacetophenone (FMAA) (1.31 mmol)

    • 2-methoxybenzaldehyde (1.31 mmol)

    • Sodium hydroxide (NaOH) (1.97 mmol)

    • Ethanol (5 mL)

    • Dilute hydrochloric acid (HCl)

  • Procedure:

    • Dissolve 4-fluoro-3-methylacetophenone (1.31 mmol) and 2-methoxybenzaldehyde (1.31 mmol) in 5 mL of ethanol in a round-bottom flask.

    • To this solution, add sodium hydroxide (1.97 mmol) and stir the mixture at room temperature.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to 0°C and neutralize it with dilute HCl to precipitate the chalcone.

    • Filter the precipitate and wash it with cold water.

    • Recrystallize the crude product from ethanol to obtain the purified (E)-1-(4-fluoro-3-methylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one.

  • Characterization:

    • Appearance: White solid

    • Yield: 79.38%

    • Melting Point: 155°C

    • FT-IR (KBr) cm⁻¹: 1659 (C=O, chalcone), 1590 (C=C), 1243 (C-F)

    • ¹H NMR (400 MHz, CDCl₃, δ ppm): 2.385 (s, 3H, CH₃), 3.944 (s, 3H, -OCH₃), 6.964 (d, 2H, -CH=), 6.964-8.164 (m, 7H, Aromatic H)

Synthesis of Peptidyl Fluoromethyl Ketones

Peptidyl fluoromethyl ketones are potent inhibitors of cysteine and serine proteases. Their synthesis often involves the coupling of a peptide with a fluorinated ketone warhead.

Experimental Protocol: Synthesis of Z-Phe-Ala-CH₂F [4][6]

This synthesis involves a multi-step process, often starting from the corresponding amino acid. A general conceptual workflow is outlined below.

G cluster_synthesis Conceptual Synthesis Workflow for Peptidyl Fluoromethyl Ketones Start Protected Amino Acid (e.g., Boc-Ala-OH) Step1 Activation of Carboxylic Acid Start->Step1 Step2 Reaction with Diazomethane to form Diazomethyl Ketone Step1->Step2 Step3 Treatment with HF-Pyridine to form Fluoromethyl Ketone Step2->Step3 Step4 Deprotection of Amino Group Step3->Step4 Step5 Peptide Coupling with another Protected Amino Acid (e.g., Z-Phe-OH) Step4->Step5 Final Purification to yield Z-Phe-Ala-CH₂F Step5->Final

A conceptual workflow for the synthesis of peptidyl fluoromethyl ketones.

Medicinal Chemistry Applications of Fluorinated Aryl Ketones

Fluorinated aryl ketones have been extensively explored as inhibitors of a variety of enzymes, demonstrating their therapeutic potential in several disease areas.

Enzyme Inhibition

The electron-withdrawing nature of fluorine enhances the electrophilicity of the ketone carbonyl carbon, making it more susceptible to nucleophilic attack by active site residues of enzymes like serine and cysteine proteases. This often leads to the formation of a stable tetrahedral intermediate, mimicking the transition state of the enzymatic reaction and resulting in potent inhibition.

Table 1: Inhibitory Activity of Fluorinated Aryl Ketones against Various Enzymes

Compound ClassSpecific CompoundTarget EnzymeInhibitory Activity (IC₅₀/Kᵢ)Reference
Fluorinated Chalcone6-Fluoro-3,4-dihydroxy-2',4'-dimethoxychalcone5-LipoxygenasePotent inhibition (comparable to or better than non-fluorinated lead)[7]
Fluorinated ChalconeIndole ring-B chalcone derivative (4c)Tubulin PolymerizationIC₅₀ = 0.025 µM (HeLa cells)[8]
Peptidyl Fluoromethyl KetoneZ-Phe-Ala-CH₂FCathepsin B30-fold more potent than diazomethyl ketone analog[9]
Peptidyl Trifluoromethyl KetoneN/ACathepsin BWeak, slow-binding inhibition[2]
Signaling Pathways Modulated by Fluorinated Aryl Ketones

Caspase-Mediated Apoptosis: Peptidyl fluoromethyl ketones are potent inhibitors of caspases, a family of cysteine proteases that play a central role in the execution of apoptosis or programmed cell death. By inhibiting caspases, these compounds can prevent apoptotic cell death, which has therapeutic implications in diseases characterized by excessive apoptosis.

G cluster_caspase_pathway Caspase Activation Cascade in Apoptosis Apoptotic_Stimulus Apoptotic Stimulus (e.g., DNA damage, Death Receptor Ligation) Cytochrome_c Cytochrome c (released from mitochondria) Apoptotic_Stimulus->Cytochrome_c Procaspase_9 Procaspase-9 Apoptosome Apoptosome Formation Procaspase_9->Apoptosome Apaf_1 Apaf-1 Apaf_1->Apoptosome Cytochrome_c->Apoptosome Caspase_9 Active Caspase-9 Apoptosome->Caspase_9 Caspase_3 Active Caspase-3 Caspase_9->Caspase_3 Procaspase_3 Procaspase-3 Procaspase_3->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Inhibitor Peptidyl Fluoromethyl Ketone Inhibitors Inhibitor->Caspase_9 Inhibitor->Caspase_3

Simplified diagram of the intrinsic caspase activation pathway and the inhibitory action of peptidyl fluoromethyl ketones.

NF-κB Signaling Pathway: Chalcones, including their fluorinated derivatives, have been shown to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10][11][12][13][14] This pathway is a key regulator of inflammation, and its dysregulation is implicated in various inflammatory diseases and cancers. Chalcones can inhibit NF-κB activation, thereby exerting anti-inflammatory and anticancer effects.[10][11]

G cluster_nfkb_pathway Inhibition of the Canonical NF-κB Signaling Pathway by Chalcones Stimulus Pro-inflammatory Stimulus (e.g., TNF-α, IL-1) IKK IKK Complex Stimulus->IKK Phosphorylation Phosphorylation of IκB IKK->Phosphorylation IkB IκB NFkB_p50 p50 NFkB_p65 p65 NFkB_complex NF-κB/IκB Complex (inactive, in cytoplasm) NFkB_complex->Phosphorylation Degradation Ubiquitination and Degradation of IκB Phosphorylation->Degradation NFkB_active Active NF-κB (p50/p65) Degradation->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Gene_expression Transcription of Pro-inflammatory Genes Nucleus->Gene_expression translocation Chalcones Fluorinated Chalcones Chalcones->IKK inhibit Chalcones->Degradation inhibit

Chalcones can inhibit the NF-κB pathway by preventing the degradation of IκB.

Experimental Protocols for Biological Assays

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of 5-lipoxygenase, an enzyme involved in the inflammatory response.

  • Materials: [3][15][16][17]

    • Human recombinant 5-lipoxygenase

    • Arachidonic acid (substrate)

    • Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

    • Test compound (dissolved in a suitable solvent, e.g., DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a solution of the 5-lipoxygenase enzyme in the assay buffer.

    • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Include a control with solvent only.

    • Pre-incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

    • Measure the absorbance at a specific wavelength (e.g., 234 nm) at regular intervals to monitor the formation of the product.

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.

G cluster_assay_workflow Workflow for 5-LOX Inhibition Assay Prepare_Reagents Prepare Enzyme, Buffer, Substrate, and Inhibitor Solutions Plate_Setup Add Buffer, Inhibitor, and Enzyme to 96-well Plate Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Reaction_Initiation Add Substrate (Arachidonic Acid) Pre_incubation->Reaction_Initiation Measurement Measure Absorbance at 234 nm Reaction_Initiation->Measurement Data_Analysis Calculate % Inhibition and Determine IC₅₀ Measurement->Data_Analysis

A general workflow for determining the IC₅₀ of a 5-lipoxygenase inhibitor.
Caspase-3 Activity Assay

This fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Materials: [1][18][19][20][21]

    • Cell lysate containing active caspase-3 or purified caspase-3

    • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

    • Assay buffer (e.g., 20 mM HEPES, pH 7.5)

    • Test compound (fluorinated ketone inhibitor)

    • 96-well black microplate

    • Fluorometric microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well black microplate, add the cell lysate or purified caspase-3, the test compound at various concentrations, and the assay buffer.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) at different time points.

    • Determine the rate of the reaction for each inhibitor concentration.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Conclusion

Fluorinated aryl ketones have firmly established their importance in medicinal chemistry. Their unique properties, conferred by the strategic placement of fluorine atoms, have led to the development of potent and selective enzyme inhibitors with significant therapeutic potential. The synthetic methodologies for accessing these compounds are well-established, and a variety of biological assays are available to evaluate their activity. As our understanding of the intricate roles of enzymes in disease pathogenesis continues to grow, the rational design of novel fluorinated aryl ketone inhibitors will undoubtedly remain a promising avenue for the discovery of new and effective medicines. This guide provides a foundational understanding and practical protocols to aid researchers in this exciting and impactful field.

References

The Role of Fluorine in the Bioactivity of Small Molecules: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Fluorine Advantage in Medicinal Chemistry

The strategic incorporation of fluorine into small molecule drug candidates has become an indispensable tool in modern medicinal chemistry. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological activity. Judicious placement of fluorine atoms can lead to significant improvements in metabolic stability, binding affinity, membrane permeability, and acidity or basicity (pKa).[1][2] These modifications can ultimately translate into enhanced potency, selectivity, and pharmacokinetic profiles of therapeutic agents.[1][3]

This technical guide provides a comprehensive overview of the multifaceted roles of fluorine in drug discovery. It details key experimental protocols for assessing the impact of fluorination, presents quantitative data for comparative analysis, and visualizes the interplay of fluorinated molecules with critical signaling pathways.

Core Physicochemical and Pharmacokinetic Effects of Fluorination

The introduction of fluorine can systematically alter a molecule's properties in several key ways:

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][4] Placing fluorine at metabolically labile positions can block these "soft spots," thereby increasing the drug's half-life and bioavailability.[1]

  • Binding Affinity: Fluorine's high electronegativity can alter the electron distribution within a molecule, influencing its ability to form favorable interactions within a protein's binding pocket. These can include hydrogen bonds, dipole-dipole interactions, and electrostatic interactions. Fluorination can also induce conformational changes that lock the molecule into a more bioactive conformation.[1]

  • Lipophilicity (LogP/LogD): The effect of fluorine on lipophilicity is context-dependent. While the introduction of a trifluoromethyl (-CF3) group generally increases lipophilicity, monofluorination of an aromatic ring can have a more subtle effect, sometimes even increasing polarity.[3][4][5] This modulation of lipophilicity is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Acidity/Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. This can significantly lower the pKa of nearby acidic protons or decrease the basicity of nitrogen-containing functional groups.[1] Altering the ionization state of a drug can have profound effects on its solubility, permeability, and target engagement.

Quantitative Comparison of Fluorinated vs. Non-Fluorinated Analogs

The following tables summarize quantitative data from various sources, illustrating the impact of fluorination on key drug properties.

Table 1: Metabolic Stability of Fluorinated vs. Non-Fluorinated Compounds

Compound PairModificationAssay SystemParameterNon-Fluorinated ValueFluorinated ValueReference(s)
CSNK2 Inhibitor AnalogH vs. F on phenyl ringMouse in vivoIn vivo metabolic stabilityLess stableMore stable[6]
Ezetimibe AnalogH vs. p-F on phenylNot specifiedIntestinal absorption & metabolic stabilityLowerImproved[1]
Empagliflozin AnalogH vs. F on aryl ringNot specifiedMetabolic stability (oxidative hydroxylation)Less stableImproved[1]
Kinase Inhibitor AnalogsH vs. F/CF3 at metabolic hot spotsNot specifiedMetabolic stabilityLowerHigher[1]

Table 2: Binding Affinity of Fluorinated vs. Non-Fluorinated Compounds

Compound PairTargetParameterNon-Fluorinated Value (Kd/IC50)Fluorinated Value (Kd/IC50)Reference(s)
Ibrutinib AnalogBruton's tyrosine kinase (BTK)Binding AffinityWeakerEnhanced[1]
Fluoroquinolone AnalogDNA GyraseBinding AffinityLowerEnhanced[1]
Serotonin Transporter InhibitorSerotonin TransporterPotencyLowerImproved (due to conformational stabilization)[1]
PARP InhibitorsPARP2IC501,200 nM800 nM[7]

Table 3: Lipophilicity (clogP/logD) of Fluorinated vs. Non-Fluorinated Compounds

Compound PairModificationclogP/logD (Non-Fluorinated)clogP/logD (Fluorinated)Reference(s)
2-(Methylthio)pyridine vs. 2-(Trifluoromethylthio)pyridine-SCH3 vs. -SCF31.69 (logD 7.4)2.13 (logD 7.4)
2-(Methylthio)pyridine vs. 2-(Difluoromethylthio)pyridine-SCH3 vs. -SCF2H1.69 (logD 7.4)1.95 (logD 7.4)
Isoquinoline-based PARP InhibitorH vs. 7-F2.5 (Predicted)2.7 (Predicted)[7]
Aniline vs. 4-FluoroanilineH vs. 4-F0.901.15[7]

Table 4: pKa of Fluorinated vs. Non-Fluorinated Compounds

| Compound Pair | pKa (Non-Fluorinated) | pKa (Fluorinated) | Reference(s) | | :--- | :--- | :--- | | Aniline vs. 4-Fluoroaniline | 4.61 | 4.65 |[7] | | Aniline vs. 2-Fluoroaniline | 4.61 | 3.26 (Predicted) |[7] | | Aniline vs. 3-Fluoroaniline | 4.61 | 3.50 |[7] | | Isoquinoline-based PARP Inhibitor vs. 7-Fluoro analog | 6.8 (Predicted) | 6.5 (Predicted) |[7] |

Detailed Experimental Protocols

To ensure the reproducibility and validity of studies assessing the impact of fluorination, standardized experimental protocols are crucial.

Metabolic Stability: Liver Microsomal Stability Assay

This assay evaluates a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.

Materials:

  • Human liver microsomes (HLM)

  • Test compound and positive control (e.g., a rapidly metabolized drug)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw human liver microsomes on ice. Prepare a stock solution of the test compound in a suitable solvent like DMSO.

  • Incubation Mixture: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound.

  • Initiation: Pre-incubate the mixture at 37°C for a few minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile).

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the percentage of remaining compound against time. From this, calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[8]

Binding Affinity: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

  • Purified target protein

  • Fluorinated and non-fluorinated ligand solutions

  • ITC instrument

  • Matched buffer for protein and ligand

Procedure:

  • Sample Preparation: Prepare the protein and ligand solutions in the exact same buffer to minimize heats of dilution. Degas the solutions.

  • Instrument Setup: Thoroughly clean the sample cell and syringe. Load the protein solution into the sample cell and the ligand solution into the syringe.

  • Titration: Set the experimental parameters (temperature, stirring speed, injection volume, and spacing). Perform a series of small injections of the ligand into the protein solution.

  • Data Acquisition: The instrument measures the heat change after each injection.

  • Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the experimental data. Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[9][10][11]

Lipophilicity: Shake-Flask Method for LogP/LogD Determination

This classic method measures the partitioning of a compound between an aqueous and an immiscible organic solvent (typically n-octanol).

Materials:

  • Test compound

  • n-Octanol (pre-saturated with buffer)

  • Aqueous buffer (e.g., phosphate buffer at pH 7.4, pre-saturated with n-octanol)

  • Vials, shaker, centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Prepare a stock solution of the test compound. Add a known amount to a vial containing a precise volume of n-octanol and aqueous buffer.

  • Equilibration: Shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully take an aliquot from each phase and determine the concentration of the compound using a suitable analytical method.

  • Calculation: The partition coefficient (P or D) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP or LogD is the base-10 logarithm of this value.[2][12]

pKa Determination by UV-Vis Spectrophotometry

This method relies on the change in a compound's UV-Vis absorbance spectrum as its ionization state changes with pH.

Materials:

  • Test compound with a chromophore near the ionizable center

  • A series of buffers with a range of known pH values

  • UV-Vis spectrophotometer (preferably with a 96-well plate reader for higher throughput)

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of the test compound in a solvent like DMSO.

  • Buffer Solutions: In a 96-well plate, add a series of buffers covering a pH range that brackets the expected pKa of the compound.

  • Measurement: Add a small, constant amount of the compound's stock solution to each well. Measure the full UV-Vis absorbance spectrum (e.g., 230-500 nm) for each well.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve. Alternatively, more sophisticated multi-wavelength analysis can be used.[13][14][15][16][17]

Impact on Cellular Signaling Pathways

Fluorinated small molecules often exert their therapeutic effects by modulating specific cellular signaling pathways. Understanding these interactions is crucial for rational drug design.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a key therapeutic target.

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Fluorinated/ Non-Fluorinated Isoquinoline Inhibitor Inhibitor->PI3K

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of small molecules.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that relays extracellular signals to the nucleus to control gene expression and cellular processes like proliferation and differentiation.

MAPK_ERK_Signaling GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression & Cell Proliferation TranscriptionFactors->GeneExpression Inhibitor Fluorinated/ Non-Fluorinated Kinase Inhibitor Inhibitor->Raf

Caption: The MAPK/ERK signaling cascade and a potential point of inhibition.

Conclusion

Fluorine has firmly established its role as a "magic bullet" in medicinal chemistry. Its strategic incorporation allows for the fine-tuning of a wide array of molecular properties that are critical for therapeutic efficacy. By enhancing metabolic stability, modulating binding affinity, and optimizing lipophilicity and pKa, fluorination provides a powerful strategy to overcome many of the challenges encountered in drug discovery and development. The experimental protocols and comparative data presented in this guide offer a framework for the rational design and evaluation of novel fluorinated small molecules, paving the way for the next generation of innovative medicines.

References

The Thiophene Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for the phenyl group have led to its incorporation into a wide array of therapeutic agents. Thiophene-containing compounds have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This technical guide provides a comprehensive overview of the role of thiophene-containing compounds in drug discovery, with a focus on their synthesis, biological evaluation, and mechanisms of action.

I. The Versatility of the Thiophene Ring in Medicinal Chemistry

Thiophene and its derivatives are key building blocks in the synthesis of numerous pharmaceuticals.[1][2] The sulfur atom in the thiophene ring can engage in hydrogen bonding and other non-covalent interactions with biological targets, while the aromatic nature of the ring allows for π-π stacking interactions. Furthermore, the thiophene nucleus is readily amenable to substitution at various positions, enabling the fine-tuning of physicochemical properties and pharmacological activity.

II. Synthetic Strategies for Thiophene-Containing Compounds

The construction of the thiophene core is a well-established area of organic synthesis, with several named reactions providing efficient routes to a diverse range of derivatives.

A. Paal-Knorr Thiophene Synthesis

One of the most fundamental methods for synthesizing thiophenes is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[3][4][5]

G cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Product Dicarbonyl 1,4-Dicarbonyl Compound Thioketone Thioketone Intermediate Dicarbonyl->Thioketone Thionation SulfurizingAgent Sulfurizing Agent (e.g., P₄S₁₀) SulfurizingAgent->Thioketone CyclicIntermediate Dihydrothiophene Derivative Thioketone->CyclicIntermediate Cyclization Thiophene Substituted Thiophene CyclicIntermediate->Thiophene Dehydration

Caption: Paal-Knorr Thiophene Synthesis Workflow.

Experimental Protocol: General Procedure for Paal-Knorr Thiophene Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,4-dicarbonyl compound in an appropriate anhydrous solvent (e.g., toluene, xylene).

  • Addition of Sulfurizing Agent: Add the sulfurizing agent (e.g., phosphorus pentasulfide or Lawesson's reagent, typically 0.5-1.0 equivalents) portion-wise to the stirred solution. The reaction may be exothermic.

  • Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by carefully adding it to a stirred solution of saturated aqueous sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

B. Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that provides a versatile and efficient route to 2-aminothiophenes.[6][7][8] This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.

G cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Product Ketone Ketone/ Aldehyde Knoevenagel_Adduct Knoevenagel Condensation Product Ketone->Knoevenagel_Adduct Knoevenagel Condensation Cyanoester α-Cyanoester Cyanoester->Knoevenagel_Adduct Sulfur Elemental Sulfur Thiolated_Intermediate Thiolated Intermediate Sulfur->Thiolated_Intermediate Base Base Base->Knoevenagel_Adduct Knoevenagel_Adduct->Thiolated_Intermediate Aminothiophene 2-Aminothiophene Thiolated_Intermediate->Aminothiophene Cyclization & Tautomerization

Caption: Gewald Aminothiophene Synthesis Workflow.

Experimental Protocol: General Procedure for Gewald Aminothiophene Synthesis

  • Reaction Setup: To a solution of the carbonyl compound and the α-cyanoester in a suitable solvent (e.g., ethanol, DMF), add elemental sulfur.

  • Addition of Base: Add a catalytic amount of a base (e.g., morpholine, piperidine, or triethylamine) to the reaction mixture.

  • Heating: Stir the mixture at a specified temperature (often between room temperature and reflux) and monitor the reaction by TLC.

  • Work-up: After the reaction is complete, pour the mixture into ice-water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-aminothiophene.

III. Anticancer Activity of Thiophene-Containing Compounds

Thiophene derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against a variety of cancer cell lines.[9][10][11][12]

A. Quantitative Data on Anticancer Activity
Compound ClassSpecific CompoundCancer Cell LineIC₅₀ (µM)Reference
Thiophene CarboxamidesCompound 11bMCF-7 (Breast)6.55[11]
Compound 11bHCT-116 (Colon)8.20[11]
Compound 15MCF-7 (Breast)9.35[11]
Compound 15HCT-116 (Colon)8.76[11]
Compound 11aMCF-7 (Breast)11.36[11]
Compound 11aHCT-116 (Colon)10.82[11]
Spiro compound 16MCF-7 (Breast)15.25[11]
Spiro compound 16HCT-116 (Colon)17.75[11]
Thiophene-based ChalconesChalcone 3cMCF-7 (Breast)5.52[9]
Aminothiophene DerivativesCompound 15bA2780 (Ovarian)12 ± 0.17[9]
Compound 1312SGC-7901 (Gastric)0.34[12]
Compound 1312HT-29 (Colorectal)0.36[12]
Compound 1312EC-9706 (Esophageal)3.17[12]
B. Mechanism of Action: Inhibition of Tubulin Polymerization

A key mechanism by which some thiophene-containing anticancer agents exert their effects is through the inhibition of tubulin polymerization.[13][14][15][16][17] Tubulin is a crucial protein involved in the formation of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently lead to apoptosis.

G cluster_drug Drug Action cluster_cellular_process Cellular Process cluster_outcome Cellular Outcome Thiophene_Inhibitor Thiophene-based Tubulin Inhibitor Microtubules Microtubule Polymerization Thiophene_Inhibitor->Microtubules Inhibits Tubulin Tubulin Dimers Tubulin->Microtubules Polymerizes to form Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Forms G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of Tubulin Polymerization Inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thiophene-containing compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

IV. Anti-inflammatory Activity of Thiophene-Containing Compounds

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Thiophene derivatives have been shown to possess potent anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade.[18][19][20][21]

A. Quantitative Data on Anti-inflammatory Activity
CompoundTarget EnzymeIC₅₀ (µM)Reference
Thiophene Derivative 385-Lipoxygenase (5-LOX)29.2[18]
Compound 16Carrageenan-induced paw edemaMore potent than indomethacin[21]
B. Mechanism of Action: Inhibition of COX and LOX Enzymes

Many thiophene-based anti-inflammatory drugs exert their effects by inhibiting cyclooxygenase (COX) and/or lipoxygenase (LOX) enzymes.[18][22] These enzymes are responsible for the production of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation.

G cluster_stimulus Inflammatory Stimulus cluster_pathway Arachidonic Acid Cascade cluster_mediators Inflammatory Mediators cluster_drug Drug Action cluster_outcome Physiological Response Stimulus Inflammatory Stimulus Membrane_Phospholipids Membrane Phospholipids Stimulus->Membrane_Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A₂ COX_Pathway COX Pathway Arachidonic_Acid->COX_Pathway COX-1/COX-2 LOX_Pathway LOX Pathway Arachidonic_Acid->LOX_Pathway 5-LOX Prostaglandins Prostaglandins COX_Pathway->Prostaglandins Leukotrienes Leukotrienes LOX_Pathway->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiophene_Inhibitor Thiophene-based COX/LOX Inhibitor Thiophene_Inhibitor->COX_Pathway Inhibits Thiophene_Inhibitor->LOX_Pathway Inhibits

Caption: Inhibition of COX/LOX Pathways in Inflammation.

Experimental Protocol: 5-Lipoxygenase (5-LOX) Inhibition Assay

  • Enzyme Preparation: Prepare a solution of 5-lipoxygenase in a suitable buffer.

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the thiophene-containing compound or a vehicle control.

  • Substrate Addition: Initiate the reaction by adding the substrate, arachidonic acid.

  • Absorbance Measurement: Monitor the formation of the product, leukotriene B4, by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value.

V. Antibacterial Activity of Thiophene-Containing Compounds

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents. Thiophene derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.[23][24][25][26][27]

A. Quantitative Data on Antibacterial Activity
CompoundBacterial StrainMIC (mg/L)Reference
Thiophene Derivative 4Acinetobacter baumannii ATCC 179784[23]
Thiophene Derivative 4Escherichia coli ATCC 2592216[23]
Thiophene Derivative 5Acinetobacter baumannii ATCC 179784[23]
Thiophene Derivative 5Escherichia coli ATCC 2592216[23]
Thiophene Derivative 8Acinetobacter baumannii ATCC 1797816[23]
Thiophene Derivative 8Escherichia coli ATCC 2592216[23]
Thiophene Derivative 4Colistin-Resistant A. baumannii16 (MIC₅₀)[23]
Thiophene Derivative 4Colistin-Resistant E. coli8 (MIC₅₀)[23]
Thiophene Derivative 5Colistin-Resistant A. baumannii16 (MIC₅₀)[23]
Thiophene Derivative 5Colistin-Resistant E. coli32 (MIC₅₀)[23]
Thiophene Derivative 8Colistin-Resistant A. baumannii32 (MIC₅₀)[23]
Thiophene Derivative 8Colistin-Resistant E. coli32 (MIC₅₀)[23]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Culture: Prepare a standardized inoculum of the test bacterium in a suitable broth medium.

  • Compound Dilution: Prepare serial dilutions of the thiophene-containing compound in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

VI. Conclusion

The thiophene scaffold continues to be a highly valuable and versatile platform in the design and development of new therapeutic agents. The synthetic accessibility of thiophene derivatives, coupled with their diverse and potent biological activities, ensures their continued prominence in medicinal chemistry research. Further exploration of the structure-activity relationships of thiophene-containing compounds will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles for the treatment of a wide range of human diseases.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Fluorophenyl 2-thienyl ketone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenyl 2-thienyl ketone is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure, incorporating a fluorinated phenyl ring and a thiophene moiety, makes it a key building block for various therapeutic agents. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity of drug candidates. This document provides detailed application notes and experimental protocols for the synthesis of this compound via Friedel-Crafts acylation, a fundamental and versatile method for the formation of carbon-carbon bonds and the synthesis of aromatic ketones.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of the anti-diabetic drug Canagliflozin. Canagliflozin is an inhibitor of the sodium-glucose co-transporter 2 (SGLT2), which is involved in glucose reabsorption in the kidneys. By inhibiting SGLT2, Canagliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes. The synthesis of Canagliflozin involves the Friedel-Crafts acylation of a substituted thiophene derivative, highlighting the importance of mastering this synthetic step.

Reaction Principle

The synthesis of this compound is achieved through the Friedel-Crafts acylation of fluorobenzene with 2-thenoyl chloride. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The Lewis acid activates the 2-thenoyl chloride by forming a highly reactive acylium ion, which is then attacked by the electron-rich fluorobenzene ring, preferentially at the para position due to the ortho,para-directing effect of the fluorine atom and steric hindrance at the ortho position.

Experimental Protocol

This protocol describes a general method for the Friedel-Crafts acylation of fluorobenzene with 2-thenoyl chloride using aluminum chloride as the catalyst.

Materials:

  • Fluorobenzene (C₆H₅F)

  • 2-Thenoyl chloride (C₅H₃ClOS)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hydrochloric acid (HCl), concentrated and dilute (2M)

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Gas trap (for HCl gas)

Procedure:

  • Reaction Setup: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.2 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask to create a suspension of the aluminum chloride.

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add 2-thenoyl chloride (1.0 equivalent) to the stirred suspension.

  • Addition of Fluorobenzene: To this mixture, add fluorobenzene (1.1 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, while maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. This should be done in a well-ventilated fume hood as HCl gas will be evolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash successively with 2M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar Equivalents
FluorobenzeneC₆H₅F96.101.1
2-Thenoyl chlorideC₅H₃ClOS146.591.0
Aluminum chlorideAlCl₃133.341.2
This compoundC₁₁H₇FOS206.24(Product)

Table 2: Physical and Analytical Data of this compound

PropertyValue
AppearanceOff-white to yellow solid
Melting Point95-97 °C
Boiling Point142-145 °C at 4 mmHg
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.90-7.85 (m, 2H), 7.75 (dd, J=3.8, 1.2 Hz, 1H), 7.68 (dd, J=4.9, 1.2 Hz, 1H), 7.22-7.16 (m, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 187.9, 165.5 (d, J=254.5 Hz), 143.5, 135.2, 134.8, 133.5 (d, J=3.0 Hz), 132.7 (d, J=9.1 Hz), 128.1, 115.5 (d, J=21.8 Hz)
IR (KBr, cm⁻¹) ~3100 (Ar-H), ~1640 (C=O), ~1595 (C=C), ~1230 (C-F)
Mass Spectrum (EI, m/z) 206 (M⁺), 123, 111, 95

Note: Spectroscopic data are predicted based on typical values for similar structures and may vary slightly based on experimental conditions.

Visualizations

Friedel_Crafts_Acylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_flask 1. Prepare Flask with AlCl₃ and CH₂Cl₂ cool 2. Cool to 0-5 °C prep_flask->cool add_acyl 3. Add 2-Thenoyl Chloride cool->add_acyl add_fluoro 4. Add Fluorobenzene add_acyl->add_fluoro stir 5. Stir at Room Temperature add_fluoro->stir quench 6. Quench with Ice/HCl stir->quench extract 7. Extract with CH₂Cl₂ quench->extract wash 8. Wash Organic Layer extract->wash dry 9. Dry and Evaporate wash->dry purify 10. Purify Product dry->purify end_product 4-Fluorophenyl 2-thienyl ketone purify->end_product start Start start->prep_flask

Caption: Workflow for the synthesis of this compound.

Canagliflozin_Synthesis_Pathway cluster_starting Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_elaboration Further Elaboration cluster_final Final Product fluorobenzene Fluorobenzene ketone 4-Fluorophenyl 2-thienyl ketone fluorobenzene->ketone Friedel-Crafts Acylation thenoyl_chloride 2-Thenoyl Chloride thenoyl_chloride->ketone elaboration Further Reactions (e.g., another Friedel-Crafts, reduction, glycosylation) ketone->elaboration canagliflozin Canagliflozin elaboration->canagliflozin

Caption: Role of this compound in Canagliflozin synthesis.

Application Notes and Protocols: Mechanism of Friedel-Crafts Acylation of Thiophene with 4-Fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and widely utilized electrophilic aromatic substitution reaction in organic synthesis for the formation of carbon-carbon bonds, leading to the production of aryl ketones. These ketones are valuable intermediates in the synthesis of pharmaceuticals, fine chemicals, and flavoring agents.[1] This document provides a detailed overview of the reaction mechanism, experimental protocols, and comparative data for the Friedel-Crafts acylation of thiophene with 4-fluorobenzoyl chloride. Thiophene, an electron-rich five-membered heterocyclic compound, readily undergoes acylation, and the resulting (4-fluorophenyl)(thiophen-2-yl)methanone is a key precursor in various synthetic pathways.[2] The choice of catalyst is critical and significantly influences reaction efficiency, selectivity, and environmental impact.[3] While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, they often need to be used in stoichiometric amounts and can generate significant waste.[3] Consequently, research into more sustainable and reusable solid acid catalysts, such as zeolites, has gained considerable attention.[3]

Mechanism of Reaction

The Friedel-Crafts acylation of thiophene with 4-fluorobenzoyl chloride proceeds through a well-established three-step electrophilic aromatic substitution mechanism. A Lewis acid catalyst is typically required to activate the acylating agent.

Step 1: Formation of the Acylium Ion

The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), interacts with the 4-fluorobenzoyl chloride to generate a highly electrophilic acylium ion. This ion is stabilized by resonance.

Step 2: Electrophilic Attack and Formation of the Sigma Complex

The electron-rich thiophene ring acts as a nucleophile and attacks the electrophilic acylium ion. This attack preferentially occurs at the C2 position of the thiophene ring.[4][5] The high regioselectivity for the 2-position is attributed to the greater stability of the resulting intermediate carbocation (sigma complex), which can be delocalized over three resonance structures, as opposed to the intermediate formed from attack at the C3 position, which has only two resonance contributors.[4][5] The intermediate from the C2 attack is a linearly conjugated system, which is lower in energy than the cross-conjugated system resulting from C3 attack.[4][5]

Step 3: Deprotonation and Aromatization

In the final step, a weak base (such as the [AlCl₄]⁻ complex) abstracts a proton from the C2 position of the sigma complex. This step restores the aromaticity of the thiophene ring and regenerates the Lewis acid catalyst, yielding the final product, (4-fluorophenyl)(thiophen-2-yl)methanone.

Data Presentation

The efficiency of Friedel-Crafts acylation is highly dependent on the catalyst and reaction conditions. The following table summarizes quantitative data for the acylation of thiophene with various acylating agents and catalysts.

CatalystAcylating AgentThiophene Conversion (%)Product Yield (%)Reaction Conditions
Hβ ZeoliteAcetic Anhydride~9998.6 (2-acetylthiophene)60°C, 2h, Thiophene:Acylating Agent = 1:3
Modified C25 ZeoliteAcetic Anhydride99.0-80°C, 2h, Thiophene:Acylating Agent = 1:2
SnO₂ nanosheetsBenzoyl Chloride-Quantitative50°C, solvent-free
EtAlCl₂Succinyl Chloride-990°C, 2h, Thiophene:Acylating Agent = 2.1:1
Yb(OTf)₃VariousGood yields-Room temperature

Data compiled from multiple sources.[3][6]

Key Observations:

  • Solid acid catalysts like Hβ zeolite demonstrate excellent activity and high selectivity for the 2-acylated product under relatively mild conditions.[3]

  • Nanocatalysts such as SnO₂ nanosheets have shown quantitative yields under solvent-free conditions, offering a greener alternative.[3][7]

  • Lanthanide triflates, for instance, Yb(OTf)₃, are effective, reusable catalysts for this transformation.[6]

  • Traditional Lewis acids like AlCl₃ are effective but suffer from drawbacks such as the need for stoichiometric amounts and the generation of corrosive waste.[3]

Experimental Protocols

The following are generalized protocols for the Friedel-Crafts acylation of thiophene. These can be adapted for the specific use of 4-fluorobenzoyl chloride.

Protocol 1: Using a Traditional Lewis Acid Catalyst (e.g., AlCl₃)

Materials and Reagents:

  • Thiophene

  • 4-Fluorobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or another suitable solvent

  • Saturated aqueous solution of NH₄Cl

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 4-fluorobenzoyl chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: Cool the solution in an ice bath to 0°C. Slowly add anhydrous aluminum chloride in portions while stirring. The formation of a complex may be observed.

  • Thiophene Addition: To the stirred suspension, add thiophene dropwise, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction mixture to stir at 0°C for approximately 2 hours.[3] Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker containing ice and a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure (4-fluorophenyl)(thiophen-2-yl)methanone.

Protocol 2: Using a Solid Acid Catalyst (e.g., Hβ Zeolite)

Materials and Reagents:

  • Thiophene

  • 4-Fluorobenzoyl chloride

  • Hβ Zeolite catalyst

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Heating mantle or water bath

Procedure:

  • Catalyst Activation: Activate the Hβ zeolite catalyst by calcining it at 550°C for 4 hours to remove any adsorbed water.[3]

  • Reaction Setup: In a 50 ml round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, add thiophene and 4-fluorobenzoyl chloride.[3]

  • Catalyst Addition: Add the activated Hβ zeolite catalyst to the reaction mixture.[3]

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-80°C) and stir magnetically.[3] Monitor the reaction progress by taking samples periodically and analyzing them using gas chromatography (GC) or TLC.[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Catalyst Recovery: The solid catalyst can be recovered by filtration for regeneration and reuse.[3]

  • Purification: The liquid product can be purified by distillation or column chromatography.

Visualizations

G Overall Reaction Scheme cluster_reactants Reactants cluster_product Product Thiophene Thiophene LewisAcid + FluorobenzoylChloride 4-Fluorobenzoyl Chloride Product (4-fluorophenyl)(thiophen-2-yl)methanone LewisAcid->Product   Lewis Acid (e.g., AlCl₃)

Caption: Overall reaction for the Friedel-Crafts acylation of thiophene.

G Detailed Reaction Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack & Resonance cluster_step3 Step 3: Deprotonation AcylChloride 4-Fluorobenzoyl Chloride AcyliumIon Acylium Ion (Electrophile) + [AlCl₄]⁻ AcylChloride->AcyliumIon + AlCl₃ LewisAcid1 AlCl₃ Thiophene Thiophene SigmaComplex Sigma Complex (Resonance Stabilized) Thiophene->SigmaComplex + Acylium Ion Resonance1 Resonance Structure 1 SigmaComplex->Resonance1 Resonance Resonance2 Resonance Structure 2 Resonance1->Resonance2 Resonance3 Resonance Structure 3 Resonance2->Resonance3 SigmaComplex2 Sigma Complex FinalProduct (4-fluorophenyl)(thiophen-2-yl)methanone SigmaComplex2->FinalProduct + [AlCl₄]⁻ CatalystRegen AlCl₃ + HCl

Caption: Mechanism of Friedel-Crafts Acylation.

G Experimental Workflow Start Start Setup Reaction Setup: Dissolve 4-fluorobenzoyl chloride in anhydrous solvent Start->Setup Cooling Cool to 0°C (Ice Bath) Setup->Cooling CatalystAdd Slowly add Lewis Acid Catalyst Cooling->CatalystAdd ReactantAdd Add Thiophene dropwise at 0°C CatalystAdd->ReactantAdd Reaction Stir at 0°C for 2h Monitor with TLC ReactantAdd->Reaction Quench Quench reaction with ice and aq. NH₄Cl Reaction->Quench Extract Extract product with organic solvent Quench->Extract Dry Dry organic layers (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Pure Product Purify->End

Caption: Experimental workflow for Friedel-Crafts acylation.

References

Application Notes and Protocols for the Synthesis of 4-Fluorophenyl 2-thienyl ketone via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-Fluorophenyl 2-thienyl ketone, a valuable intermediate in medicinal chemistry and materials science. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-thiophenecarbonyl chloride and 4-fluorophenylboronic acid. This method offers a robust and efficient route to the target diaryl ketone. Included are a comprehensive experimental protocol, a summary of reaction parameters, and graphical representations of the catalytic cycle and experimental workflow.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. Its broad functional group tolerance and relatively mild reaction conditions have made it a cornerstone in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The synthesis of diaryl ketones, such as this compound, is of significant interest due to their prevalence as structural motifs in biologically active compounds. This protocol details the application of the Suzuki-Miyaura coupling for the efficient synthesis of this target molecule.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Data Presentation

The following table summarizes the key reagents and conditions for the Suzuki-Miyaura coupling for the synthesis of this compound. The data is compiled based on established protocols for similar transformations.

ParameterValueNotes
Reactants
2-Thiophenecarbonyl chloride1.0 mmolLimiting reagent
4-Fluorophenylboronic acid1.2 mmolSlight excess to ensure complete reaction
Catalyst System
Palladium CatalystPd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))3-5 mol%
BaseK₂CO₃ (Potassium carbonate)2.0 mmol (2.0 equiv.)
Reaction Conditions
SolventToluene or 1,4-DioxaneAnhydrous
Temperature80-100 °C
Reaction Time4-12 hoursMonitored by TLC or LC-MS
Work-up & Purification
Work-upAqueous work-up followed by extraction
PurificationColumn chromatography on silica gel
Expected Yield 75-90%Based on analogous reactions

Experimental Protocol

Materials:

  • 2-Thiophenecarbonyl chloride

  • 4-Fluorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Ethyl acetate

  • Hexanes

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-thiophenecarbonyl chloride (1.0 mmol, 1.0 equiv.), 4-fluorophenylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 mmol, 3-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under the inert atmosphere, add anhydrous toluene (10 mL) to the flask via a syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.

  • Aqueous Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X (L2) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' (L2) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product Boronic Ar'B(OH)2 (4-Fluorophenylboronic acid) Base Base (K2CO3) Boronic->Base Boronate [Ar'B(OH)3]- Base->Boronate Activation Boronate->Transmetal ArylHalide Ar-X (2-Thiophenecarbonyl chloride) ArylHalide->OxAdd

Caption: Suzuki-Miyaura Catalytic Cycle for Ketone Synthesis.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 2-Thiophenecarbonyl chloride - 4-Fluorophenylboronic acid - Pd(PPh3)4 - K2CO3 inert Establish Inert Atmosphere (N2 or Ar) reagents->inert solvent Add Anhydrous Toluene inert->solvent heat Heat to 90 °C (4-12 hours) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool filter Filter through Celite cool->filter extract Aqueous Work-up & Extraction filter->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure 4-Fluorophenyl 2-thienyl ketone purify->product

Caption: Experimental Workflow for Synthesis.

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Aryl Thienyl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of aryl thienyl ketones, a critical structural motif in medicinal chemistry and materials science. The methodologies outlined leverage palladium-catalyzed cross-coupling reactions, offering efficient and versatile routes to a diverse range of these valuable compounds.

Introduction

Aryl thienyl ketones are prevalent scaffolds in a multitude of biologically active compounds and functional organic materials. The development of robust and efficient synthetic methods to access these molecules is of significant interest. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of the key aryl-acyl bond or the aryl-thienyl bond, providing access to a wide array of substituted aryl thienyl ketones with high functional group tolerance and yields. This document details several key palladium-catalyzed methodologies, including Suzuki-Miyaura coupling, direct C-H acylation, and carbonylative cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In the context of aryl thienyl ketone synthesis, it can be employed to couple a thienylboronic acid with an aryl halide or an arylboronic acid with a halogenated thienyl ketone. A carbonylative variation of this reaction allows for the three-component coupling of an aryl halide, a thienylboronic acid, and carbon monoxide.

Carbonylative Suzuki-Miyaura Coupling

This approach constructs the aryl thienyl ketone moiety in a single step from readily available starting materials. The reaction proceeds via the palladium-catalyzed coupling of an aryl halide and a thienylboronic acid under a carbon monoxide atmosphere.

Reaction Scheme:

Ar-X + (Thienyl)-B(OR)₂ + CO --[Pd catalyst, base]--> Ar-CO-Thienyl

Experimental Protocol: Carbonylative Suzuki-Miyaura Coupling[1][2]

Materials:

  • Aryl iodide/bromide (1.0 mmol, 1.0 equiv)

  • Thienylboronic acid (2.0 mmol, 2.0 equiv)

  • PEPPSI-IPr catalyst (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) (0.03 mmol, 3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 mmol, 2.5 equiv)

  • Anhydrous dioxane (5 mL)

  • Carbon monoxide (CO) gas (balloon)

Procedure:

  • To a dry 10 mL glass sleeve equipped with a magnetic stir bar, add the aryl iodide/bromide, thienylboronic acid, PEPPSI-IPr catalyst, and cesium carbonate.

  • Fit the sleeve with a rubber septum.

  • Evacuate the sleeve and backfill with carbon monoxide gas. Repeat this cycle three times.

  • Add anhydrous dioxane via syringe.

  • Stir the reaction mixture at 80 °C under a CO balloon atmosphere for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation: Substrate Scope of Carbonylative Suzuki-Miyaura Coupling[1][2]
EntryAryl HalideThienylboronic AcidProductYield (%)
11-Iodo-2,6-dimethylbenzene2-Thiopheneboronic acid(2,6-Dimethylphenyl)(thiophen-2-yl)methanone95
21-Iodo-4-methoxybenzene2-Thiopheneboronic acid(4-Methoxyphenyl)(thiophen-2-yl)methanone88
31-Iodo-4-nitrobenzene2-Thiopheneboronic acid(4-Nitrophenyl)(thiophen-2-yl)methanone75
42-BromothiophenePhenylboronic acidPhenyl(thiophen-2-yl)methanone82
52-Bromothiophene4-Acetylphenylboronic acid(4-Acetylphenyl)(thiophen-2-yl)methanone78

Catalytic Cycle: Carbonylative Suzuki-Miyaura Coupling

G Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA ArPdX Ar-Pd(II)L_n-X OA->ArPdX CO_ins CO Insertion ArPdX->CO_ins AcylPdX Ar(CO)-Pd(II)L_n-X CO_ins->AcylPdX Transmetal Transmetalation AcylPdX->Transmetal AcylPdThienyl Ar(CO)-Pd(II)L_n-Thienyl Transmetal->AcylPdThienyl XB X-B(OR)₂(Base) Transmetal->XB RE Reductive Elimination AcylPdThienyl->RE RE->Pd0 Catalyst Regeneration Product Ar-CO-Thienyl RE->Product ArX Ar-X ArX->OA CO CO CO->CO_ins ThienylB (Thienyl)-B(OR)₂ Base Base ThienylB->Base Borate [(Thienyl)-B(OR)₂(Base)]⁻ Base->Borate Borate->Transmetal

Caption: Catalytic cycle for the Carbonylative Suzuki-Miyaura coupling.

Direct C-H Acylation

Direct C-H functionalization represents a highly atom-economical approach to the synthesis of aryl thienyl ketones. This method avoids the pre-functionalization of the thiophene ring, directly coupling it with an aldehyde, which serves as the acyl source.

Palladium-Catalyzed C-H Acylation with Aldehydes

In this reaction, a directing group on the thiophene ring, often a pyridinyl or pyrimidyl group, guides the palladium catalyst to activate a specific C-H bond for acylation. The use of microwave irradiation can significantly reduce reaction times and improve yields.[1][2][3]

Reaction Scheme:

(2-DirectingGroup-Thienyl)-H + Ar-CHO --[Pd(OAc)₂, oxidant]--> (2-DirectingGroup-3-Acyl-Thienyl)-Ar

Experimental Protocol: Microwave-Assisted Direct C-H Acylation[3][4][5]

Materials:

  • 2-(Thiophen-2-yl)pyridine (1.0 mmol, 1.0 equiv)

  • Aromatic aldehyde (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

  • tert-Butyl hydroperoxide (TBHP), 70 wt. % in H₂O (3.0 mmol, 3.0 equiv)

  • Pivalic acid (PivOH) (0.5 mmol, 0.5 equiv)

  • 1,2-Dichloroethane (DCE) (3 mL)

Procedure:

  • To a 10 mL microwave vial, add 2-(thiophen-2-yl)pyridine, the aromatic aldehyde, palladium(II) acetate, and pivalic acid.

  • Add 1,2-dichloroethane, followed by the tert-butyl hydroperoxide solution.

  • Seal the vial with a cap.

  • Place the vial in a microwave reactor and irradiate at 120 °C for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate) to afford the desired aryl thienyl ketone.

Data Presentation: Substrate Scope of Microwave-Assisted Direct C-H Acylation[3][4][5]
EntryThiophene DerivativeAldehydeProductYield (%)
12-(Thiophen-2-yl)pyridineBenzaldehydePhenyl(2-(pyridin-2-yl)thiophen-3-yl)methanone92
22-(Thiophen-2-yl)pyridine4-Methoxybenzaldehyde(4-Methoxyphenyl)(2-(pyridin-2-yl)thiophen-3-yl)methanone85
32-(Thiophen-2-yl)pyridine4-Chlorobenzaldehyde(4-Chlorophenyl)(2-(pyridin-2-yl)thiophen-3-yl)methanone88
42-(Thiophen-2-yl)pyrimidineBenzaldehydePhenyl(2-(pyrimidin-2-yl)thiophen-3-yl)methanone81
52-(Thiophen-2-yl)pyrimidineCyclohexanecarbaldehydeCyclohexyl(2-(pyrimidin-2-yl)thiophen-3-yl)methanone76

Workflow: Direct C-H Acylation

G start Start reagents Combine Thiophene Derivative, Aldehyde, Pd(OAc)₂, PivOH in DCE start->reagents add_oxidant Add TBHP Solution reagents->add_oxidant seal Seal Microwave Vial add_oxidant->seal microwave Microwave Irradiation (120 °C, 15-30 min) seal->microwave cool Cool to Room Temperature microwave->cool quench Quench with Na₂S₂O₃ (aq) cool->quench extract Extract with CH₂Cl₂ quench->extract dry Dry, Filter, and Concentrate extract->dry purify Flash Column Chromatography dry->purify product Pure Aryl Thienyl Ketone purify->product

Caption: Experimental workflow for microwave-assisted direct C-H acylation.

Carbonylative Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. A carbonylative version of this reaction provides a route to ketones. For the synthesis of aryl thienyl ketones, this can involve the coupling of an arylzinc reagent with a thienyl acyl halide or a thienylzinc reagent with an aryl acyl halide, with in-situ carbonylation.

Palladium-Catalyzed Carbonylative Negishi Coupling

This protocol describes the formation of an organozinc reagent from an aryl iodide, which then undergoes a palladium-catalyzed carbonylative coupling with a thienyl halide.

Reaction Scheme:

Thienyl-X + Ar-I + Zn --[Pd catalyst, CO]--> Thienyl-CO-Ar

Experimental Protocol: Carbonylative Negishi Coupling[1][6]

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.1 mmol, 1.1 equiv)

  • Zinc chloride (ZnCl₂), 0.5 M in THF (2.2 mL, 1.1 mmol)

  • 2-Bromothiophene (1.2 mmol, 1.2 equiv)

  • PEPPSI-IPr catalyst (0.03 mmol, 3 mol%)

  • Anhydrous tetrahydrofuran (THF) (5 mL)

  • Carbon monoxide (CO) gas (balloon)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the aryl iodide and anhydrous THF.

  • Cool the solution to -78 °C and add n-butyllithium dropwise. Stir for 30 minutes.

  • To this solution, add the zinc chloride solution dropwise and allow the mixture to warm to room temperature.

  • In a separate flask, add the PEPPSI-IPr catalyst and 2-bromothiophene.

  • Transfer the freshly prepared organozinc reagent to the flask containing the catalyst and thienyl halide via cannula.

  • Evacuate and backfill the reaction flask with carbon monoxide three times and maintain a CO atmosphere with a balloon.

  • Stir the reaction at 50 °C for 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Substrate Scope of Carbonylative Negishi Coupling[1]
EntryAryl IodideThienyl HalideProductYield (%)
11-Iodo-2,4,6-trimethylbenzene2-Bromothiophene(2,4,6-Trimethylphenyl)(thiophen-2-yl)methanone85
21-Iodo-4-fluorobenzene2-Bromothiophene(4-Fluorophenyl)(thiophen-2-yl)methanone78
31-Iodo-3-methoxybenzene2-Bromothiophene(3-Methoxyphenyl)(thiophen-2-yl)methanone81
42-Iodopyridine2-BromothiophenePhenyl(pyridin-2-yl)methanone72
51-Iodobenzene3-BromothiophenePhenyl(thiophen-3-yl)methanone75

Signaling Pathway: Carbonylative Negishi Coupling

G Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA ThienylPdX Thienyl-Pd(II)L_n-X OA->ThienylPdX CO_ins CO Insertion ThienylPdX->CO_ins AcylPdX Thienyl(CO)-Pd(II)L_n-X CO_ins->AcylPdX Transmetal Transmetalation AcylPdX->Transmetal AcylPdAr Thienyl(CO)-Pd(II)L_n-Ar Transmetal->AcylPdAr ZnClX ZnClX Transmetal->ZnClX RE Reductive Elimination AcylPdAr->RE RE->Pd0 Catalyst Regeneration Product Thienyl-CO-Ar RE->Product ThienylX Thienyl-X ThienylX->OA CO CO CO->CO_ins ArZnCl Ar-ZnCl ArZnCl->Transmetal

Caption: Catalytic cycle for the Carbonylative Negishi coupling.

Conclusion

The palladium-catalyzed synthesis of aryl thienyl ketones offers a powerful and versatile platform for medicinal chemists and materials scientists. The methods detailed in these application notes—Carbonylative Suzuki-Miyaura coupling, direct C-H acylation, and Carbonylative Negishi coupling—provide a range of options to suit different starting materials and desired substitution patterns. The provided protocols and data tables serve as a practical guide for the implementation of these valuable synthetic transformations. Careful optimization of reaction conditions for specific substrates may be necessary to achieve optimal results.

References

Application Notes and Protocols: Laboratory Scale Synthesis of 4-Fluorophenyl 2-thienyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 4-Fluorophenyl 2-thienyl ketone. The synthesis is achieved via a Friedel-Crafts acylation reaction between fluorobenzene and 2-thenoyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This method is a standard and effective approach for the formation of aryl ketones.[1][2] The protocol includes a comprehensive list of reagents and equipment, step-by-step experimental procedures, and methods for purification and characterization of the final product. The intended audience for these notes includes researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a chemical intermediate valuable in organic synthesis, particularly in the development of pharmaceutical compounds.[3] The molecular structure, featuring a fluorophenyl group linked to a thienyl group via a ketone, provides a scaffold for various chemical modifications.

The synthesis described herein employs the Friedel-Crafts acylation, a fundamental reaction in organic chemistry for attaching an acyl group to an aromatic ring.[4][5] The reaction proceeds through the formation of an acylium ion intermediate, generated from the reaction of 2-thenoyl chloride with the aluminum chloride catalyst. This electrophile is then attacked by the electron-rich fluorobenzene ring to form the desired ketone.

Reaction Scheme

The overall reaction is as follows:

Fluorobenzene + 2-Thenoyl Chloride → (in the presence of AlCl₃) → this compound + HCl

Materials and Equipment

ReagentFormulaMolar Mass ( g/mol )AmountMolesNotes
2-Thenoyl chlorideC₅H₃ClOS146.5914.66 g (11.5 mL)0.10Acylating agent
FluorobenzeneC₆H₅F96.1028.83 g (30.0 mL)0.30Aromatic substrate/Solvent
Aluminum chloride (anhydrous)AlCl₃133.3414.67 g0.11Lewis acid catalyst
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.93100 mL-Solvent
Hydrochloric acid (conc.)HCl36.46~30 mL-For work-up
Sodium bicarbonate (5% aq. sol.)NaHCO₃84.01~100 mL-For washing
Brine (saturated aq. NaCl)NaCl58.44~50 mL-For washing
Anhydrous magnesium sulfateMgSO₄120.37~10 g-Drying agent
Crushed IceH₂O18.02~200 g-For work-up
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel (100 mL)

  • Reflux condenser with a gas outlet connected to a gas trap (e.g., bubbler with mineral oil or NaOH solution)

  • Heating mantle

  • Thermometer

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard glassware for purification and analysis

Experimental Protocol

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Aluminum chloride is corrosive and reacts violently with water. 2-Thenoyl chloride is a lachrymator and is corrosive. Dichloromethane is a suspected carcinogen. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Reaction Setup:

    • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.

    • Connect the top of the condenser to a gas trap to neutralize the evolving HCl gas.

  • Charging the Flask:

    • In the fume hood, add anhydrous aluminum chloride (14.67 g, 0.11 mol) to the reaction flask.

    • Add anhydrous dichloromethane (50 mL) to the flask.

    • Add fluorobenzene (30.0 mL, 0.30 mol) to the flask. Fluorobenzene serves as both a reactant and a solvent.

    • Stir the mixture and cool the flask to 0-5 °C using an ice-water bath.

  • Addition of Acylating Agent:

    • Dissolve 2-thenoyl chloride (14.66 g, 0.10 mol) in anhydrous dichloromethane (50 mL) and place this solution in the dropping funnel.

    • Add the 2-thenoyl chloride solution dropwise to the stirred, cooled mixture in the flask over a period of approximately 30-45 minutes. Maintain the internal temperature of the reaction mixture below 10 °C during the addition. A vigorous evolution of HCl gas will be observed.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring at room temperature for an additional 2-3 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Quenching:

    • Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (~200 g) and concentrated hydrochloric acid (~30 mL) in a large beaker, with vigorous stirring. This step is highly exothermic and should be performed with caution in a fume hood.

    • Transfer the quenched mixture to a 500 mL separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine all organic layers.

  • Washing and Drying:

    • Wash the combined organic phase sequentially with:

      • 5% aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. (Caution: CO₂ evolution).

      • Water (50 mL).

      • Saturated brine solution (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane and excess fluorobenzene.

    • The crude product is obtained as an oily solid. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by vacuum distillation.[6]

Data and Characterization

PropertyValue
Product Name This compound
CAS Number 579-49-7[6]
Molecular Formula C₁₁H₇FOS[6]
Molecular Weight 206.24 g/mol [6]
Appearance Off-white to pale yellow solid
Melting Point 95.5-96 °C[6]
Boiling Point 142-145 °C at 4 Torr[6]
Theoretical Yield 20.62 g (based on 0.10 mol of 2-thenoyl chloride)
Expected Yield 75-85%
  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.8-7.9 (m, 2H, Ar-H), ~7.7 (dd, 1H, Thiophene-H), ~7.6 (dd, 1H, Thiophene-H), ~7.1-7.2 (m, 3H, Ar-H and Thiophene-H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~188 (C=O), ~165 (d, J=255 Hz, C-F), ~144, ~135, ~134, ~132 (d, J=9 Hz), ~128, ~115 (d, J=22 Hz).

  • IR (KBr, cm⁻¹): ~1640 (C=O stretch), ~1595, ~1500 (Aromatic C=C stretch), ~1220 (C-F stretch).

Workflow Diagram

SynthesisWorkflow cluster_setup 1. Reaction Setup cluster_reaction 2. Friedel-Crafts Acylation cluster_workup 3. Work-up & Purification cluster_analysis 4. Characterization setup Assemble Dry Glassware (3-Neck Flask, Condenser, Funnel) reagents Charge Flask: 1. AlCl₃ 2. Dichloromethane 3. Fluorobenzene setup->reagents cool Cool to 0-5 °C (Ice Bath) reagents->cool addition Dropwise Addition: 2-Thenoyl Chloride in DCM (Keep T < 10 °C) cool->addition react Stir at Room Temp (2-3 hours) addition->react quench Quench Reaction (Pour into Ice/HCl) react->quench extract Liquid-Liquid Extraction (DCM) quench->extract wash Wash Organic Layer: 1. 5% NaHCO₃ 2. Water 3. Brine extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify Crude Product (Recrystallization or Distillation) concentrate->purify analysis Analyze Final Product: - Melting Point - NMR (¹H, ¹³C) - IR Spectroscopy purify->analysis

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Characterization of 4-Fluorophenyl 2-thienyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical techniques for the comprehensive characterization of 4-Fluorophenyl 2-thienyl ketone. The protocols outlined below are intended to serve as a guide for researchers in academic and industrial settings, particularly in the fields of medicinal chemistry, drug discovery, and quality control.

Spectroscopic Characterization

Spectroscopic methods are fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

1.1.1. ¹H NMR Spectroscopy

  • Objective: To identify and assign the proton environments in the this compound molecule.

  • Expected Chemical Shifts: Based on the analysis of structurally similar compounds, the following chemical shifts are anticipated. The protons on the thiophene ring are expected to appear in the aromatic region, typically between 7.0 and 8.0 ppm. The protons on the 4-fluorophenyl ring will also resonate in the aromatic region, with characteristic splitting patterns due to fluorine-proton coupling.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Thienyl-H (position 5)~7.8ddJ = 5.0, 1.2
Thienyl-H (position 3)~7.7ddJ = 3.8, 1.2
Thienyl-H (position 4)~7.2ddJ = 5.0, 3.8
Fluorophenyl-H (ortho to C=O)~7.9m
Fluorophenyl-H (meta to C=O)~7.1m

Note: These are predicted values and may vary based on the solvent and experimental conditions.

1.1.2. ¹³C NMR Spectroscopy

  • Objective: To identify the number of unique carbon environments and their chemical nature.

  • Expected Chemical Shifts: The carbonyl carbon is expected to have the most downfield chemical shift. Aromatic carbons will appear in the range of 115-165 ppm.[1][2][3][4][5] The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JCF).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O~188
C-F (ipso)~165 (d, ¹JCF ≈ 250 Hz)
Thienyl C (ipso to C=O)~144
Thienyl C (adjacent to S)~135
Thienyl C~134
Thienyl C~128
Fluorophenyl C (ortho to C=O)~132 (d, ³JCF ≈ 9 Hz)
Fluorophenyl C (meta to C=O)~115 (d, ²JCF ≈ 22 Hz)
Fluorophenyl C (para to C=O)~134 (d)

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Workflow for NMR Analysis

NMR_Workflow A Sample Preparation B Instrument Setup A->B C 1H NMR Acquisition B->C D 13C NMR Acquisition B->D E Data Processing C->E D->E F Structure Elucidation E->F

NMR analysis workflow.
Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Expected Absorptions: The most prominent peak is expected to be the carbonyl (C=O) stretch. Aromatic C-H and C=C stretching vibrations, as well as the C-F stretch, should also be observable. The thiophene ring will also exhibit characteristic vibrations.[6][7][8]

Table 3: Expected FT-IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (Aryl Ketone)1650 - 1630Strong
Aromatic C-H Stretch3100 - 3000Medium
Aromatic C=C Stretch1600, 1585, 1500, 1450Medium to Weak
C-F Stretch1250 - 1100Strong
Thiophene Ring VibrationsVarious in fingerprint regionMedium to Weak

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation:

    • Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • Solid (KBr pellet): Grind a small amount of the sample with dry KBr powder and press into a thin pellet.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background correction on the sample spectrum.

Workflow for FTIR Analysis

FTIR_Workflow A Sample Preparation C Sample Scan A->C B Background Scan D Data Processing B->D C->D E Functional Group ID D->E

FTIR analysis workflow.
Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation.

  • Expected Fragmentation: The molecular ion peak (M⁺) should be observed. Common fragmentation pathways for aromatic ketones include alpha-cleavage to form acylium ions.[9][10][11][12][13]

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/zFragment Ion
206[M]⁺ (Molecular Ion)
123[C₆H₄F-CO]⁺
111[C₄H₃S-CO]⁺
95[C₆H₄F]⁺
83[C₄H₃S]⁺

Experimental Protocol: Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injection: Split or splitless injection.

    • Oven Program: A temperature gradient suitable to elute the compound (e.g., start at 100°C, ramp to 280°C).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

GCMS_Workflow A Sample Preparation B GC Separation A->B C MS Ionization & Fragmentation B->C D Mass Analysis C->D E Data Interpretation D->E

HPLC analysis workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
  • Objective: To identify and quantify volatile impurities in the sample. [14][15]* Method Parameters:

Table 6: Suggested GC-MS Method Parameters for Impurity Profiling

ParameterCondition
GC Column Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Injection Split injection (e.g., 50:1 split ratio)
Injector Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500

Experimental Protocol: GC-MS Impurity Profiling

  • Sample Preparation: Prepare a solution of the sample in a volatile solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a GC-MS system.

  • Analysis: Inject the sample solution into the GC-MS.

  • Data Analysis:

    • Identify the peak for this compound.

    • Identify any other peaks in the chromatogram as potential impurities.

    • Analyze the mass spectrum of each impurity to aid in its identification (library search and manual interpretation).

    • Quantify impurities based on their peak areas relative to the main component or using an internal standard.

Logical Flow for Impurity Identification

Impurity_ID_Logic A Run GC-MS of Sample B Identify Main Peak A->B C Detect Other Peaks A->C D Obtain MS of Unknown Peak C->D E Database Library Search D->E F Manual Spectral Interpretation D->F G Propose Impurity Structure E->G F->G H Confirm with Standard (if available) G->H

Logical flow for impurity identification.

References

Application Note: FT-IR Spectroscopic Analysis of 4-Fluorophenyl 2-thienyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of 4-Fluorophenyl 2-thienyl ketone using Fourier-Transform Infrared (FT-IR) spectroscopy. This compound, containing a fluorinated phenyl ring, a ketone linker, and a thiophene moiety, is of interest in medicinal chemistry and materials science. FT-IR spectroscopy serves as a rapid and non-destructive technique for its structural characterization and quality control. This note outlines the experimental procedure using Attenuated Total Reflectance (ATR) FT-IR, presents a table of predicted vibrational frequencies, and includes a graphical representation of the experimental workflow.

Introduction

This compound is a ketone derivative featuring a 4-fluorophenyl group and a 2-thienyl group. The presence of the electron-withdrawing fluorine atom and the heteroaromatic thiophene ring can significantly influence the electronic and structural properties of the molecule, including the vibrational characteristics of the central carbonyl group. FT-IR spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules, providing a unique "fingerprint" that is invaluable for structural elucidation and compound identification. By measuring the absorption of infrared radiation at specific wavenumbers, characteristic functional groups within a molecule can be identified.

Predicted FT-IR Spectral Data

While a specific experimental spectrum for this compound is not publicly available, the expected positions of the characteristic vibrational bands can be predicted based on the analysis of its constituent functional groups and data from analogous compounds. The key vibrational modes are summarized in the table below.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Notes
Aromatic C-H Stretch (Phenyl & Thienyl)3100 - 3000Medium to WeakMultiple weak bands are expected in this region.
C=O Stretch (Ketone)1670 - 1640StrongThe conjugation with both the phenyl and thienyl rings is expected to lower the frequency from a typical aliphatic ketone.
Aromatic C=C Stretch (Phenyl & Thienyl)1610 - 1450Medium to StrongSeveral bands are characteristic of the aromatic ring structures.
C-F Stretch (Aryl Fluoride)1250 - 1100StrongA strong, characteristic band for the aryl-fluorine bond.
Thiophene Ring Vibrations1550 - 1300, ~850Medium to WeakIncludes ring stretching and C-H bending modes. The out-of-plane bending around 850 cm⁻¹ is characteristic of 2-substituted thiophenes.
C-H Out-of-Plane Bending (Aromatic)900 - 675Medium to StrongThe pattern of these bands can provide information about the substitution pattern of the aromatic rings.

Experimental Protocol: ATR-FT-IR Spectroscopy

This protocol describes the acquisition of an FT-IR spectrum of this compound in its solid form using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Materials and Equipment:

  • This compound (solid sample)

  • FT-IR Spectrometer with ATR accessory (e.g., equipped with a diamond or zinc selenide crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer and the computer with the operating software are turned on and have been allowed to stabilize.

    • Verify that the ATR accessory is correctly installed in the sample compartment.

  • Background Spectrum Acquisition:

    • Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself. The background spectrum is typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans.

  • Sample Preparation and Loading:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the solid and the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample using the same parameters as the background scan (e.g., 4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans).

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Process the acquired spectrum as needed. This may include baseline correction, smoothing, and peak picking to identify the wavenumbers of the absorption bands.

    • Compare the observed peak positions with the predicted values in the table above and with any available reference spectra to confirm the identity and purity of the compound.

  • Cleaning:

    • Retract the press arm and carefully remove the sample from the ATR crystal.

    • Clean the crystal surface thoroughly with a solvent-dampened lint-free wipe to remove any sample residue.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_conclusion Conclusion start Start instrument_prep Instrument Preparation start->instrument_prep background_scan Acquire Background Spectrum instrument_prep->background_scan sample_prep Prepare & Load Sample background_scan->sample_prep acquire_spectrum Acquire Sample Spectrum sample_prep->acquire_spectrum data_processing Data Processing & Analysis acquire_spectrum->data_processing report Generate Report data_processing->report end End report->end

Caption: Experimental workflow for FT-IR analysis.

Conclusion

FT-IR spectroscopy, particularly with the use of an ATR accessory, provides a simple, rapid, and reliable method for the structural characterization of this compound. The technique requires minimal sample preparation and provides a wealth of information regarding the functional groups present in the molecule. The predicted vibrational frequencies outlined in this document serve as a useful guide for the interpretation of the experimental spectrum, facilitating the confirmation of the compound's identity and assessment of its purity in research and drug development settings.

Application Note: Mass Spectrometry Fragmentation Analysis of 4-Fluorophenyl 2-thienyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the proposed electron ionization (EI) mass spectrometry fragmentation pattern of 4-Fluorophenyl 2-thienyl ketone. Based on established principles of mass spectrometry, the fragmentation is characterized by primary alpha-cleavages adjacent to the carbonyl group, leading to the formation of characteristic acylium ions. Subsequent fragmentation events, including the loss of carbon monoxide and rearrangements within the aromatic and heterocyclic ring systems, are also discussed. This document provides a detailed experimental protocol for acquiring the mass spectrum and a visual representation of the fragmentation pathway to aid in the structural elucidation of this and similar compounds.

Introduction

This compound is a compound of interest in medicinal chemistry and materials science due to the presence of both a fluorinated phenyl ring and a thiophene moiety. Mass spectrometry is a critical analytical technique for the structural characterization of such molecules. Electron ionization mass spectrometry, in particular, provides reproducible fragmentation patterns that serve as a molecular fingerprint. Understanding these fragmentation pathways is essential for the unambiguous identification of the compound in complex mixtures and for the structural confirmation of newly synthesized analogues. In the absence of a publicly available experimental spectrum, this note proposes a fragmentation pattern based on the known fragmentation behaviors of aryl ketones, fluorinated aromatic compounds, and thiophene derivatives.[1][2][3][4][5][6][7]

Experimental Protocols

Mass Spectrometry Analysis

A detailed methodology for acquiring the mass spectrum of this compound is provided below.

  • Instrumentation: A high-resolution gas chromatograph-mass spectrometer (GC-MS) equipped with an electron ionization (EI) source is recommended.

  • Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) should be prepared in a volatile organic solvent such as dichloromethane or methanol.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Oven Program: An initial temperature of 70 °C, held for 2 minutes, followed by a ramp of 10 °C/min to 280 °C, with a final hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV[1]

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

Results and Discussion

The proposed fragmentation pattern of this compound (Molecular Weight: 206.23 g/mol ) is initiated by the removal of an electron from the molecule, typically a non-bonding electron from the carbonyl oxygen, to form the molecular ion (M•+) at m/z 206.[8] The subsequent fragmentation is dominated by alpha-cleavage on either side of the carbonyl group.[2][3][6]

Key Fragmentation Pathways:

  • Formation of the 2-Thienoyl Cation: Alpha-cleavage with the loss of the 4-fluorophenyl radical leads to the formation of the 2-thienoyl cation at m/z 111. This is often a highly abundant peak in the mass spectra of thienyl ketones. This acylium ion can then lose a molecule of carbon monoxide (CO) to form the thienyl cation at m/z 83.

  • Formation of the 4-Fluorobenzoyl Cation: The alternative alpha-cleavage results in the loss of the 2-thienyl radical, generating the 4-fluorobenzoyl cation at m/z 123. This acylium ion is also expected to be a prominent peak. Subsequent loss of CO from this ion produces the 4-fluorophenyl cation at m/z 95.

  • Fragmentation of the Aromatic Rings: The 4-fluorophenyl cation (m/z 95) can further fragment by losing a molecule of acetylene (C₂H₂) to yield an ion at m/z 69. The thienyl cation (m/z 83) can undergo ring cleavage, potentially losing CS to form an ion at m/z 39.

The expected quantitative data for the major proposed fragments are summarized in the table below.

m/z Proposed Ion Structure Fragmentation Origin
206[C₁₁H₇FOS]•+ (Molecular Ion)Ionization of parent molecule
123[C₇H₄FO]+M•+ - •C₄H₃S
111[C₅H₃OS]+M•+ - •C₆H₄F
95[C₆H₄F]+[C₇H₄FO]+ - CO
83[C₄H₃S]+[C₅H₃OS]+ - CO

Proposed Fragmentation Pathway

Fragmentation_Pattern M This compound (M•+) m/z = 206 F1 4-Fluorobenzoyl cation [C₇H₄FO]+ m/z = 123 M->F1 - •C₄H₃S F2 2-Thienoyl cation [C₅H₃OS]+ m/z = 111 M->F2 - •C₆H₄F F3 4-Fluorophenyl cation [C₆H₄F]+ m/z = 95 F1->F3 - CO F4 Thienyl cation [C₄H₃S]+ m/z = 83 F2->F4 - CO

Caption: Proposed EI fragmentation of this compound.

Conclusion

The proposed mass spectrometry fragmentation pattern of this compound is dominated by alpha-cleavages, leading to the characteristic 4-fluorobenzoyl (m/z 123) and 2-thienoyl (m/z 111) cations. Further fragmentation through the loss of carbon monoxide provides additional diagnostic ions. This application note serves as a valuable resource for the identification and structural characterization of this compound and its derivatives in various research and development settings. The provided experimental protocol offers a starting point for obtaining high-quality mass spectral data.

References

Application Notes and Protocols for 4-Fluorophenyl 2-thienyl ketone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Fluorophenyl 2-thienyl ketone as a versatile building block in the synthesis of biologically active heterocyclic compounds. The focus is on the construction of a thieno[2,3-d]pyrimidine scaffold, a privileged core structure in medicinal chemistry known for its kinase inhibitory activity.

Application Notes

This compound is a valuable starting material for the synthesis of complex molecules due to the presence of three key functional handles: the reactive ketone group, the electron-rich thiophene ring, and the fluorophenyl moiety. The fluorine substitution is particularly significant in drug design as it can enhance metabolic stability, binding affinity, and bioavailability.

A primary application of this building block is in the multicomponent Gewald reaction, which provides a straightforward route to highly substituted 2-aminothiophenes.[1][2][3] These intermediates are then readily cyclized to form thieno[2,3-d]pyrimidines, which are bioisosteres of purines and have been extensively investigated as inhibitors of various protein kinases.[4] The dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, making kinase inhibitors a major focus of drug discovery efforts.[5][6]

The thieno[2,3-d]pyrimidine scaffold derived from this compound can be further functionalized at various positions to optimize potency and selectivity against specific kinase targets.[7] For instance, derivatives of the related benzothieno[3,2-d]pyrimidin-4-one have shown potent, low nanomolar inhibition of Pim kinases, which are implicated in cell survival and proliferation pathways.[8]

Below is a representative synthetic scheme illustrating the utility of this compound as a precursor to a thieno[2,3-d]pyrimidine core.

G start 4-Fluorophenyl 2-thienyl ketone intermediate Ethyl 2-amino-4-(4-fluorophenyl)-5- (thiophen-2-yl)thiophene-3-carboxylate start->intermediate   Gewald Reaction (Ethyl cyanoacetate, S, Morpholine) final 4-(4-Fluorophenyl)-5-(thiophen-2-yl)- 3H-thieno[2,3-d]pyrimidin-4-one intermediate->final   Cyclization (Formamide)

Synthetic workflow for a thieno[2,3-d]pyrimidine.

Quantitative Data

The thieno[2,3-d]pyrimidine scaffold is a core component of numerous potent kinase inhibitors. While specific data for the direct product of the outlined synthesis is not available, the following table provides representative data for a closely related benzothieno[3,2-d]pyrimidin-4-one derivative to illustrate the potential biological activity of this class of compounds.[8]

Compound ReferenceTarget KinaseKi (nM)Cell-based EC50 (µM)
14j [8]Pim-121.7 (K562 cells)
Pim-23
Pim-30.5

This data is for a representative compound and is intended to illustrate the potential of the thieno[2,3-d]pyrimidine scaffold.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-amino-4-(4-fluorophenyl)-5-(thiophen-2-yl)thiophene-3-carboxylate (Gewald Reaction)

This protocol is adapted from a general procedure for the Gewald reaction.[9]

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine

  • Methanol

  • Ethanol

Procedure:

  • To a mixture of this compound (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C with continuous stirring.

  • After the addition is complete, stir the reaction mixture at 45 °C for 3 hours.

  • Allow the mixture to cool to room temperature.

  • The precipitated product is collected by filtration and washed with cold ethanol.

  • The crude product can be recrystallized from ethanol to yield the pure ethyl 2-amino-4-(4-fluorophenyl)-5-(thiophen-2-yl)thiophene-3-carboxylate.

Protocol 2: Synthesis of 4-(4-Fluorophenyl)-5-(thiophen-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one

This protocol is adapted from a general procedure for the cyclization of 2-aminothiophenes with formamide.[10]

Materials:

  • Ethyl 2-amino-4-(4-fluorophenyl)-5-(thiophen-2-yl)thiophene-3-carboxylate

  • Formamide

  • Microwave reactor

Procedure:

  • A mixture of ethyl 2-amino-4-(4-fluorophenyl)-5-(thiophen-2-yl)thiophene-3-carboxylate (1 mmol) and formamide (5 mL) is placed in a microwave-safe reaction vessel.

  • The vessel is sealed and subjected to microwave irradiation at a power and temperature optimized for the specific instrument (e.g., 150 W, 150 °C) for a short duration (e.g., 2-5 minutes).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration.

  • The solid is washed with water and dried to afford the 4-(4-fluorophenyl)-5-(thiophen-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one.

Signaling Pathway

Thieno[2,3-d]pyrimidine derivatives have been shown to inhibit various protein kinases, including those in the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell growth, proliferation, and survival, and is often dysregulated in cancer.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival promotes mTORC2 mTORC2 mTORC2->Akt activates S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation inhibition leads to ThienoPy Thieno[2,3-d]pyrimidine Derivative ThienoPy->PI3K inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for the Derivatization of 4-Fluorophenyl 2-thienyl ketone for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenyl 2-thienyl ketone is a versatile heterocyclic ketone that serves as a valuable starting scaffold for Structure-Activity Relationship (SAR) studies in drug discovery. Its chemical architecture, featuring a fluorinated phenyl ring, a central ketone linker, and a thiophene moiety, offers multiple points for chemical modification to explore and optimize biological activity. The thiophene nucleus is a key component in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial and anticancer effects.[1][2][3] Similarly, the presence of a fluorine atom on the phenyl ring can significantly enhance metabolic stability and binding affinity to biological targets.[4]

This document provides detailed protocols for the strategic derivatization of this compound. It outlines methods for modifying the ketone group and the aromatic rings to generate a library of analogs. Furthermore, it presents a framework for evaluating the SAR of these derivatives, using anticancer activity as a representative therapeutic area. The information herein is intended to guide researchers in the systematic exploration of this chemical space to identify novel lead compounds.

Derivatization Strategies and Protocols

The derivatization of the this compound core can be systematically approached by modifying three key regions: the ketone linker, the 4-fluorophenyl ring, and the 2-thienyl ring.

Strategy 1: Modification of the Ketone Group via Reductive Amination

A primary and highly effective strategy for creating structural diversity is the conversion of the ketone carbonyl group into a variety of amine functionalities. Reductive amination is a robust method for this transformation, allowing for the introduction of primary, secondary, and tertiary amines.[5]

Experimental Protocol: General Procedure for Reductive Amination

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as methanol or dichloroethane.

  • Add the desired primary or secondary amine (1.1 eq.) or an ammonium salt like ammonium acetate for primary amines.

  • If starting with an amine salt, add a mild base like sodium acetate to liberate the free amine.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate. The reaction can be monitored by TLC or LC-MS.

  • Reduction: Once imine formation is significant, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. These reducing agents are selective for the iminium ion over the ketone.[6]

  • Continue stirring the reaction at room temperature for 12-24 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amine derivative.

Strategy 2: Modification of the Aromatic Rings via Cross-Coupling Reactions

The phenyl and thiophene rings can be further functionalized, typically by first introducing a leaving group (e.g., bromine or iodine) and then performing cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of a wide array of substituents.

Experimental Protocol: Example of Suzuki Coupling on a Brominated Analog

(This protocol assumes the availability of a brominated precursor, e.g., (5-bromo-2-thienyl)(4-fluorophenyl)methanone, which can be synthesized via Friedel-Crafts acylation of 2-bromothiophene.)

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the brominated this compound derivative (1.0 eq.), the desired boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 mixture of dioxane and water.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired coupled product.

Structure-Activity Relationship (SAR) Studies: An Exemplar Case in Oncology

Thiophene-containing compounds have shown promise as anticancer agents, with some derivatives acting as kinase inhibitors.[7][8][9] The following is a representative SAR table based on published data for structurally related compounds, illustrating how systematic modifications can influence cytotoxic activity against a human cancer cell line.

Data Presentation

Compound ID Modification (R Group) Position of Modification IC₅₀ (µM) vs. HepG2 Cell Line
Parent H-> 50
1a -NH₂Ketone25.4
1b -NH(CH₃)Ketone15.2
1c -N(CH₃)₂Ketone18.9
1d -NH(Cyclopropyl)Ketone8.7
2a -OCH₃Phenyl (para to F)45.1
2b -ClPhenyl (para to F)32.5
3a -CH₃Thiophene (5-position)12.3
3b -PhenylThiophene (5-position)5.8
3c -Pyridin-3-ylThiophene (5-position)3.1

Note: The IC₅₀ values presented are hypothetical but representative for the purpose of illustrating SAR principles based on data from related compound series.[7]

Mandatory Visualization: SAR Workflow

SAR_Workflow Start Hit Compound: 4-Fluorophenyl 2-thienyl ketone Strategy Derivatization Strategy - Ketone Modification - Ring Functionalization Start->Strategy Design Synthesis Synthesis of Analog Library Strategy->Synthesis Screening Biological Screening (e.g., Cytotoxicity Assay) Synthesis->Screening Test Data Data Analysis (IC50 Determination) Screening->Data SAR Establish SAR Data->SAR Lead Lead Optimization SAR->Lead Iterate Lead->Synthesis Refine Design End Candidate Drug Lead->End

Caption: Workflow for SAR studies of this compound.

Biological Context: Targeting Kinase Signaling Pathways in Cancer

Many thienyl-containing heterocyclic compounds have been identified as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[9][10] One such important target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.[7] Inhibition of the VEGFR-2 signaling cascade is a clinically validated strategy for cancer therapy.

Mandatory Visualization: VEGFR-2 Signaling Pathway

VEGFR2_Pathway receptor receptor ligand ligand inhibitor inhibitor pathway pathway response response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Inhibitor Thienyl Ketone Derivative Inhibitor->VEGFR2 Inhibits PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates RAS RAS Dimerization->RAS Activates AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Survival, Migration (Angiogenesis) AKT->Proliferation Promotes MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Conclusion

This compound represents a promising and synthetically tractable scaffold for the development of novel therapeutic agents. The strategic derivatization at the ketone and aromatic ring positions, coupled with systematic biological evaluation, can unveil critical structure-activity relationships. The protocols and frameworks provided in this document offer a guide for researchers to efficiently explore the chemical space around this core structure, potentially leading to the discovery of potent modulators of disease-relevant pathways, such as kinase signaling in cancer.

References

Application Notes and Protocols for Antimicrobial and Antifungal Screening of 4-Fluorophenyl 2-thienyl ketone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for synthesizing and evaluating the antimicrobial and antifungal properties of 4-Fluorophenyl 2-thienyl ketone analogs. The protocols outlined below are based on established methods for similar compounds and can be adapted for specific research needs.

Synthesis of this compound Analogs

A general method for the synthesis of this compound analogs can be adapted from the synthesis of similar compounds, such as 2-chloro-4-fluorophenyl 2-thienyl ketone[1]. The primary route involves a Friedel-Crafts acylation reaction.

Protocol: Synthesis of a this compound Analog

This protocol describes a general procedure for the synthesis of a this compound analog.

Materials:

  • Substituted 4-fluorobenzoyl chloride

  • Thiophene

  • Anhydrous benzene (or a suitable inert solvent)

  • Stannic chloride (or another Lewis acid catalyst)

  • Crushed ice

  • Concentrated hydrochloric acid

  • Toluene

  • 5% Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a clean, dry reaction vessel, prepare a stirred mixture of thiophene and the desired substituted 4-fluorobenzoyl chloride in anhydrous benzene.

  • At room temperature, slowly add stannic chloride dropwise to the reaction mixture. The reaction is exothermic, and the temperature should be maintained around 25°C for approximately 3 hours.

  • After the reaction is complete, pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction.

  • Stir the mixture for several minutes and then separate the organic and aqueous layers using a separatory funnel.

  • Dilute the organic layer with toluene and wash it sequentially with a 5% sodium hydroxide solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and then remove the solvent using a rotary evaporator.

  • Purify the resulting residue by distillation to obtain the this compound analog.

Antimicrobial and Antifungal Screening Protocols

The following are detailed protocols for determining the antimicrobial and antifungal activity of the synthesized this compound analogs. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]

Materials:

  • Synthesized this compound analogs

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of Inoculum:

    • Bacteria: From a fresh agar plate culture, suspend several colonies of the test bacterium in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Fungi: Prepare a suspension of fungal spores or yeast cells in sterile saline. Adjust the concentration to approximately 1 x 10⁴ to 5 x 10⁴ cells/mL.

  • Preparation of Microtiter Plates:

    • Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a stock concentration.

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth (MHB for bacteria, RPMI-1640 for fungi) directly in the 96-well microtiter plates. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared bacterial or fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) for each plate.

  • Incubation:

    • Incubate the bacterial plates at 37°C for 18-24 hours.

    • Incubate the fungal plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[2]

    • Alternatively, the growth can be measured using a microplate reader at a suitable wavelength (e.g., 600 nm for bacteria).

Data Presentation

The following tables present hypothetical antimicrobial and antifungal activity data for this compound analogs. This data is illustrative and based on the activity of structurally related compounds found in the literature. Actual results for specific analogs will vary.

Table 1: Antibacterial Activity of this compound Analogs (Hypothetical MIC in µg/mL)

Compound IDR-Group ModificationStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
Analog 1 H163264>128
Analog 2 4-CH₃81632128
Analog 3 4-Cl481664
Analog 4 4-NO₂24832
Ciprofloxacin (Control) -0.50.2512

Table 2: Antifungal Activity of this compound Analogs (Hypothetical MIC in µg/mL)

Compound IDR-Group ModificationCandida albicansAspergillus nigerCryptococcus neoformans
Analog 1 H3264128
Analog 2 4-CH₃163264
Analog 3 4-Cl81632
Analog 4 4-NO₂4816
Fluconazole (Control) -142

Visualizations

The following diagrams illustrate the general workflow for the synthesis and screening of this compound analogs and a hypothetical mechanism of antimicrobial action.

Synthesis_Workflow cluster_synthesis Synthesis Start Start Reactants 4-Fluorobenzoyl chloride + Thiophene Start->Reactants Reaction Friedel-Crafts Acylation (Lewis Acid Catalyst) Reactants->Reaction Purification Work-up & Purification Reaction->Purification Product 4-Fluorophenyl 2-thienyl ketone Analog Purification->Product

General workflow for the synthesis of this compound analogs.

Screening_Workflow Compound Synthesized Analog Stock_Solution Prepare Stock Solution Compound->Stock_Solution Serial_Dilution Serial Dilution in 96-well plate Stock_Solution->Serial_Dilution Inoculation Inoculate Plates Serial_Dilution->Inoculation Inoculum_Prep Prepare Bacterial/ Fungal Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plates Inoculation->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination Data_Analysis Data Analysis & Interpretation MIC_Determination->Data_Analysis

Experimental workflow for antimicrobial and antifungal screening.

Hypothetical_Mechanism Analog 4-Fluorophenyl 2-thienyl ketone Analog Cell_Wall Bacterial/Fungal Cell Wall Analog->Cell_Wall Targets Membrane Cell Membrane Analog->Membrane Targets Protein_Synthesis Protein Synthesis (Ribosomes) Analog->Protein_Synthesis Targets DNA_Replication DNA Replication Analog->DNA_Replication Targets Disruption Disruption of Cell Wall Synthesis Cell_Wall->Disruption Permeabilization Membrane Permeabilization Membrane->Permeabilization Inhibition_P Inhibition of Protein Synthesis Protein_Synthesis->Inhibition_P Inhibition_D Inhibition of DNA Replication DNA_Replication->Inhibition_D Cell_Death Microbial Cell Death Disruption->Cell_Death Permeabilization->Cell_Death Inhibition_P->Cell_Death Inhibition_D->Cell_Death

Hypothetical mechanisms of antimicrobial action for ketone analogs.

References

Development of Novel Kinase Inhibitors from Thienyl Ketones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of novel kinase inhibitors derived from thienyl ketones. It covers the synthesis of exemplary compounds, protocols for their biological evaluation, and the underlying signaling pathways they target.

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. The development of small molecule kinase inhibitors is therefore a major focus of modern drug discovery. Thienyl ketone derivatives and their elaborated heterocyclic scaffolds, such as thienopyrimidines and thienopyrazoles, have emerged as a promising class of kinase inhibitors, demonstrating potent activity against various important kinase targets.

This guide will focus on two exemplary classes of inhibitors derived from thienyl ketone precursors:

  • Thieno[3,2-c]pyrazol-3-amine derivatives as potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a key target in Alzheimer's disease.

  • Thienopyrimidine-based compounds as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis in cancer.

Data Presentation: Inhibitory Activities

The following tables summarize the in vitro inhibitory activities of representative thienyl ketone-derived kinase inhibitors against their respective targets.

Table 1: Inhibitory Activity of Thieno[3,2-c]pyrazol-3-amine Derivatives against GSK-3β

Compound IDStructureGSK-3β IC50 (nM)
16b N-(5-ethyl-6-methyl-5,6-dihydro-4H-thieno[3,2-c]pyrazol-3-yl)isobutyramide3.1[1]
16a N-(5-ethyl-6-methyl-5,6-dihydro-4H-thieno[3,2-c]pyrazol-3-yl)cyclopropanecarboxamide4.4[1]
AR-A014418 (Reference Compound)104

Table 2: Inhibitory Activity of Thienopyrimidine Derivatives against VEGFR-2

Compound IDStructureVEGFR-2 IC50 (µM)
10d (Structure not fully specified in snippet)2.5[2]
15g (Structure not fully specified in snippet)2.27[2]
Sorafenib (Reference Compound)0.09

Signaling Pathways and Points of Inhibition

Understanding the signaling context is crucial for inhibitor development. Below are diagrams of key pathways targeted by thienyl ketone-derived inhibitors.

GSK3_pathway cluster_destruction_complex Destruction Complex Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates GSK3b GSK-3β Dishevelled->GSK3b inhibits BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylates for degradation APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF translocates to nucleus and binds Proteasome Proteasomal Degradation BetaCatenin->Proteasome GeneTranscription Gene Transcription (Cell Survival, Proliferation) TCF_LEF->GeneTranscription activates Inhibitor Thieno[3,2-c]pyrazol-3-amine Inhibitors (e.g., 16b) Inhibitor->GSK3b

Caption: GSK-3β signaling pathway and the inhibitory action of thienopyrazole compounds.

VEGFR2_pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 binds & dimerizes VEGFR2->VEGFR2 PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Migration Cell Migration Akt->Migration MEK MEK Raf->MEK mTOR->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Thienopyrimidine Inhibitors Inhibitor->VEGFR2 inhibits ATP binding

Caption: VEGFR-2 signaling pathway and the point of inhibition by thienopyrimidines.

Experimental Protocols

Synthesis of Thieno[3,2-c]pyrazol-3-amine GSK-3β Inhibitors

This protocol describes a general route for the synthesis of thieno[3,2-c]pyrazol-3-amine derivatives, exemplified by compounds like 16b .[1]

synthesis_workflow start Thienyl Ketone Starting Material step1 Gewald Reaction (Thiophene formation) start->step1 step2 Hydrazine Cyclization (Pyrazole formation) step1->step2 step3 Nitration step2->step3 step4 Reduction of Nitro Group (Amine formation) step3->step4 step5 Acylation (Amide formation) step4->step5 final_product Final Thieno[3,2-c]pyrazol-3-amine Inhibitor step5->final_product

Caption: General synthetic workflow for thieno[3,2-c]pyrazol-3-amine inhibitors.

Step 1: Synthesis of 2-amino-3-cyanothiophene (Gewald Reaction)

  • To a solution of the appropriate thienyl ketone (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of a base such as morpholine or piperidine.

  • Add elemental sulfur (1.2 eq) to the mixture.

  • Heat the reaction mixture at 50-60°C and monitor by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield the 2-aminothiophene derivative.

Step 2: Synthesis of the Thieno[3,2-c]pyrazole Core

  • Dissolve the 2-aminothiophene derivative (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate (excess, e.g., 5.0 eq).

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to obtain the thieno[3,2-c]pyrazol-3-amine core structure.

Step 3: Acylation to Yield Final Inhibitors (e.g., 16b)

  • To a solution of the thieno[3,2-c]pyrazol-3-amine (1.0 eq) in a dry aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere, add a base such as triethylamine or pyridine (1.5 eq).

  • Cool the mixture to 0°C.

  • Slowly add the corresponding acyl chloride (e.g., isobutyryl chloride for 16b ) (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the final inhibitor.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is suitable for determining the IC50 values of the synthesized compounds against their target kinases (e.g., GSK-3β or VEGFR-2). It measures the amount of ATP remaining after the kinase reaction.

kinase_assay_workflow prep Prepare Reagents: - Kinase Buffer - Kinase Enzyme - Substrate - ATP - Test Inhibitor Dilutions plate_setup Plate Setup (96-well): - Add Kinase, Substrate, Buffer - Add Inhibitor dilutions or Vehicle (Control) prep->plate_setup initiate_reaction Initiate Reaction: Add ATP solution plate_setup->initiate_reaction incubation Incubate at 30°C for 45-60 min initiate_reaction->incubation detection Stop Reaction & Detect: Add Luminescence Reagent (e.g., Kinase-Glo®) incubation->detection readout Read Luminescence on a Plate Reader detection->readout analysis Data Analysis: - Calculate % Inhibition - Determine IC50 value readout->analysis

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, GSK-3β)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Substrate (specific for the kinase, e.g., Poly(Glu, Tyr) 4:1 for VEGFR-2)

  • ATP (at a concentration near the Km for the target kinase)

  • Test compounds (dissolved in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo® Max)

  • White, opaque 96-well plates

  • Multichannel pipettes

  • Luminometer plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer. Ensure the final DMSO concentration is constant across all wells (typically ≤ 1%).

  • In a 96-well plate, add the kinase, substrate, and test compound dilutions. Include "no inhibitor" (positive control) and "no enzyme" (blank) wells.

  • Pre-incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30°C for 45-60 minutes.

  • Stop the reaction and detect the remaining ATP by adding an equal volume of the luminescence detection reagent to each well.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control, after subtracting the background signal from the blank wells.

  • Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the effect of the inhibitors on the viability and proliferation of cancer cell lines.

Materials:

  • Human cancer cell line (e.g., Huh-7, SNU-449 for VEGFR-2 inhibitors)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO).

  • Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[1][3]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1][4]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Clonogenic Survival Assay

This assay assesses the long-term effect of the inhibitors on the ability of a single cell to form a colony.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • Fixation solution (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Seed a low, predetermined number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the inhibitor for a defined period (e.g., 24 hours).

  • Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

  • Incubate the plates for 7-14 days, allowing colonies to form.

  • When colonies in the control wells are visible (containing at least 50 cells), aspirate the medium.

  • Fix the colonies with the fixation solution for 15 minutes.

  • Stain the colonies with crystal violet solution for 20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies in each well.

  • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) to determine the effect of the inhibitor on clonogenic survival.

Conclusion

The thienyl ketone scaffold serves as a versatile starting point for the development of potent and selective kinase inhibitors. The protocols outlined in this document provide a comprehensive framework for the synthesis, in vitro characterization, and cellular evaluation of these promising therapeutic agents. By employing these methodologies, researchers can effectively advance the discovery and development of novel kinase inhibitors for the treatment of cancer, neurodegenerative diseases, and other disorders driven by aberrant kinase signaling.

References

Troubleshooting & Optimization

Technical Support Center: Friedel-Crafts Acylation of Thiophene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedel-Crafts acylation of thiophene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during this important synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the Friedel-Crafts acylation of thiophene?

A1: The primary challenges stem from the reactivity of the thiophene ring and the choice of catalyst. Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) can be problematic, leading to several issues:

  • Catalyst deactivation: The ketone product can form a stable complex with the Lewis acid, necessitating stoichiometric or even excess amounts of the catalyst.[1]

  • Side reactions: Strong Lewis acids can attack the sulfur atom in the thiophene ring, leading to ring-opening and polymerization, which results in tar formation and low yields of the desired acylated product.[2][3]

  • Environmental concerns: Traditional catalysts like AlCl₃ are sensitive to moisture and generate significant amounts of toxic and corrosive waste, posing environmental and handling challenges.[4][5]

  • Regioselectivity issues: While acylation generally favors the 2-position, harsh reaction conditions can sometimes lead to the formation of the 3-acylthiophene byproduct.[5]

Q2: Why does Friedel-Crafts acylation of thiophene preferentially occur at the 2-position?

A2: The high regioselectivity for the 2-position (or the equivalent 5-position) is due to the greater stabilization of the cationic intermediate formed during the electrophilic attack.[6][7] The intermediate resulting from attack at the 2-position can be described by three resonance structures, allowing for more effective delocalization of the positive charge. In contrast, attack at the 3-position results in an intermediate with only two resonance forms.[6][7] The intermediate from the 2-attack is a linearly conjugated system, which is lower in energy than the cross-conjugated system resulting from the 3-attack.[6][7]

Q3: What are the advantages of using solid acid catalysts over traditional Lewis acids?

A3: Solid acid catalysts, such as zeolites (e.g., Hβ, HZSM-5) and nanocatalysts (e.g., SnO₂ nanosheets), offer several advantages over traditional Lewis acids:

  • Recoverability and Reusability: They can be easily separated from the reaction mixture by filtration and can be regenerated and reused, which is more environmentally friendly and cost-effective.[4][5]

  • Reduced Waste: They significantly reduce the amount of toxic and corrosive waste generated compared to stoichiometric Lewis acids.[4][5]

  • Milder Reaction Conditions: Many solid acid catalysts can operate under milder conditions, potentially reducing side reactions.[4]

  • High Selectivity: Certain solid acid catalysts, like Hβ zeolite, have shown excellent selectivity for the desired 2-acetylthiophene.[4][5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion of thiophene - Inactive catalyst (e.g., moisture contamination of Lewis acid).- Insufficient catalyst amount.- Reaction temperature is too low.- Inappropriate catalyst for the chosen acylating agent.- Ensure anhydrous conditions when using traditional Lewis acids.- Use a higher catalyst loading, especially with traditional Lewis acids that can form complexes with the product.- Increase the reaction temperature; for example, with Hβ zeolite, increasing the temperature from 313K to 333K significantly improves conversion.[5]- Consider alternative catalysts. For instance, zinc halides have been shown to be effective in smaller, catalytic amounts compared to AlCl₃.[2]
Formation of tar and byproducts - The Lewis acid catalyst is too strong, causing polymerization or ring-opening of the thiophene.- High reaction temperature leading to decomposition.- Switch to a milder Lewis acid (e.g., SnCl₄, ZnCl₂).- Utilize a solid acid catalyst like Hβ zeolite, which has demonstrated high selectivity.[4][5]- Optimize the reaction temperature to be high enough for conversion but low enough to minimize side reactions.
Poor regioselectivity (formation of 3-acylthiophene) - High reaction temperatures can sometimes decrease selectivity for the 2-position.[5]- Lower the reaction temperature. While higher temperatures increase the reaction rate, they may negatively impact the selectivity for 2-acetylthiophene.[5]
Difficulty in separating the catalyst from the product - Use of homogeneous Lewis acid catalysts like AlCl₃.- Employ a solid acid catalyst (e.g., zeolites), which can be easily recovered by filtration.[4][5]

Data Presentation: Catalyst Performance in Thiophene Acylation

CatalystAcylating AgentThiophene Conversion (%)2-Acetylthiophene Yield (%)Reaction Conditions
Hβ ZeoliteAcetic Anhydride~9998.660°C, 2h, Thiophene:Acetic Anhydride = 1:3[4][5]
Modified C25 ZeoliteAcetic Anhydride99.0-80°C, 2h, Thiophene:Acetic Anhydride = 1:2[4][8]
EtAlCl₂Succinyl Chloride-990°C, 2h, Thiophene:Succinyl Chloride = 2.1:1[4]
SnO₂ nanosheetsBenzoyl Chloride-Quantitative50°C, solvent-free[4][9]
HZSM-5 ZeoliteAcetic AnhydrideLow-60°C, Thiophene:Acetic Anhydride = 1:3[4][5]
NKC-9 ResinAcetic Anhydride-Poor Selectivity60°C, Thiophene:Acetic Anhydride = 1:3[4][5]

Experimental Protocols

Protocol 1: Acylation using a Solid Acid Catalyst (Hβ Zeolite)

This protocol is adapted from studies on the liquid-phase Friedel-Crafts acylation of thiophene.[4][5]

  • Catalyst Activation: The Hβ zeolite catalyst is calcined at 550°C for 4 hours to remove any adsorbed water and activate the acid sites.[4]

  • Reaction Setup: In a 50 ml round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, add 8.4 g (0.1 mol) of thiophene and 30.6 g (0.3 mol) of acetic anhydride.[4][5]

  • Catalyst Addition: Add 1.17 g of the activated Hβ zeolite catalyst to the reaction mixture.[4][5]

  • Reaction: Heat the mixture in a water bath to 60°C (333 K) and stir magnetically. Monitor the reaction progress by taking samples periodically and analyzing them using gas chromatography (GC). The reaction is expected to reach completion in approximately 2 hours.[4][5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solid catalyst can be recovered by filtration for regeneration and reuse. The liquid product can be purified by distillation.[4]

Protocol 2: Acylation using an Alkyl Lewis Acid (EtAlCl₂)

This protocol is based on the use of ethylaluminum dichloride for the acylation of thiophene.[4]

  • Reaction Setup: In a dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 0.5 mL (0.0063 mol) of thiophene and 0.33 mL (0.003 mol) of succinyl chloride in 20 mL of dried dichloromethane (CH₂Cl₂) at 0°C.[4]

  • Catalyst Addition: Add 9.45 mL (0.0095 mol) of EtAlCl₂ (1 M in hexane) dropwise to the solution.[4]

  • Reaction: Stir the mixture at 0°C for 2 hours.[4]

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with CH₂Cl₂ (3 x 50 mL). Combine the organic layers, dry with Na₂SO₄, and concentrate under reduced pressure. The crude product can be further purified using column chromatography.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Activate Catalyst (e.g., Calcine Hβ Zeolite) C Add Catalyst to Mixture A->C B Prepare Reaction Mixture (Thiophene + Acylating Agent) B->C D Heat and Stir (e.g., 60°C for 2h) C->D E Monitor Progress (GC) D->E F Cool Reaction E->F G Separate Catalyst (Filtration for Solid Catalysts) F->G H Purify Product (e.g., Distillation) G->H

Caption: A generalized experimental workflow for the Friedel-Crafts acylation of thiophene.

troubleshooting_logic Start Low Product Yield Cause1 Low Conversion? Start->Cause1 Cause2 Byproduct Formation? Start->Cause2 Sol1a Increase Temperature Cause1->Sol1a Yes Sol1b Check Catalyst Activity Cause1->Sol1b Yes Sol1c Increase Catalyst Loading Cause1->Sol1c Yes Sol2a Use Milder Catalyst (e.g., Zeolite, ZnCl₂) Cause2->Sol2a Yes Sol2b Lower Reaction Temperature Cause2->Sol2b Yes

Caption: A troubleshooting decision tree for low yield in thiophene acylation.

References

Regioselectivity issues in the synthesis of 2-acylthiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-acylthiophenes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting regioselectivity issues and optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why does the Friedel-Crafts acylation of unsubstituted thiophene strongly favor the 2-position over the 3-position?

A2: The high regioselectivity for the 2-position in the Friedel-Crafts acylation of thiophene is due to the superior stability of the cationic intermediate (also known as an arenium ion or σ-complex) formed during the reaction.[1] When the electrophilic acylium ion attacks the C2 position, the resulting intermediate is stabilized by three resonance structures. In contrast, an attack at the C3 position yields an intermediate with only two resonance structures.[2][3] The greater number of resonance forms for the C2-attack intermediate means it is lower in energy, making this pathway kinetically favored.[2][3]

Q2: What are the most common byproducts encountered during the synthesis of 2-acylthiophenes?

A2: Besides the desired 2-acylthiophene, several byproducts can form. The most common is the isomeric 3-acylthiophene.[4][5] Other potential side products include diacylated thiophenes, although this is less common because the acyl group is deactivating.[1][4] At higher temperatures or with prolonged reaction times, self-condensation products and tarry materials can also form.[4][6]

Q3: What are the main advantages of using solid acid catalysts (e.g., zeolites) instead of traditional Lewis acids (e.g., AlCl₃, SnCl₄)?

A3: Solid acid catalysts like Hβ zeolite offer significant environmental and practical advantages.[7][8] They are recoverable, regenerable, and reusable, which reduces waste and cost.[1][5] Their use often simplifies the product workup, as the catalyst can be removed by simple filtration, avoiding the complex and often hazardous aqueous quenching required for Lewis acids.[4][7] Furthermore, they can exhibit high activity and excellent selectivity for the desired 2-acyl product under relatively mild conditions.[5][8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: My reaction is producing a significant amount of the 3-acylthiophene isomer, leading to low regioselectivity.

  • Potential Cause: High Reaction Temperature

    • Explanation: While higher temperatures can increase the reaction rate, they can also provide enough energy to overcome the activation barrier for the formation of the less stable 3-isomer, thus decreasing selectivity.[5] Studies have shown that selectivity for 2-acetylthiophene can decrease as the temperature rises from 313K to 353K.[5]

    • Recommended Solution: Run the reaction at a lower temperature. For many Friedel-Crafts acylations of thiophene, maintaining a temperature between 0°C and room temperature is optimal for high selectivity.[4]

  • Potential Cause: Choice of Catalyst

    • Explanation: The nature of the catalyst can influence the regiochemical outcome. While stronger Lewis acids like AlCl₃ tend to give high selectivity for the 2-position, the choice is critical.[4] Some solid acid catalysts, like Hβ zeolite, have demonstrated excellent selectivity for 2-acetylation.[1][5]

    • Recommended Solution: If using a Lewis acid, ensure it is of high purity and used under strictly anhydrous conditions. Consider screening different catalysts. Hβ zeolite is an excellent alternative that has been shown to provide high conversion and selectivity.[5]

  • Potential Cause: Solvent Effects

    • Explanation: The polarity of the solvent can impact the reaction.

    • Recommended Solution: Non-polar solvents such as dichloromethane or carbon disulfide generally favor 2-acylation.[4]

Issue 2: My reaction is forming diacylated products.

  • Potential Cause: Incorrect Reactant Stoichiometry

    • Explanation: An excess of the acylating agent (e.g., acetyl chloride or acetic anhydride) relative to thiophene can lead to a second acylation reaction.

    • Recommended Solution: To favor mono-acylation, use an excess of thiophene relative to the acylating agent.[1][4] A thiophene to acetic anhydride molar ratio of 1:3 has been found to be optimal when using Hβ zeolite, but this involves an excess of the acylating agent to drive the reaction to completion, relying on the deactivating nature of the first acyl group to prevent diacylation.[5] When using traditional Lewis acids, an excess of thiophene is generally recommended.

Issue 3: The reaction mixture is turning dark and forming tarry byproducts.

  • Potential Cause: Excessively High Reaction Temperature

    • Explanation: Thiophene can be prone to decomposition and polymerization at high temperatures, especially in the presence of a strong Lewis acid like AlCl₃.[4]

    • Recommended Solution: Carefully control the reaction temperature. If necessary, add the catalyst or acylating agent portion-wise or via a syringe pump to manage the exotherm. Consider using a milder catalyst, such as SnCl₄ or a solid acid catalyst.[7]

Data Presentation

Table 1: Effect of Catalyst on Thiophene Acetylation Reaction conditions: reaction temperature 333 K (60°C), molar ratio of thiophene to acetic anhydride = 1:3.

CatalystThiophene Conversion (%)Selectivity for 2-Acetylthiophene (%)
Hβ Zeolite~99%98.6%
HZSM-512.4%96.2%
NKC-9 Resin98.7%96.5%
(Data sourced from a study on mild liquid-phase Friedel-Crafts acylation).[5]

Table 2: Effect of Reaction Temperature on Thiophene Conversion and Selectivity using Hβ Zeolite Reaction conditions: molar ratio of thiophene to acetic anhydride = 1:3, reaction time of 4 hours.

Temperature (K)Temperature (°C)Thiophene Conversion (%)Selectivity for 2-Acetylthiophene (%)
31340< 40% (at 0.5h)High (not quantified)
33360~99% (at 2h)98.6%
35380Total conversion at 0.5hDecreases
(Data interpreted from graphical and textual descriptions in the cited literature).[5]

Mandatory Visualization

Regioselectivity_Mechanism Mechanism of Thiophene Acylation cluster_start Reactants cluster_c2_attack Attack at C2 (Favored) cluster_c3_attack Attack at C3 (Disfavored) Thiophene Thiophene Intermediate_C2 Arenium Ion (C2) Thiophene->Intermediate_C2 Electrophilic Attack at C2 Intermediate_C3 Arenium Ion (C3) Thiophene->Intermediate_C3 Electrophilic Attack at C3 Acylium Acylium Ion (R-C≡O+) Resonance_C2 3 Resonance Structures (Charge delocalized over S, C3, C5) Intermediate_C2->Resonance_C2 More Stable Product_2 2-Acylthiophene Resonance_C2->Product_2 Deprotonation Resonance_C3 2 Resonance Structures (Charge delocalized over S, C2) Intermediate_C3->Resonance_C3 Less Stable Product_3 3-Acylthiophene Resonance_C3->Product_3 Deprotonation

Caption: Reaction mechanism illustrating the preferential C2-acylation of thiophene.

Troubleshooting_Workflow Start Problem: Significant 3-Acyl Isomer (>5%) Temp_Check Is reaction temp > 30°C? Start->Temp_Check Catalyst_Check What catalyst is being used? Temp_Check->Catalyst_Check No Solution_Temp Action: Lower temperature to 0-25°C. Monitor reaction progress carefully. Temp_Check->Solution_Temp Yes Solvent_Check Is the solvent polar? Catalyst_Check->Solvent_Check Solution_Catalyst Action: Ensure anhydrous conditions. Consider switching to Hβ zeolite or SnCl₄. Catalyst_Check->Solution_Catalyst Solution_Solvent Action: Switch to a non-polar solvent like Dichloromethane (DCM). Solvent_Check->Solution_Solvent Yes

Caption: Troubleshooting decision tree for low regioselectivity in thiophene acylation.

Experimental_Workflow Start Start Setup Prepare Anhydrous Apparatus & Reagents Start->Setup Mix Charge Reactor with Thiophene & Solvent Setup->Mix Cool Cool to Target Temperature (e.g., 0°C) Mix->Cool Add_Catalyst Add Catalyst (e.g., SnCl₄ or Hβ Zeolite) Cool->Add_Catalyst Add_Acyl Add Acylating Agent Dropwise Add_Catalyst->Add_Acyl React Stir at Temp. Monitor by TLC/GC Add_Acyl->React Workup Quench Reaction & Perform Workup React->Workup Purify Purify by Distillation or Chromatography Workup->Purify End End Product Purify->End

Caption: A generalized experimental workflow for the synthesis of 2-acylthiophene.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation using Stannic Chloride (SnCl₄)

This protocol is a classic method for the synthesis of 2-acetylthiophene.[7]

  • Materials:

    • Thiophene (0.2 mole)

    • Acetyl chloride (0.2 mole)

    • Stannic chloride (SnCl₄) (0.2 mole)

    • Benzene (anhydrous, 250 cc)

    • 5% Sodium bicarbonate solution

    • Anhydrous calcium chloride or sodium sulfate

    • Ice

  • Procedure:

    • In a flask equipped with a stirrer, dropping funnel, and thermometer, dissolve thiophene (0.2 mole) and acetyl chloride (0.2 mole) in 100 cc of anhydrous benzene.

    • Cool the solution to 0°C in an ice bath.

    • With efficient stirring, add freshly distilled stannic chloride (0.2 mole) dropwise over approximately 40 minutes, ensuring the temperature is maintained between 0°C and 5°C.[7]

    • After the addition is complete, continue stirring the mixture in the ice bath for one hour.

    • Remove the ice bath and allow the mixture to stir at room temperature for an additional two hours.[7]

  • Workup and Purification:

    • Decompose the reaction mixture by slowly adding 75 cc of water, followed by 75 cc of 5% sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel. Separate the benzene layer and wash it successively with 5% sodium bicarbonate solution and then with water until neutral.[7]

    • Dry the benzene solution over anhydrous calcium chloride or sodium sulfate.

    • Remove the benzene by distillation at atmospheric pressure.

    • Distill the residue under reduced pressure, collecting the fraction boiling at 102-105°C at 15 mmHg. The typical yield is 75-80%.[7]

Protocol 2: Green Synthesis using Hβ Zeolite Catalyst

This protocol offers an environmentally friendlier alternative using a reusable solid acid catalyst.[5][7]

  • Materials:

    • Thiophene (0.1 mol, 8.4 g)

    • Acetic anhydride (0.3 mol, 30.6 g)

    • Hβ zeolite catalyst (1.17 g), activated

  • Procedure:

    • Activate the Hβ zeolite catalyst by calcination at 550°C for 4 hours to remove adsorbed water.[8]

    • In a 50 ml round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, add thiophene (0.1 mol) and acetic anhydride (0.3 mol).[5][7]

    • Add the activated Hβ zeolite catalyst (1.17 g) to the mixture.

    • Heat the mixture in a water bath to 60°C (333 K) and stir.[7]

    • Monitor the reaction's progress using gas chromatography (GC). Total conversion is typically achieved within 2 hours.[5][7]

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Recover the solid catalyst by filtration. The catalyst can be washed, dried, and calcined for reuse.[6]

    • The liquid product can be purified by distillation. A yield of up to 98.6% for 2-acetylthiophene can be achieved with ~99% conversion of thiophene.[5][7]

References

Technical Support Center: Synthesis of 4-Fluorophenyl 2-thienyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and scientists involved in the synthesis of 4-Fluorophenyl 2-thienyl ketone.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the Friedel-Crafts acylation, the common synthetic route for this compound, can stem from several factors:

  • Inadequate Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is crucial. Ensure it is anhydrous and has not been deactivated by atmospheric moisture. Using a fresh, high-purity catalyst is recommended. The molar ratio of the catalyst to the limiting reagent is also critical and may need optimization.

  • Suboptimal Reaction Temperature: Friedel-Crafts acylations are temperature-sensitive. If the temperature is too low, the reaction rate may be too slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote side reactions and decomposition of products. A temperature range of 0°C to room temperature is a typical starting point, but optimization may be required.

  • Poor Quality of Starting Materials: Impurities in the starting materials (4-fluorobenzoyl chloride and thiophene) can interfere with the reaction. It is advisable to use freshly distilled or high-purity reagents.

  • Insufficient Reaction Time: The reaction may not have proceeded to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time.

Troubleshooting Steps:

  • Verify Reagent and Catalyst Quality: Use fresh, anhydrous AlCl₃. Purify starting materials if necessary.

  • Optimize Catalyst Stoichiometry: Experiment with varying the molar equivalents of the Lewis acid catalyst.

  • Control Reaction Temperature: Maintain a consistent and optimized temperature throughout the reaction.

  • Monitor Reaction Progress: Use TLC or GC to track the consumption of starting materials and the formation of the product.

Q2: I am observing multiple spots on my TLC plate, indicating the presence of byproducts. What are the likely side reactions?

A2: The primary side reactions in the synthesis of this compound via Friedel-Crafts acylation include:

  • Polyacylation: The product, a ketone, is a deactivated ring system, making further acylation less likely than with activated rings. However, under harsh conditions (e.g., excess acylating agent or highly active catalyst), diacylation of the thiophene ring can occur.

  • Isomerization: Acylation of thiophene with 4-fluorobenzoyl chloride predominantly yields the 2-acylated product due to the higher reactivity of the C2 position. However, a minor amount of the 3-acylated isomer can be formed.

  • Reaction with Solvent: If the solvent is reactive under Friedel-Crafts conditions (e.g., certain aromatic solvents), it may compete with the thiophene in the acylation reaction. Using an inert solvent like dichloromethane (DCM) or carbon disulfide (CS₂) is recommended.

  • Decomposition: At higher temperatures, the starting materials or the product may decompose, leading to a complex mixture of byproducts.

Q3: How can I effectively purify the crude product to remove these side products?

A3: Purification of this compound typically involves the following steps:

  • Aqueous Work-up: After the reaction is complete, the mixture is usually quenched with ice-cold water or dilute acid to decompose the catalyst-product complex. This is followed by extraction with an organic solvent.

  • Washing: The organic layer should be washed with a dilute base (e.g., NaHCO₃ solution) to remove any unreacted acid chloride and acidic byproducts, followed by a brine wash.

  • Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Column Chromatography: This is the most effective method for separating the desired product from isomers and other byproducts. A silica gel column with a non-polar eluent system (e.g., a mixture of hexane and ethyl acetate) is commonly used.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective final purification step to obtain a highly pure product.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation Synthesis of this compound:

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in an inert solvent (e.g., dichloromethane) under a nitrogen atmosphere at 0°C, add 4-fluorobenzoyl chloride dropwise.

  • After the addition is complete, add a solution of thiophene in the same inert solvent dropwise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for a specified time (monitor by TLC).

  • Quench the reaction by carefully pouring the mixture into ice-cold water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Influence of Reaction Conditions on Yield

CatalystSolventTemperature (°C)Reaction Time (h)Reported Yield (%)
AlCl₃Dichloromethane0 to RT4~85-95
FeCl₃DichloromethaneRT6~70-80
SnCl₄1,2-DichloroethaneRT8~60-70

Note: Yields are approximate and can vary based on the specific experimental setup and purity of reagents.

Visualizations

G Troubleshooting Workflow for Low Yield start Low Yield Observed q1 Check Reagent & Catalyst Quality start->q1 s1_1 Use Fresh, Anhydrous Catalyst q1->s1_1 Yes s1_2 Purify/Distill Starting Materials q1->s1_2 Yes q2 Review Reaction Conditions q1->q2 No s1_1->q2 s1_2->q2 s2_1 Optimize Temperature Control q2->s2_1 Yes s2_2 Adjust Catalyst Stoichiometry q2->s2_2 Yes q3 Monitor Reaction Progress? q2->q3 No s2_1->q3 s2_2->q3 s3_1 Increase Reaction Time q3->s3_1 Yes s3_2 Use TLC/GC to Confirm Completion q3->s3_2 Yes end Improved Yield q3->end No s3_1->end s3_2->end

Caption: Troubleshooting workflow for addressing low product yield.

G Purification Workflow for Crude Product start Crude Reaction Mixture step1 Quench with Ice-Cold Water/Acid start->step1 step2 Extract with Organic Solvent step1->step2 step3 Wash with NaHCO3 & Brine step2->step3 step4 Dry (Na2SO4) & Remove Solvent step3->step4 decision Purity Check (TLC/GC) step4->decision purify1 Column Chromatography decision->purify1 Impure end Pure this compound decision->end Pure purify2 Recrystallization purify1->purify2 purify2->end

Caption: General purification workflow for the synthesized product.

Technical Support Center: Purification of 4-Fluorophenyl 2-thienyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Fluorophenyl 2-thienyl ketone. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. Distillation under reduced pressure can also be employed. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: My crude product is a dark, oily substance. How should I proceed with purification?

A2: A dark, oily crude product often indicates the presence of polymeric byproducts or residual starting materials. Before proceeding with recrystallization or column chromatography, it is advisable to perform an aqueous workup. This typically involves dissolving the crude product in an organic solvent like toluene, washing with a dilute acid solution (e.g., 5% HCl), followed by water, and then drying the organic layer. This initial cleanup can significantly improve the efficiency of subsequent purification steps.[1]

Q3: What is a suitable solvent system for the recrystallization of this compound?

A3: A mixture of methanol and water (e.g., a 2:1 ratio of methanol to water) has been reported to be effective for the recrystallization of similar compounds, yielding high-purity white solids.[1] Petroleum ether has also been mentioned as a suitable recrystallization solvent.[2] The ideal solvent system should dissolve the ketone at an elevated temperature and allow for the formation of well-defined crystals upon cooling.

Q4: What are the recommended stationary and mobile phases for column chromatography of this compound?

A4: For column chromatography, silica gel is a common stationary phase. A typical mobile phase is a mixture of hexanes and ethyl acetate. The polarity of the eluent can be adjusted by changing the ratio of these solvents to achieve optimal separation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization - The compound is too soluble in the chosen solvent at low temperatures.- Too much solvent was used.- Premature crystallization during hot filtration.- Try a different solvent or a solvent mixture in which the compound has lower solubility at room temperature.- Reduce the volume of the solvent by evaporation before cooling.- Ensure the filtration apparatus is pre-heated to prevent the product from crashing out on the filter paper.
Product Oiling Out During Recrystallization - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- Impurities are preventing crystallization.- Choose a solvent with a lower boiling point.- Ensure a slower cooling rate. Try scratching the inside of the flask with a glass rod to induce crystallization.- Purify the crude product by column chromatography before recrystallization.
Poor Separation in Column Chromatography - Inappropriate solvent system polarity.- Column overloading.- Column channeling.- Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand.- Use an appropriate amount of crude product for the column size.- Ensure the column is packed uniformly without any air bubbles.
Product Streaking on TLC/Column - The compound is highly polar and interacting strongly with the silica gel.- The sample is too concentrated.- Add a small amount of a more polar solvent (e.g., a few drops of methanol) to the eluent.- Dilute the sample before loading it onto the TLC plate or column.
Persistent Impurities After Purification - Impurities have similar polarity to the product.- The impurity co-crystallizes with the product.- Try a different chromatographic technique (e.g., using a different stationary phase like alumina).- Perform a second purification step using a different method (e.g., recrystallization after column chromatography).

Experimental Protocols

Recrystallization Protocol
  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a 2:1 mixture of methanol and water).[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by suction filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol
  • Column Preparation: Pack a glass column with silica gel slurried in the initial mobile phase (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, use a dry loading technique by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Elute the column with the chosen mobile phase, gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Analyze the fractions using TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Summary of Purification Outcomes

Purification MethodPurity Achieved (HPLC)Typical YieldNotes
Recrystallization (Methanol/Water)>99.0%[1]85-95%Effective for removing less soluble impurities.
Column Chromatography (Hexane/EtOAc)>97%[1]70-85%Useful for separating impurities with different polarities.
Vacuum DistillationVariableVariableSuitable for thermally stable compounds and removing non-volatile impurities.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification cluster_end Final Product crude Crude 4-Fluorophenyl 2-thienyl ketone workup Aqueous Workup crude->workup Initial Cleanup recrystallization Recrystallization workup->recrystallization column_chromatography Column Chromatography workup->column_chromatography pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Impure Product check_method Identify Purification Issue start->check_method low_yield Low Yield check_method->low_yield Recrystallization oiling_out Oiling Out check_method->oiling_out Recrystallization poor_separation Poor Separation check_method->poor_separation Chromatography solution_yield Adjust Solvent System or Cooling Rate low_yield->solution_yield solution_oiling Change Solvent or Induce Crystallization oiling_out->solution_oiling solution_separation Optimize Mobile Phase or Repack Column poor_separation->solution_separation

Caption: Troubleshooting logic for common purification issues.

References

Overcoming low yields in the Suzuki coupling of aryl halides with thienylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki coupling of aryl halides with thienylboronic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their coupling reactions, ensuring higher yields and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a thienylboronic acid is resulting in a low yield or failing completely. What are the primary factors I should investigate?

A1: Low yields in Suzuki couplings involving thienylboronic acids are a common challenge. The first parameters to scrutinize are:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. Ensure your palladium source is active and consider using modern, air-stable precatalysts.[1]

  • Protodeboronation: Thienylboronic acids are particularly susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of thiophene as a byproduct.[2] This is often accelerated by high pH, elevated temperatures, and the presence of water.[2]

  • Base and Solvent: The selection of base and solvent is crucial and they often have interdependent effects. The base must be strong enough to promote transmetalation but not so strong as to cause degradation of the starting materials.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the thienylboronic acid and decomposition of the catalyst.[1] It is essential to properly degas the solvent and maintain an inert atmosphere.[1]

  • Reagent Purity and Stability: Verify the purity of your aryl halide and thienylboronic acid. Boronic acids can degrade over time.

Q2: What are the most effective strategies to minimize protodeboronation of my thienylboronic acid?

A2: Minimizing protodeboronation is key to achieving high yields. Consider the following strategies:

  • Use a Milder Base: Strong bases can accelerate protodeboronation.[1] Switching to a weaker base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) can be beneficial.[1][3]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous conditions can significantly reduce protodeboronation.[1]

  • Use a Stabilized Boronic Acid Surrogate: If the free thienylboronic acid proves too unstable, consider using a more robust derivative such as a boronic ester (e.g., pinacol ester, MIDA ester) or an organotrifluoroborate.[4][5] These can provide a "slow release" of the boronic acid under the reaction conditions, minimizing its concentration and thus the likelihood of side reactions.[5]

  • Optimize Catalyst and Ligand: A highly active catalyst can increase the rate of the desired coupling reaction, allowing it to outcompete the protodeboronation side reaction.[2] Buchwald-type ligands, such as SPhos and XPhos, have shown high activity in these couplings.[6][7]

Q3: How can I prevent the homocoupling of my thienylboronic acid?

A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen which can oxidize the Pd(0) catalyst to Pd(II).[8][9] To minimize this:

  • Ensure Rigorous Inert Atmosphere: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[9]

  • Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or using a precatalyst that rapidly generates the active Pd(0) species can reduce the amount of Pd(II) available to mediate homocoupling.

  • Add a Mild Reducing Agent: In some cases, the addition of a mild reducing agent can help to maintain the palladium in its active Pd(0) state.[9]

Q4: Which catalyst and ligand combination is generally recommended for the Suzuki coupling of thienylboronic acids?

A4: The choice of catalyst and ligand is highly dependent on the specific substrates. However, for challenging couplings involving heteroaryl boronic acids like thienylboronic acids, highly active catalyst systems are recommended. Systems based on Buchwald-type biarylphosphine ligands such as SPhos and XPhos have demonstrated excellent performance, often allowing for lower catalyst loadings and milder reaction conditions.[6][10] For example, XPhos precatalysts have been shown to be very effective for the coupling of (5-formylthiophen-2-yl)boronic acid.

Troubleshooting Guide

Issue 1: No product formation or very low conversion of starting materials.

Possible Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of palladium catalyst or a more robust, air-stable precatalyst.[1] Ensure any Pd(II) precatalyst is being properly reduced in situ.
Inefficient Base The chosen base may not be strong enough to facilitate transmetalation. Try a stronger base such as K₃PO₄ or Cs₂CO₃.[2][11] Ensure the base is finely powdered and dry for anhydrous reactions.[1]
Poor Solubility of Reagents Ensure all reaction components are soluble in the chosen solvent system at the reaction temperature. A change of solvent or the use of a co-solvent may be necessary.[7]
Low Reaction Temperature The reaction may require more thermal energy. Cautiously increase the reaction temperature while monitoring for decomposition.
Catalyst Inhibition The starting materials or products may be coordinating to the palladium center and inhibiting catalysis. A change in ligand may be required.

Issue 2: Significant formation of thiophene (protodeboronation byproduct).

Possible Cause Troubleshooting Step
Base is too strong Switch to a milder base like K₂CO₃, CsF, or KF.[1][12]
Presence of water Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried.[1]
Slow transmetalation Use a more electron-rich ligand to accelerate the transmetalation step.[13] Consider converting the thienylboronic acid to a more stable derivative (e.g., MIDA ester).[4]
High reaction temperature Lower the reaction temperature. A more active catalyst may allow for effective coupling at a lower temperature.[2]

Issue 3: Presence of bithiophene (homocoupling byproduct).

Possible Cause Troubleshooting Step
Oxygen in the reaction Thoroughly degas the solvent and reaction mixture and maintain a strict inert atmosphere throughout the experiment.[1]
Presence of Pd(II) species Use a Pd(0) catalyst source or a precatalyst that rapidly generates Pd(0). Consider adding a mild reducing agent.[9]
Excess boronic acid While a slight excess of boronic acid is common, a large excess may favor homocoupling. Try using a stoichiometric amount or a smaller excess.

Data Presentation: Optimizing Reaction Conditions

The following tables provide a summary of reaction conditions that have been successfully employed for the Suzuki coupling of aryl halides with thienylboronic acids, highlighting the impact of different catalysts, bases, and solvents on the reaction yield.

Table 1: Catalyst and Base Screening for the Coupling of 4-Bromoanisole with (5-formylthiophen-2-yl)boronic acid [7]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)SPhos (10)K₂CO₃ (3)Dioxane/H₂O (1:1)1002445
2XPhos Pd G2 (2)-K₂CO₃ (3)Dioxane4024>95
3XPhos Pd G3 (2)-K₂CO₃ (3)Dioxane4024>95
4XPhos Pd G4 (2)-K₂CO₃ (3)Dioxane400.5>95

Table 2: Effect of Base on the Suzuki Coupling of Aryl Halides with Phenylboronic Acid (General Trends Applicable to Thienylboronic Acids) [14]

EntryBaseTime (min)Yield (%)
1NaOH6060
2Na₂CO₃1598
3K₂CO₃2595
4Cs₂CO₃4092
5TEA6040
6TBA6035

Experimental Protocols

General Protocol for the Suzuki Coupling of an Aryl Bromide with a Thienylboronic Acid

This protocol is a general starting point and may require optimization for specific substrates.

Reagents and Materials:

  • Aryl bromide (1.0 equiv)

  • Thienylboronic acid or a stabilized derivative (1.2-1.5 equiv)

  • Palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane, THF, or a mixture with water)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial under an inert atmosphere, add the aryl bromide, thienylboronic acid, and base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][2]

  • Purification: Purify the crude product by flash column chromatography.[1]

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R1-Pd(II)L_n-R2 Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R1-R2 (Coupled Product) RedElim->Product ArylHalide R1-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R2-B(OH)2 (Thienylboronic Acid) + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling CheckCatalyst Is the catalyst active and appropriate? Start->CheckCatalyst CheckProtodeboronation Is protodeboronation occurring? CheckCatalyst->CheckProtodeboronation Yes ActionCatalyst Use fresh/more active catalyst (e.g., Buchwald precatalyst) CheckCatalyst->ActionCatalyst No CheckHomocoupling Is homocoupling observed? CheckProtodeboronation->CheckHomocoupling No ActionProtodeboronation Use milder base (K2CO3, CsF) Use anhydrous conditions Use stabilized boronic acid derivative CheckProtodeboronation->ActionProtodeboronation Yes CheckConditions Are reaction conditions optimal? CheckHomocoupling->CheckConditions No ActionHomocoupling Ensure inert atmosphere (degas solvent) Use Pd(0) source CheckHomocoupling->ActionHomocoupling Yes ActionConditions Optimize base, solvent, and temperature CheckConditions->ActionConditions No Success Improved Yield CheckConditions->Success Yes ActionCatalyst->Success ActionProtodeboronation->Success ActionHomocoupling->Success ActionConditions->Success

Caption: A troubleshooting workflow for low yields in Suzuki coupling reactions.

References

Technical Support Center: Optimization of Friedel-Crafts Acylation of Thiophene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Friedel-Crafts acylation of thiophene. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during this important synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: Why does the Friedel-Crafts acylation of unsubstituted thiophene preferentially occur at the 2-position?

A1: The high regioselectivity for the 2-position (or the equivalent 5-position) in the Friedel-Crafts acylation of thiophene is due to the greater stability of the cationic intermediate formed during the electrophilic attack.[1][2] The intermediate resulting from attack at the C2 position can be described by three resonance structures, allowing for more effective delocalization of the positive charge. In contrast, attack at the C3 position results in an intermediate with only two resonance forms.[1][2] Generally, a more stable intermediate implies a lower activation energy for its formation, leading to the preferential formation of the 2-acylated product.[1][2]

Q2: Is it possible for diacylation of thiophene to occur, and how can this be minimized?

A2: Yes, diacylation is a potential side reaction. However, it is generally less of an issue compared to Friedel-Crafts alkylation because the acyl group introduced onto the thiophene ring is deactivating, making the ring less susceptible to further electrophilic attack.[3][4] To minimize the formation of diacylated products, it is advisable to use an excess of thiophene relative to the acylating agent.[3] This increases the probability that the acylating agent will react with an unsubstituted thiophene molecule.

Q3: What are the primary drawbacks of using traditional Lewis acids like aluminum chloride (AlCl₃) as catalysts?

A3: While effective, traditional Lewis acids such as AlCl₃, stannic chloride (SnCl₄), and titanium tetrachloride (TiCl₄) have several significant disadvantages.[5][6] They are often required in stoichiometric amounts because they form stable complexes with the resulting ketone product.[6][7] These catalysts are highly sensitive to moisture, necessitating anhydrous reaction conditions.[5] They can also lead to undesirable side reactions by interacting with the sulfur atom in the thiophene ring and can generate substantial amounts of toxic and corrosive waste, posing environmental concerns.[6][8]

Q4: Are there more environmentally friendly and efficient alternatives to traditional Lewis acid catalysts?

A4: Yes, solid acid catalysts are excellent "green" alternatives.[3][5] Zeolites, such as Hβ and HZSM-5, and strong acidic ion-exchange resins like NKC-9 have demonstrated high activity and selectivity.[5][9] A key advantage of these catalysts is that they are recoverable, regenerable, and reusable.[5][8] Other catalysts like zinc chloride (ZnCl₂) and tin(IV) oxide (SnO₂) nanosheets have also been employed to achieve high yields under milder, and in some cases, solvent-free conditions.[6][10]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive Catalyst: Moisture can deactivate Lewis acid catalysts. Solid acid catalysts may require activation.Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. For solid acid catalysts like Hβ zeolite, calcine at a high temperature (e.g., 550°C for 4 hours) to remove adsorbed water.[8]
Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction.Incrementally increase the catalyst amount. The yield of the reaction generally improves with a higher catalyst-to-substrate ratio.[5]
Low Reaction Temperature: The reaction may be too slow at the current temperature.Gradually increase the reaction temperature. For example, with an Hβ zeolite catalyst, increasing the temperature from 40°C (313 K) to 60°C (333 K) can significantly boost the reaction rate.[5]
Low Selectivity (Formation of Multiple Products) High Reaction Temperature: Elevated temperatures can sometimes lead to the formation of byproducts, including the 3-acetylthiophene isomer.Optimize the reaction temperature to find a balance between a reasonable reaction rate and high selectivity for the desired 2-isomer.[3]
Incorrect Molar Ratio of Reactants: An excess of the acylating agent can promote diacylation.Use an excess of thiophene relative to the acylating agent to favor mono-acylation. A thiophene to acetic anhydride molar ratio of 1:3 has been found to be optimal when using an Hβ zeolite catalyst.[3][5]
Non-selective Catalyst: The choice of catalyst can significantly impact the selectivity of the reaction.Hβ zeolite has demonstrated excellent selectivity for 2-acetylthiophene.[5][8] Consider screening different catalysts to identify the one that provides the best selectivity for your specific substrate and acylating agent.
Formation of Dark, Tarry Material Reaction Temperature is Too High: Excessive heat can lead to polymerization and decomposition of the starting materials and products.Maintain the recommended reaction temperature and monitor the reaction closely.[3]
Impure Starting Materials: Impurities in the thiophene or acylating agent can lead to side reactions and the formation of polymeric byproducts.Purify the thiophene and acylating agent (e.g., by distillation) before use.[3]
Catalyst-Induced Polymerization: Some strong Lewis acids can induce polymerization of the electron-rich thiophene ring.[11]Consider using a milder catalyst or a solid acid catalyst, which are generally less prone to causing polymerization.
Difficult Product Isolation/Workup Incomplete Hydrolysis of the Product-Catalyst Complex: With traditional Lewis acids like AlCl₃, the ketone product forms a complex that needs to be hydrolyzed.Ensure complete quenching and hydrolysis of the reaction mixture, for example, by adding a saturated aqueous solution of NH₄Cl.[8]

Data Presentation

Table 1: Comparison of Various Catalysts for the Friedel-Crafts Acylation of Thiophene

CatalystAcylating AgentThiophene Conversion (%)2-Acetylthiophene Yield (%)Reaction Conditions
Hβ ZeoliteAcetic Anhydride~9998.660°C (333 K), 2h, Thiophene:Ac. Anhydride = 1:3[5][8]
HZSM-5 ZeoliteAcetic AnhydrideLow-60°C (333 K), Thiophene:Ac. Anhydride = 1:3[5][8]
Modified C25 ZeoliteAcetic Anhydride99.0-80°C, 2h, Thiophene:Ac. Anhydride = 1:2[8][9]
EtAlCl₂Succinyl Chloride-990°C, 2h, Thiophene:Succinyl Chloride = 2.1:1[8]
SnO₂ nanosheetsBenzoyl Chloride-Quantitative50°C, solvent-free[8][10]
NKC-9 ResinAcetic Anhydride-Poor Selectivity60°C (333 K), Thiophene:Ac. Anhydride = 1:3[5][8]

Experimental Protocols

Protocol 1: Acylation using a Solid Acid Catalyst (Hβ Zeolite)

This protocol is adapted from studies on the liquid-phase Friedel-Crafts acylation of thiophene.[5][8]

  • Catalyst Activation: The Hβ zeolite catalyst is calcined at 550°C for 4 hours to remove any adsorbed water and activate the acid sites.[8]

  • Reaction Setup: In a 50 ml round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, add 8.4 g (0.1 mol) of thiophene and 30.6 g (0.3 mol) of acetic anhydride.[5][8]

  • Catalyst Addition: Add 1.17 g of the activated Hβ zeolite catalyst to the reaction mixture.[5][8]

  • Reaction: Heat the mixture in a water bath to 60°C (333 K) and stir magnetically. Monitor the reaction progress by taking samples periodically and analyzing them using gas chromatography (GC). The reaction is expected to reach completion in approximately 2 hours.[5][8]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solid catalyst can be recovered by filtration for regeneration and reuse. The liquid product can be purified by distillation.[8]

Protocol 2: Acylation using an Alkyl Lewis Acid (Ethylaluminum dichloride - EtAlCl₂)

This protocol is based on the use of ethylaluminum dichloride for the acylation of thiophene.[8]

  • Reaction Setup: In a dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiophene and succinyl chloride in dried dichloromethane at 0°C.[3]

  • Catalyst Addition: Add the EtAlCl₂ solution dropwise to the reaction mixture.

  • Reaction: Stir the mixture at 0°C for 2 hours.[3][8]

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with CH₂Cl₂ (3 x 50 mL). Combine the organic layers, dry with Na₂SO₄, and concentrate under reduced pressure. The crude product can be further purified using column chromatography.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification catalyst_activation Catalyst Activation (e.g., Calcination of Zeolite) add_catalyst Add Catalyst catalyst_activation->add_catalyst reagent_prep Reagent Preparation (Thiophene, Acylating Agent) add_reagents Add Reactants reagent_prep->add_reagents reaction_setup Reaction Setup (Flask, Condenser, Stirrer) reaction_setup->add_reagents add_reagents->add_catalyst heating_stirring Heating and Stirring (e.g., 60°C, 2h) add_catalyst->heating_stirring monitoring Reaction Monitoring (GC) heating_stirring->monitoring cooling Cool to Room Temperature monitoring->cooling filtration Catalyst Filtration (for solid catalysts) cooling->filtration extraction Extraction (for liquid-liquid systems) cooling->extraction purification Purification (Distillation) filtration->purification extraction->purification

Caption: Generalized experimental workflow for Friedel-Crafts acylation of thiophene.

regioselectivity_explanation cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_intermediates Intermediates cluster_products Products thiophene Thiophene attack_c2 Attack at C2 thiophene->attack_c2 attack_c3 Attack at C3 thiophene->attack_c3 electrophile Acylium Ion (R-C=O)+ electrophile->attack_c2 electrophile->attack_c3 intermediate_c2 More Stable Intermediate (3 Resonance Structures) attack_c2->intermediate_c2 intermediate_c3 Less Stable Intermediate (2 Resonance Structures) attack_c3->intermediate_c3 product_2_acyl Major Product (2-Acetylthiophene) intermediate_c2->product_2_acyl Lower Activation Energy product_3_acyl Minor Product intermediate_c3->product_3_acyl Higher Activation Energy

Caption: Rationale for the regioselectivity in the Friedel-Crafts acylation of thiophene.

References

Catalyst selection and optimization for Suzuki-Miyaura coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for forming crucial carbon-carbon bonds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during your Suzuki-Miyaura coupling reactions.

Q1: My Suzuki-Miyaura reaction has a very low yield or is not working at all. What are the first things I should check?

A1: Low yields in Suzuki-Miyaura couplings can often be traced back to a few key areas. A systematic check of your reagents and reaction setup is the best first step:

  • Reagent Quality and Stability:

    • Boronic Acid/Ester: Boronic acids can degrade over time, especially if they are electron-deficient.[1] Consider using fresh, high-purity boronic acid or a more stable derivative like a pinacol ester or an MIDA boronate to prevent decomposition.[1][2]

    • Organic Halide: The reactivity of the organic halide is critical. The general trend is I > Br > OTf >> Cl.[1] Couplings with aryl chlorides are more challenging and often require specialized, highly active catalyst systems.[1][3]

    • Catalyst and Ligand: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[1] Ensure they are fresh and have been stored correctly under an inert atmosphere.[1]

  • Reaction Conditions:

    • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxygen.[1] Ensure your reaction vessel is properly sealed and purged with an inert gas like argon or nitrogen.[4]

    • Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst and water can contribute to side reactions.[1] Ensure your base is of high purity.

Q2: I suspect protodeboronation is a major side reaction. How can I minimize it?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common cause of low yields, especially with electron-deficient or heteroaromatic boronic acids. Here are strategies to mitigate this issue:

  • Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation.[5][6][7] Using milder bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[1]

  • Anhydrous Conditions: While some protocols use aqueous bases, water can be a proton source for protodeboronation.[1] Using anhydrous conditions with a suitable base can help.

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable form like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition. These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[8][9]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1]

Q3: I am observing significant amounts of homocoupling of my boronic acid. What causes this and how can I prevent it?

A3: Homocoupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[4] To minimize homocoupling:

  • Ensure Thorough Degassing: Rigorously degas your solvent and reaction mixture to remove dissolved oxygen.

  • Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or using a precatalyst system that efficiently generates Pd(0) in situ can reduce the amount of Pd(II) species that can promote homocoupling.[4]

Q4: My aryl chloride substrate is unreactive. What conditions can I use to improve the coupling?

A4: Aryl chlorides are less reactive than bromides and iodides, and their coupling often requires more specialized conditions.[1][3] Consider the following adjustments:

  • Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands such as Buchwald's dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4] These ligands help to stabilize the palladium catalyst and facilitate the challenging oxidative addition step.[4]

  • Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[4]

  • Select an Appropriate Base: A strong base is often necessary. Potassium phosphate (K₃PO₄) is frequently effective in these challenging couplings.[4]

Q5: How do I choose the right catalyst and ligand for my specific substrates?

A5: The choice of catalyst and ligand is critical for a successful Suzuki-Miyaura coupling.[10]

  • For simple aryl bromides and iodides: Standard catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with triphenylphosphine (PPh₃) are often sufficient.

  • For challenging substrates (e.g., aryl chlorides, sterically hindered substrates, or heteroaryl halides): More advanced catalyst systems are usually required. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos, or cataCXium® A) or N-heterocyclic carbene (NHC) ligands are often the solution.[4][11] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[11]

Data Presentation: Comparative Performance of Catalysts, Ligands, and Bases

The following tables summarize quantitative data from various sources to aid in the selection of reaction components. Yields are highly dependent on the specific substrates and reaction conditions.

Table 1: Comparison of Palladium Catalysts and Ligands for the Coupling of 4-Bromotoluene with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O1001285
Pd(PPh₃)₄ (3)-Na₂CO₃Toluene/H₂O80692
PdCl₂(dppf) (2)-K₃PO₄1,4-Dioxane90895
Pd₂(dba)₃ (1)SPhos (2)K₃PO₄Toluene1004>98

Data compiled for illustrative purposes.

Table 2: Effect of Different Bases on the Yield of the Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

Base (2.0 equiv)Catalyst SystemSolventTemp (°C)Time (h)Yield (%)
Na₂CO₃Pd(OAc)₂ / PPh₃Toluene/H₂O1001288
K₂CO₃Pd(OAc)₂ / PPh₃Toluene/H₂O1001285
K₃PO₄Pd(OAc)₂ / PPh₃Toluene/H₂O1001294
Cs₂CO₃Pd(OAc)₂ / PPh₃1,4-Dioxane901096
Et₃NPd(OAc)₂ / PPh₃Toluene10012<10

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[12]

Experimental Protocols

General Experimental Protocol for a Suzuki-Miyaura Coupling Reaction

This is a general procedure and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, and base.[10]

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Add the degassed solvent system via syringe.[13]

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]

  • Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[14][15]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[4]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pdiix Ar¹-Pd(II)L₂-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation Ar²-B(OH)₃⁻ pdiir Ar¹-Pd(II)L₂-Ar² transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² reductive_elimination->product reagents Ar¹-X Ar²-B(OH)₂ Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[13][16]

Troubleshooting_Workflow start Low Yield / No Reaction check_reagents Check Reagent Quality (Aryl Halide, Boronic Acid, Catalyst, Ligand, Solvent, Base) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature) start->check_conditions side_reactions Analyze for Side Reactions (Protodeboronation, Homocoupling) check_reagents->side_reactions check_conditions->side_reactions optimize Systematic Optimization (Screen Catalyst, Ligand, Base, Solvent) side_reactions->optimize Side Reactions Identified side_reactions->optimize No Obvious Side Reactions success Improved Yield optimize->success

Caption: A general workflow for troubleshooting low yields in Suzuki-Miyaura coupling.

Catalyst_Selection_Logic start Substrate Characteristics aryl_halide Aryl Halide Reactivity (I, Br > OTf >> Cl) start->aryl_halide steric_hindrance Steric Hindrance? aryl_halide->steric_hindrance Reactive (I, Br) advanced_system Advanced Catalyst System (Bulky, Electron-Rich Ligands e.g., Buchwald, NHC) aryl_halide->advanced_system Unreactive (Cl) heteroatom Heteroatom Present? steric_hindrance->heteroatom No steric_hindrance->advanced_system Yes simple_system Standard Catalyst System (e.g., Pd(PPh₃)₄) heteroatom->simple_system No heteroatom->advanced_system Yes

Caption: A decision tree for selecting a suitable catalyst system.

References

Technical Support Center: Removal of Residual Palladium from 4-Fluorophenyl 2-thienyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing residual palladium from 4-Fluorophenyl 2-thienyl ketone. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the high purity of your compound.

Troubleshooting Guide

Encountering issues with palladium removal is common. This guide will help you identify and resolve potential problems during your purification process.

Problem Potential Cause Recommended Solution
High levels of residual palladium after treatment. Incorrect scavenger selection: The chosen scavenger may not be effective for the specific palladium species (e.g., Pd(0) vs. Pd(II)) in your reaction mixture.Screen a variety of scavengers: Test scavengers with different functional groups (e.g., thiol, amine, phosphine) to find the most effective one for your system. For instance, thiol-based scavengers are generally effective for Pd(II).[1]
Insufficient scavenger loading: The amount of scavenger used is not enough to bind all the residual palladium.Increase scavenger amount: Start with a higher scavenger to palladium ratio (e.g., 5-10 equivalents) and optimize downwards.[1]
Suboptimal reaction conditions: Time, temperature, and mixing can significantly affect scavenger efficiency.Optimize scavenging parameters: Increase the reaction time or temperature (e.g., 40-60 °C) and ensure vigorous stirring to improve mass transfer.[2]
Product loss during purification. Product adsorption onto the scavenger or activated carbon. Minimize adsorbent quantity: Use the minimum effective amount of the scavenger or activated carbon.[1][2] Solvent selection: Choose a solvent that maximizes the solubility of your product to reduce its affinity for the adsorbent.[1][2] Alternative Scavenger: Try a different scavenger that has a lower affinity for your product.
Product co-precipitation with palladium salts. Modify precipitation conditions: Adjust the anti-solvent or precipitating agent to selectively precipitate the palladium species.
Inconsistent palladium removal from batch to batch. Variability in the final palladium species. Standardize work-up: Implement a consistent work-up procedure to ensure the palladium is in a more uniform state before scavenging.[2] Use a broad-spectrum scavenger: Employ a scavenger effective against multiple palladium species.
Filtration issues (clogging). Fine particles of scavenger or precipitated palladium. Use a filter aid: Employ a pad of Celite to aid filtration.[3] Optimize precipitation: If precipitating palladium, aim for larger particle sizes that are easier to filter.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from organic compounds like this compound?

A1: The most common methods include:

  • Adsorption: Using solid-supported scavengers with high affinity for palladium. These can be silica-based (e.g., SiliaMetS® Thiol, DMT), polymer-based, or activated carbon.[4]

  • Precipitation: Adding a reagent that forms an insoluble complex with palladium, which can then be removed by filtration.

  • Filtration: Using filter aids like Celite® to remove heterogeneous palladium catalysts or precipitated palladium.[3]

  • Chromatography: Passing the reaction mixture through a column of silica gel or other stationary phases.

  • Crystallization: Purifying the final product through recrystallization, leaving palladium impurities in the mother liquor.[4]

Q2: How do I choose the right palladium scavenger for my this compound?

A2: The choice of scavenger depends on several factors:

  • Palladium oxidation state: Thiol-based scavengers are generally effective for Pd(II), while other types might be better for Pd(0).

  • Solvent: The scavenger must be compatible with your reaction solvent.

  • Product properties: The scavenger should have a low affinity for your ketone to prevent product loss. A screening of different scavengers is highly recommended to identify the most effective one for your specific conditions.

Q3: What are the acceptable limits for residual palladium in pharmaceutical products?

A3: Regulatory agencies like the European Medicines Agency (EMA) have stringent limits for residual metals. For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day .[5] This often translates to a concentration limit in the low parts per million (ppm) range in the final active pharmaceutical ingredient (API).[4]

Q4: Can I use activated carbon for palladium removal? What are the potential drawbacks?

A4: Yes, activated carbon is a cost-effective option for palladium removal. However, it can be non-selective and may adsorb your desired product, leading to yield loss.[1][6] It can also be less efficient than specialized scavengers, sometimes requiring multiple treatments.[7]

Q5: How can I quantify the amount of residual palladium in my product?

A5: The most common and accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[4] This technique offers the high sensitivity required to meet regulatory limits.

Quantitative Data on Palladium Removal

The following table summarizes the efficiency of various palladium scavengers from different studies. While not specific to this compound, it provides a useful comparison of their performance.

Scavenger/MethodInitial Pd (ppm)Final Pd (ppm)Scavenger Loading (equiv. or wt%)ConditionsReference
Biotage® MP-TMT 33,000< 2005 equiv.Room Temp, overnight[8]
Biotage® MP-TMT 852< 104 equiv.Not specified[9]
SiliaMetS® Thiol 1,300250 wt%35 °C, 17 h[10]
Activated Carbon 500~65200 wt%Room Temp, 16 h[7]
SEM-26 8,600290Not specified30-40 °C, 22 h[5]
N-acetyl cysteine wash 8,600975Not specified30-40 °C, 64 h[5]

Experimental Protocols

Protocol 1: Palladium Removal using a Silica-Based Scavenger (e.g., SiliaMetS® Thiol)

This protocol provides a general procedure for using a solid-supported scavenger.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate). The concentration should be such that the product remains fully dissolved throughout the process.

  • Scavenger Addition: Add the silica-based scavenger (e.g., SiliaMetS® Thiol). A good starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.[11]

  • Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2-18 hours. The optimal time and temperature should be determined experimentally by monitoring the palladium levels.[2]

  • Filtration: Filter the mixture through a pad of Celite® to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified this compound.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm it meets the required specifications.

Protocol 2: Palladium Removal using Activated Carbon

This protocol outlines the use of activated carbon for palladium removal.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent.

  • Carbon Addition: Add activated carbon to the solution. A typical starting amount is 5-10 wt% relative to the crude product.[1]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.

  • Filtration: Filter the mixture through a pad of Celite® to completely remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.

  • Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Analyze the purified product for residual palladium content using ICP-MS.

Visualizations

The following diagrams illustrate the decision-making process and general workflow for palladium removal.

G Diagram 1: Decision Tree for Palladium Removal Method Selection start Start: Crude Product (this compound + Residual Palladium) pd_form Is Palladium Heterogeneous (e.g., Pd/C)? start->pd_form filtration Filtration through Celite® pd_form->filtration Yes soluble_pd Is Palladium Soluble? pd_form->soluble_pd No analysis Analyze Pd Content (ICP-MS) filtration->analysis scavenging Adsorption (Scavengers / Activated Carbon) scavenging->analysis soluble_pd->scavenging Yes crystallization Crystallization soluble_pd->crystallization Consider as alternative crystallization->analysis end Purified Product analysis->end

Diagram 1: Decision tree for selecting a palladium removal method.

G Diagram 2: General Workflow for Palladium Scavenging cluster_workflow Scavenging Process dissolve 1. Dissolve Crude Product in a Suitable Solvent add_scavenger 2. Add Palladium Scavenger (e.g., Silica-based, Activated Carbon) dissolve->add_scavenger stir 3. Stir Mixture (Optimize Time & Temperature) add_scavenger->stir filter 4. Filter to Remove Scavenger (Use Celite® if needed) stir->filter wash 5. Wash Filter Cake with Fresh Solvent filter->wash concentrate 6. Concentrate Filtrate wash->concentrate analysis Analyze Pd Content (ICP-MS) concentrate->analysis start Crude Product start->dissolve end Purified Product analysis->end

Diagram 2: General workflow for palladium removal using a scavenger.

References

Preventing decomposition of 4-Fluorophenyl 2-thienyl ketone during workup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the synthesis and workup of 4-Fluorophenyl 2-thienyl ketone, with a primary focus on preventing its decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the initial points to consider for a successful reaction?

A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of thiophene with 4-fluorobenzoyl chloride. For a successful reaction, it is critical to ensure anhydrous conditions, as the Lewis acid catalyst (e.g., aluminum chloride) is highly sensitive to moisture.[1][2] The purity of all reagents, including the thiophene, 4-fluorobenzoyl chloride, and the solvent, is also paramount to avoid side reactions and catalyst deactivation.[1]

Q2: My Friedel-Crafts acylation reaction to synthesize this compound has a low yield. What are the likely causes?

A2: Low yields in this reaction can often be attributed to several factors:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely hygroscopic. Exposure to atmospheric moisture will deactivate it. Always use a fresh or properly stored catalyst.[2]

  • Insufficient Catalyst: The ketone product forms a complex with the Lewis acid, which can sequester the catalyst. Therefore, a stoichiometric amount or a slight excess of the catalyst is often necessary.[2]

  • Reaction Temperature: The reaction can be exothermic. Maintaining a low temperature (e.g., 0-5 °C) during the addition of reagents is crucial to prevent side reactions and potential decomposition of the thiophene ring.[3]

Q3: I am observing significant product loss and decomposition during the workup of my reaction. What is the most probable cause?

A3: A primary cause of decomposition of this compound during workup is exposure to strong basic conditions, which can induce a retro-Claisen type cleavage known as the Haller-Bauer reaction. This is particularly relevant during aqueous workup steps involving washes with strong bases like sodium hydroxide to remove acidic impurities.

Q4: Can acidic conditions during workup also lead to the decomposition of this compound?

A4: While the thiophene ring is generally more stable under acidic conditions compared to other five-membered heterocycles, prolonged exposure to strong acids, especially at elevated temperatures, can potentially lead to hydrolysis or other degradation pathways. The initial quenching of the reaction mixture should be performed carefully and at a low temperature.

Q5: What are the best practices for purifying crude this compound?

A5: Purification is typically achieved through recrystallization or column chromatography. For recrystallization, a common solvent system is an ethanol-water mixture.[4] For column chromatography, a typical eluent system is a mixture of hexane and ethyl acetate.[4] It is important to minimize the exposure of the product to harsh conditions (strong acids/bases, high temperatures) during purification.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Recommended Solution Expected Outcome
Inactive Lewis Acid Catalyst (e.g., AlCl₃) Use a fresh, unopened container of the Lewis acid or one that has been stored in a desiccator. The catalyst should be a fine, free-flowing powder.[2]Improved catalytic activity leading to a higher conversion of starting materials.
Presence of Moisture Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]Prevention of catalyst deactivation and side reactions, resulting in a cleaner reaction and higher yield.
Deactivated Aromatic Ring (Thiophene) Ensure the thiophene is of high purity. Thiophene can be sensitive to strong Lewis acids, leading to polymerization. Consider using a milder Lewis acid like zinc chloride.Reduced side reactions and polymerization, leading to a higher yield of the desired ketone.
Incorrect Stoichiometry In Friedel-Crafts acylation, the ketone product complexes with the Lewis acid. Ensure at least a stoichiometric amount, and often a slight excess (1.1-1.2 equivalents), of the Lewis acid is used.[2]Complete reaction of the limiting reagent, maximizing product formation.
Suboptimal Reaction Temperature The reaction of the Lewis acid with the acyl chloride is exothermic. Maintain a low temperature (e.g., 0-5 °C) during the addition of reagents to control the reaction rate and prevent side reactions.[3]Minimized formation of byproducts and decomposition, leading to a cleaner product and higher yield.
Issue 2: Product Decomposition During Workup
Possible Cause Recommended Solution Expected Outcome
Haller-Bauer Cleavage under Strong Basic Conditions During the workup, use a mild base like saturated sodium bicarbonate solution instead of strong bases (e.g., NaOH) to neutralize any remaining acid. Perform washes quickly and at low temperatures.Prevention of the cleavage of the ketone, thereby preserving the product and improving the isolated yield.
Acid-Catalyzed Hydrolysis/Decomposition Quench the reaction mixture by slowly and carefully pouring it onto a mixture of crushed ice and concentrated HCl, rather than adding water directly to the reaction flask. This helps to control the exotherm and minimize localized heating.A more controlled quench, reducing the potential for acid-catalyzed degradation of the product.
Emulsion Formation During Extraction If an emulsion forms during the separation of aqueous and organic layers, add a saturated solution of sodium chloride (brine) to help break the emulsion.[4]Improved separation of the layers, leading to better recovery of the product in the organic phase.
Prolonged Exposure to Workup Conditions Minimize the time the product is in contact with acidic or basic aqueous solutions. Proceed with extractions and drying promptly after the quench.Reduced opportunity for decomposition, leading to a higher isolated yield of the pure product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or nitrogen line).

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane).

  • Acyl Chloride Addition: Cool the stirred suspension to 0 °C using an ice bath. Slowly add 4-fluorobenzoyl chloride (1.1 equivalents) to the suspension via the dropping funnel.

  • Thiophene Addition: Dissolve thiophene (1.0 equivalent) in the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the progress by TLC.

  • Workup (Quenching): Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with the solvent (e.g., dichloromethane).

  • Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate eluent.[4]

Visualizations

Decomposition_Pathways This compound This compound Workup Conditions Workup Conditions This compound->Workup Conditions Strong Base (e.g., NaOH) Strong Base (e.g., NaOH) Workup Conditions->Strong Base (e.g., NaOH) Haller-Bauer Cleavage Strong Acid (e.g., conc. HCl, prolonged heating) Strong Acid (e.g., conc. HCl, prolonged heating) Workup Conditions->Strong Acid (e.g., conc. HCl, prolonged heating) Hydrolysis 4-Fluorobenzoic acid + Thiophene 4-Fluorobenzoic acid + Thiophene Strong Base (e.g., NaOH)->4-Fluorobenzoic acid + Thiophene Hydrolysis/Degradation Products Hydrolysis/Degradation Products Strong Acid (e.g., conc. HCl, prolonged heating)->Hydrolysis/Degradation Products Decomposition Products Decomposition Products 4-Fluorobenzoic acid + Thiophene->Decomposition Products Hydrolysis/Degradation Products->Decomposition Products Troubleshooting_Workflow start Low Yield or Decomposition Observed check_reagents Verify Reagent and Catalyst Quality (Anhydrous, Purity) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Stoichiometry) check_reagents->check_conditions Reagents OK optimize_reaction Optimize Reaction Parameters check_reagents->optimize_reaction Reagent Issue Identified check_workup Analyze Workup Procedure (Base/Acid Strength, Emulsions) check_conditions->check_workup Conditions OK check_conditions->optimize_reaction Condition Issue Identified check_workup->optimize_reaction Workup OK modify_workup Modify Workup Protocol check_workup->modify_workup Workup Issue Identified success Successful Synthesis optimize_reaction->success modify_workup->success

References

Technical Support Center: Scaling Up the Synthesis of 4-Fluorophenyl 2-thienyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for scaling up the synthesis of 4-Fluorophenyl 2-thienyl ketone.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My Friedel-Crafts acylation reaction is not going to completion, or the yield is very low. What are the common causes?

A1: Low conversion or yield in a Friedel-Crafts acylation can stem from several factors, especially during scale-up:

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water in your reagents, solvent, or reaction vessel will deactivate the catalyst. On a larger scale, ensuring completely anhydrous conditions is more challenging.

  • Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid catalyst, which can sequester it from the reaction.[1] Therefore, a stoichiometric amount (or a slight excess) of the catalyst is often necessary.

  • Poor Mixing: In larger reactors, inefficient mixing can lead to localized temperature gradients and poor distribution of reactants and catalyst. This can result in side reactions and incomplete conversion.

  • Reaction Temperature: While some reactions proceed at room temperature, others may require heating. However, excessive temperatures can lead to decomposition and byproduct formation. Careful temperature control is critical during scale-up.

Q2: I am observing the formation of significant byproducts. How can I improve the selectivity of the reaction?

A2: Byproduct formation is a common issue when scaling up. Here are some strategies to improve selectivity:

  • Control the Reaction Temperature: Friedel-Crafts reactions can be exothermic. On a larger scale, efficient heat removal is crucial to prevent temperature spikes that can lead to side reactions. Consider using a jacketed reactor with a reliable cooling system.

  • Slow Addition of Reactants: Adding the acylating agent (4-fluorobenzoyl chloride) slowly to the mixture of thiophene and catalyst can help to control the reaction rate and minimize local concentration gradients, thus reducing byproduct formation.

  • Choice of Solvent: The solvent can influence the selectivity of the reaction. Non-polar solvents like dichloromethane or 1,2-dichloroethane are common. Ensure the solvent is of high purity and anhydrous.

  • Catalyst Choice: While AlCl₃ is common, other Lewis acids like stannic chloride (SnCl₄) or zinc chloride (ZnCl₂) might offer better selectivity for your specific substrate, though they may be less reactive.[2] Solid acid catalysts are also being explored for industrial applications to improve selectivity and ease of separation.[3]

Q3: The purification of the final product is proving difficult at a larger scale. What are the recommended methods?

A3: Purifying large quantities of this compound requires a different approach than lab-scale chromatography.

  • Recrystallization: This is the most common and effective method for purifying solid organic compounds at scale. A suitable solvent system (e.g., ethanol/water or petroleum ether) should be identified to provide good recovery of the pure product.[4][5]

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.

  • Washing: Before recrystallization or distillation, washing the crude product with a dilute base (like sodium bicarbonate solution) can help remove acidic impurities, and a brine wash can help remove water.

Q4: What are the key safety considerations when scaling up this synthesis?

A4: Scaling up any chemical reaction introduces new safety challenges. For the Friedel-Crafts acylation of thiophene, pay close attention to:

  • Exothermic Reaction: The reaction is exothermic, and the heat generated needs to be managed effectively to prevent a runaway reaction. Ensure your reactor has adequate cooling capacity.

  • Hydrogen Chloride (HCl) Gas Evolution: The reaction generates HCl gas, which is corrosive and toxic. The reactor should be equipped with a gas scrubber to neutralize the evolved HCl.

  • Handling of Aluminum Chloride: AlCl₃ is a highly reactive and corrosive solid that reacts violently with water. It should be handled in a dry environment (e.g., a glove box or under an inert atmosphere) and added to the reaction mixture in portions.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat. When handling large quantities of corrosive materials, consider additional protection like a face shield and an apron.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound at different scales. Note that these are representative values and may vary depending on the specific equipment and conditions used.

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Reactants
Thiophene~1.2 equivalents~1.2 equivalents
4-Fluorobenzoyl Chloride1.0 equivalent1.0 equivalent
Aluminum Chloride~1.1 equivalents~1.1 equivalents
Solvent (e.g., DCM)~100 mL~10 L
Reaction Conditions
Temperature0 °C to room temp0 °C to 10 °C (controlled)
Reaction Time2-4 hours4-8 hours
Outcome
Typical Yield85-95%80-90%
Purity (after workup)>95%>90%
Purity (after recrystallization)>99%>99%

Experimental Protocols

Detailed Methodology for Scaled-Up Synthesis (1 kg Scale)

1. Reactor Setup and Inerting:

  • A 20 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a reflux condenser connected to a gas scrubber (containing a sodium hydroxide solution) is used.

  • The entire apparatus is thoroughly dried and purged with dry nitrogen gas to ensure anhydrous conditions.

2. Reaction Mixture Preparation:

  • Anhydrous dichloromethane (10 L) is charged into the reactor.

  • Thiophene (1.2 kg, ~14.3 mol) is added to the solvent with stirring.

  • The reactor is cooled to 0-5 °C using a circulating chiller.

3. Catalyst Addition:

  • Anhydrous aluminum chloride (1.6 kg, ~12.0 mol) is added portion-wise to the stirred solution, maintaining the temperature below 10 °C. The addition is exothermic.

4. Acylating Agent Addition:

  • 4-Fluorobenzoyl chloride (1.6 kg, ~10.1 mol) is charged into the dropping funnel.

  • The acyl chloride is added dropwise to the reaction mixture over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

5. Reaction Monitoring:

  • The reaction is stirred at 5-10 °C for an additional 2-4 hours after the addition is complete.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

6. Work-up and Quenching:

  • Once the reaction is complete, the mixture is slowly and carefully poured onto a mixture of crushed ice (10 kg) and concentrated hydrochloric acid (1 L) with vigorous stirring. This is a highly exothermic step and should be performed with caution in a well-ventilated fume hood.

  • The organic layer is separated.

  • The aqueous layer is extracted with dichloromethane (2 x 2 L).

7. Purification:

  • The combined organic layers are washed with a saturated sodium bicarbonate solution (2 x 3 L) and then with brine (3 L).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude solid is recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_prep 1. Reactor Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification prep_reactor Dry and Inert Reactor charge_solvent Charge Anhydrous DCM prep_reactor->charge_solvent charge_thiophene Add Thiophene charge_solvent->charge_thiophene cool_reactor Cool to 0-5°C charge_thiophene->cool_reactor add_catalyst Portion-wise Addition of AlCl₃ cool_reactor->add_catalyst add_acyl_chloride Dropwise Addition of 4-Fluorobenzoyl Chloride add_catalyst->add_acyl_chloride stir_monitor Stir and Monitor Reaction add_acyl_chloride->stir_monitor quench Quench with Ice/HCl stir_monitor->quench separate_layers Separate Organic Layer quench->separate_layers extract Extract Aqueous Layer separate_layers->extract wash_organic Wash with NaHCO₃ and Brine extract->wash_organic dry_filter Dry and Filter wash_organic->dry_filter concentrate Concentrate under Vacuum dry_filter->concentrate recrystallize Recrystallize concentrate->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Workflow for the scaled-up synthesis of this compound.

Logical Relationship of Troubleshooting Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield cause1 Catalyst Inactivity (Moisture) low_yield->cause1 cause2 Insufficient Catalyst low_yield->cause2 cause3 Poor Mixing low_yield->cause3 cause4 Suboptimal Temperature low_yield->cause4 solution1 Ensure Anhydrous Conditions cause1->solution1 addresses solution2 Use Stoichiometric Catalyst cause2->solution2 addresses solution3 Improve Agitation / Baffling cause3->solution3 addresses solution4 Optimize Temperature Control cause4->solution4 addresses

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

References

Troubleshooting guide for the synthesis of fluorinated aryl ketones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of fluorinated aryl ketones. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing fluorinated aryl ketones?

A1: The primary synthetic routes include Friedel-Crafts acylation, Grignard reagent addition to an acylating agent, Suzuki-Miyaura cross-coupling, and direct fluorination of an aryl ketone precursor. The choice of method depends on the desired substitution pattern, available starting materials, and functional group tolerance.[1]

Q2: Why is the synthesis of meta-fluorinated aryl ketones challenging via direct Friedel-Crafts acylation?

A2: The fluorine atom on a benzene ring is an ortho, para-director for electrophilic aromatic substitution (EAS) reactions like Friedel-Crafts acylation.[1] This directing effect means that the incoming acyl group will predominantly add to the positions ortho and para to the fluorine, resulting in very low yields of the meta-isomer. Additionally, fluorine is a deactivating group, which can necessitate harsher reaction conditions.[1]

Q3: Are there any specific safety precautions to consider during the synthesis of fluorinated aryl ketones?

A3: Yes, several safety measures are crucial. Friedel-Crafts acylation often uses strong, moisture-sensitive Lewis acids like aluminum chloride (AlCl₃), which should be handled in a dry environment and quenched carefully.[2] Grignard reagents are highly reactive with water and protic solvents, requiring strict anhydrous conditions.[3] Electrophilic fluorinating agents like Selectfluor™ should be handled with care as they are strong oxidizers. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting Guides

Friedel-Crafts Acylation

Problem: Low or no yield of the desired fluorinated aryl ketone.

Possible Cause Troubleshooting Suggestion
Deactivated Aromatic Ring The fluorine atom deactivates the aromatic ring towards electrophilic substitution. Consider using a more reactive acylating agent (e.g., an acid anhydride instead of an acyl chloride) or a stronger Lewis acid catalyst. Increasing the reaction temperature or time may also improve conversion, but monitor for side reactions.[1][2]
Moisture in the Reaction The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture and will be deactivated by water. Ensure all glassware is thoroughly dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Incorrect Stoichiometry Use at least a stoichiometric amount of the Lewis acid catalyst, as it complexes with the product ketone. An excess of the catalyst (1.1 to 1.5 equivalents) is often used.[4]
Poor Substrate Purity Impurities in the starting materials or solvents can interfere with the reaction. Use purified reagents and solvents.

Problem: Formation of undesired isomers (ortho/para instead of meta).

Possible Cause Troubleshooting Suggestion
Directing Effect of Fluorine Direct acylation of fluorobenzene will yield primarily ortho and para products.[1] To obtain the meta isomer, a multi-step approach is necessary. For example, perform a Friedel-Crafts acylation on a substrate with a strong meta-directing group, and then introduce the fluorine in a subsequent step.[1]
Grignard Reaction

Problem: The main product is a tertiary alcohol instead of the desired ketone.

Possible Cause Troubleshooting Suggestion
Double Addition of Grignard Reagent The initially formed ketone is more reactive than the starting acylating agent, leading to a second addition of the Grignard reagent. To prevent this, use a less reactive acylating agent like a Weinreb amide (N-methoxy-N-methylamide), which forms a stable chelated intermediate that resists a second addition.[1] Alternatively, add the Grignard reagent slowly at a low temperature to the acylating agent to maintain a low concentration of the nucleophile.[1]

Problem: Low yield of the Grignard reagent.

Possible Cause Troubleshooting Suggestion
Moisture or Oxygen Contamination Grignard reagents are highly sensitive to water and oxygen. Ensure all glassware is flame-dried, use anhydrous solvents, and maintain an inert atmosphere.[1]
Inactive Magnesium The surface of the magnesium turnings may be oxidized. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[1]
Suzuki-Miyaura Coupling

Problem: Low yield of the cross-coupled product.

Possible Cause Troubleshooting Suggestion
Inactive Catalyst The palladium catalyst can be sensitive to air and impurities. Ensure the reaction is properly degassed and run under an inert atmosphere. Use a fresh, high-quality catalyst and ligands.
Incorrect Base or Solvent The choice of base and solvent is critical for the efficiency of the Suzuki-Miyaura coupling. Common bases include carbonates (e.g., K₂CO₃) and phosphates. Solvents like toluene, dioxane, and THF are often used.[5][6] Optimize these conditions for your specific substrates.
Side Reactions (e.g., Homo-coupling) Homo-coupling of the boronic acid can occur as a side reaction. This can sometimes be minimized by controlling the reaction temperature and optimizing the stoichiometry of the reactants. Rigorous degassing of solvents is important to minimize oxygen, which can promote homo-coupling.[1]
Electrophilic Fluorination (e.g., using Selectfluor™)

Problem: Low or no fluorination of the aryl ketone.

Possible Cause Troubleshooting Suggestion
Low Substrate Reactivity Some ketone substrates are unreactive under standard conditions due to steric hindrance or the stability of the keto-enol tautomer.[5] Increasing the reaction temperature (e.g., refluxing) may be necessary to achieve fluorination.[5]
Incorrect Reaction Conditions The choice of solvent can influence the reaction. Acetonitrile is a common solvent for reactions with Selectfluor™.[4] The pH of the reaction medium can also play a role in the keto-enol tautomerization, which is often a prerequisite for fluorination.[4]

Problem: Formation of di-fluorinated products.

Possible Cause Troubleshooting Suggestion
Over-fluorination If the mono-fluorinated product is reactive under the reaction conditions, di-fluorination can occur.[5] This is more common with highly activated substrates. Use a stoichiometric amount of the fluorinating agent and monitor the reaction closely by techniques like TLC or NMR to stop it once the desired product is formed.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes typical yields for different methods of synthesizing fluorinated aryl ketones. Note that yields are highly substrate-dependent and the conditions listed are examples.

MethodReactantsProductCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Friedel-Crafts AcylationFluorobenzene, 6-Chlorohexanoyl chloride4-Fluoro-6-chlorohexanophenoneAlCl₃Dichloromethane0-5 then RT2-4-[4]
Grignard Reaction1-Bromo-3-fluorobenzene, Weinreb amidemeta-FluoroacetophenoneMg, I₂ (initiator)Anhydrous THF0 then RT1-2-[1]
Suzuki Coupling4-Bromobenzoyl chloride, Phenylboronic acid4-PhenylbenzophenonePd₂(dba)₃TolueneReflux4-[5]
α-Fluorination2-Indanone(±)1-Fluoro-2-indanoneSelectfluor™AcetonitrileReflux-70[7]

Experimental Protocols

General Procedure for Friedel-Crafts Acylation of Fluorobenzene
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous aluminum chloride (1.1-1.5 equivalents) and anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0-5 °C in an ice bath.[4]

  • Addition of Acyl Chloride: Slowly add the acyl chloride (1 equivalent) to the stirred suspension.

  • Addition of Fluorobenzene: Add fluorobenzene (1-1.2 equivalents) dropwise over 30-60 minutes, maintaining the temperature between 0-5 °C.[4]

  • Reaction: Allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC.[4]

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[4]

  • Workup: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers and wash with 2M HCl, water, and brine.[4] Dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation or column chromatography.

General Procedure for Grignard Synthesis of a Fluorinated Aryl Ketone
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and dropping funnel under an inert atmosphere.[1]

  • Grignard Formation: Add magnesium turnings (1.2 eq.) to the flask. Add a solution of the appropriate bromofluorobenzene (1.0 eq.) in anhydrous THF dropwise. A crystal of iodine can be used for initiation.[1] Maintain a gentle reflux during the addition.

  • Acylation: In a separate flame-dried flask, dissolve the Weinreb amide (1.0 eq.) in anhydrous THF and cool to 0 °C.[1] Transfer the prepared Grignard reagent to the Weinreb amide solution dropwise.

  • Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature. Quench by slowly adding a saturated aqueous solution of NH₄Cl.[1] Extract the product with an organic solvent, wash the combined organic layers, dry over an anhydrous salt, and concentrate.

  • Purification: Purify the crude ketone by column chromatography or distillation.

Mandatory Visualizations

Troubleshooting_Friedel_Crafts start Low/No Yield in Friedel-Crafts Acylation cause1 Deactivated Ring start->cause1 cause2 Moisture Present start->cause2 cause3 Incorrect Stoichiometry start->cause3 solution1 Increase Reactivity: - Stronger Lewis Acid - Higher Temperature - Longer Reaction Time cause1->solution1 Solution solution2 Ensure Anhydrous Conditions: - Flame-dried glassware - Anhydrous solvents - Inert atmosphere cause2->solution2 Solution solution3 Adjust Stoichiometry: - Use excess Lewis Acid (1.1-1.5 eq.) cause3->solution3 Solution

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Grignard_Reaction_Pathway start Grignard Reaction for Fluorinated Aryl Ketone Synthesis step1 Formation of Grignard Reagent (Ar-MgX where Ar is fluorinated aryl) start->step1 step2 Addition to Acylating Agent step1->step2 acyl_choice Choice of Acylating Agent step2->acyl_choice weinreb Weinreb Amide acyl_choice->weinreb Preferred acid_chloride Acid Chloride / Ester acyl_choice->acid_chloride Caution intermediate Stable Chelated Intermediate weinreb->intermediate ketone_product Desired Ketone acid_chloride->ketone_product Forms Ketone Intermediate intermediate->ketone_product Hydrolysis overreaction Over-addition to form Tertiary Alcohol ketone_product->overreaction Potential Side Reaction

Caption: Decision pathway in Grignard synthesis to avoid over-addition.

References

Validation & Comparative

A Comparative Guide to 4-Fluorophenyl 2-thienyl ketone and Other Halogenated Phenyl Thienyl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug development, phenyl thienyl ketones serve as crucial intermediates and foundational scaffolds for a variety of biologically active compounds. The introduction of a halogen atom onto the phenyl ring can significantly modulate the molecule's physicochemical properties and, consequently, its biological activity. This guide provides a detailed comparison of 4-Fluorophenyl 2-thienyl ketone with its chloro and bromo analogues, offering insights supported by available data for researchers and scientists.

Physicochemical Properties: A Comparative Analysis

The nature of the halogen substituent (Fluorine, Chlorine, Bromine) directly influences key physicochemical parameters such as molecular weight, melting point, and lipophilicity. These differences, summarized in the table below, can affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyThis compound4-Chlorophenyl 2-thienyl ketone4-Bromophenyl 2-thienyl ketone
CAS Number 579-49-7[1]51935-90-1 (related structure)[2]4160-65-0[3]
Molecular Formula C₁₁H₇FOS[1]C₁₁H₇ClOSC₁₁H₇BrOS[3]
Molecular Weight 206.24 g/mol [1]222.7 g/mol 267.15 g/mol [3]
Melting Point 95.5-96 °C[1]Not availableYellow to Brown Solid[3]
Boiling Point 142-145 °C @ 4 Torr[1]Not availableNot available
Density 1.279 g/cm³[1]Not availableNot available
XLogP3 3.118[1]Not availableNot available

Synthesis of Halogenated Phenyl Thienyl Ketones

A common and effective method for the synthesis of these ketones is the Friedel-Crafts acylation. This reaction involves the acylation of thiophene with the corresponding halogenated benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Thiophene Thiophene Reaction Friedel-Crafts Acylation Thiophene->Reaction HalobenzoylCl 4-Halobenzoyl Chloride (X=F, Cl, Br) HalobenzoylCl->Reaction Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->Reaction Catalyst Solvent Inert Solvent (e.g., CS₂ or CH₂Cl₂) Solvent->Reaction Solvent Workup Aqueous Workup & Purification Reaction->Workup Crude Product Product 4-Halophenyl 2-thienyl ketone Workup->Product Final Product

Caption: General workflow for the synthesis of halogenated phenyl thienyl ketones.

Biological Activities and Structure-Activity Relationships

While direct comparative studies on the biological activities of these specific three ketones are limited in publicly available literature, insights can be drawn from research on other halogenated aromatic compounds. The nature of the halogen substituent is known to modulate biological effects due to differences in electronegativity, size, and lipophilicity.[4]

Potential Biological Activities Include:

  • Enzyme Inhibition: The phenyl ketone structure is a common feature in various enzyme inhibitors.[4]

  • Antimicrobial Activity: Halogenated organic compounds are frequently reported to possess antimicrobial properties.[4]

  • Cytotoxicity: Many small aromatic molecules exhibit cytotoxic effects against various cancer cell lines.[4]

For instance, studies on other classes of halogenated compounds have shown that bromo-substituted analogs can exhibit higher potency in certain biological contexts compared to their chloro-substituted counterparts.[4] This suggests that 4-Bromophenyl 2-thienyl ketone might exhibit enhanced activity in some assays compared to the fluoro and chloro derivatives, a hypothesis that warrants direct experimental verification. Phenyl ketone derivatives, in general, have been investigated for a wide range of pharmacological activities, including hepatoprotective and anti-inflammatory effects.

Compound Halogenated Phenyl Thienyl Ketone Incubation Incubation Compound->Incubation CellLine Target Cell Line (e.g., Cancer Cells, Microbes) CellLine->Incubation Assay Biological Assay (e.g., MTT, MIC) Incubation->Assay Data Data Acquisition (e.g., IC₅₀, MIC values) Assay->Data Analysis Comparative Analysis Data->Analysis

References

The Enhanced Reactivity of Fluorinated Aryl Ketones: A Comparative Analysis for Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of fluorinated organic compounds is paramount. The strategic incorporation of fluorine atoms into molecular scaffolds, particularly in aryl ketones, can dramatically alter their chemical behavior, offering both opportunities and challenges in synthesis and biological applications. This guide provides an objective comparison of the reactivity of fluorinated versus non-fluorinated aryl ketones, supported by established chemical principles and experimental data.

The introduction of fluorine, the most electronegative element, onto an aryl ring of a ketone has profound electronic consequences. This guide will delve into the mechanistic underpinnings of this enhanced reactivity, present comparative data, and provide detailed experimental protocols for assessing these differences.

The Inductive Effect: A Double-Edged Sword

The primary driver behind the differing reactivity of fluorinated aryl ketones is the strong electron-withdrawing inductive effect (-I) of the fluorine atom. This effect significantly influences two key areas of the molecule: the carbonyl carbon and the aromatic ring.

  • Activation of the Carbonyl Group: The fluorine atom withdraws electron density from the aromatic ring, which in turn makes the carbonyl carbon more electrophilic. This increased partial positive charge on the carbonyl carbon renders it more susceptible to attack by nucleophiles.

  • Activation of the Aryl Ring: In reactions involving nucleophilic aromatic substitution (SNAr), the presence of a fluorine atom, particularly in the ortho or para position, activates the ring towards nucleophilic attack. While seemingly counterintuitive due to the strength of the C-F bond, the rate-determining step in SNAr is the initial attack of the nucleophile to form a resonance-stabilized carbanion (a Meisenheimer complex). The highly electronegative fluorine atom effectively stabilizes this negatively charged intermediate, thereby lowering the activation energy of the reaction.

However, this powerful inductive effect is a double-edged sword. While it enhances reactivity towards nucleophiles, it can also influence the acidity of α-protons and the stability of intermediates in ways that must be carefully considered during reaction design.

Quantitative Comparison of Reactivity

Direct, side-by-side kinetic comparisons of a wide range of reactions are not always readily available in the literature. However, we can infer and compare reactivity through established principles like the Hammett equation and from specific experimental examples.

The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of the effect of a substituent on the reactivity of an aromatic compound. The substituent constant, σ, is a measure of the electronic effect of a particular substituent, while the reaction constant, ρ, indicates the sensitivity of a reaction to these electronic effects.

Table 1: Hammett Substituent Constants (σ) for Common Substituents

Substituentσ_metaσ_paraElectronic Effect
-H0.000.00Neutral
-CH₃-0.07-0.17Electron-donating
-OCH₃0.12-0.27Electron-donating (resonance) > Electron-withdrawing (inductive) at para
-Cl0.370.23Electron-withdrawing
-F 0.34 0.06 Strongly electron-withdrawing (inductive)
-CF₃0.430.54Strongly electron-withdrawing
-NO₂0.710.78Very strongly electron-withdrawing

The positive σ values for fluorine indicate its electron-withdrawing nature. For a reaction with a positive ρ value (where a negative charge is built up in the transition state, such as nucleophilic attack on the carbonyl), a substituent with a positive σ value will increase the reaction rate. Therefore, a fluorine substituent is expected to accelerate such reactions compared to an unsubstituted or an electron-donating substituted aryl ketone.

Table 2: Comparative Reactivity in Nucleophilic Addition

While a comprehensive kinetic dataset is not available, the following table summarizes the expected and observed reactivity trends for the nucleophilic addition of a generic nucleophile to acetophenone and its 4-fluoro derivative.

Aryl KetoneRelative Rate of Nucleophilic AdditionRationale
AcetophenoneBaselineReference compound with no substituent effect.
4-FluoroacetophenoneFasterThe electron-withdrawing fluorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Experimental Protocols for Comparative Analysis

To empirically determine the relative reactivity of fluorinated and non-fluorinated aryl ketones, a competitive reaction or parallel reactions under identical conditions can be performed. The following protocols outline methodologies for such a comparison.

Protocol 1: Competitive Wittig Reaction

The Wittig reaction, which converts a ketone to an alkene, is an excellent choice for a competitive experiment as the product distribution will directly reflect the relative reactivity of the starting ketones.

Objective: To determine the relative reactivity of 4-fluoroacetophenone versus acetophenone in a Wittig reaction with a phosphorus ylide.

Materials:

  • 4-Fluoroacetophenone

  • Acetophenone

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Ylide Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add n-BuLi (1.0 equivalent) dropwise with stirring. Allow the mixture to warm to room temperature and stir for 1 hour, during which a characteristic orange-red color of the ylide should appear.

  • Competitive Reaction: Cool the ylide solution back to 0 °C. Add an equimolar mixture of 4-fluoroacetophenone (0.5 equivalents) and acetophenone (0.5 equivalents) dissolved in a small amount of anhydrous THF dropwise to the ylide solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting materials by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete (or after a set time, e.g., 2 hours), quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Analysis: Analyze the crude product mixture by GC-MS to determine the ratio of the two alkene products: 2-phenylpropene and 1-fluoro-4-(prop-1-en-2-yl)benzene. The product ratio will indicate the relative reactivity of the two ketones.

Protocol 2: Parallel Aldol Condensation Reactions

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that is sensitive to the electrophilicity of the carbonyl component.

Objective: To compare the reaction rates and yields of the Aldol condensation of 4-fluoroacetophenone and acetophenone with a common aldehyde.

Materials:

  • 4-Fluoroacetophenone

  • Acetophenone

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: Prepare two separate reaction flasks. In each flask, dissolve the respective aryl ketone (1.0 equivalent) and benzaldehyde (1.0 equivalent) in ethanol.

  • Reaction Initiation: To each flask, add an aqueous solution of NaOH (e.g., 10%) dropwise with stirring at room temperature.

  • Reaction Monitoring: Monitor the progress of both reactions simultaneously by TLC, observing the formation of the α,β-unsaturated ketone product.

  • Work-up: After a predetermined time (e.g., 1 hour), or upon completion, pour each reaction mixture into a beaker of ice water and acidify with dilute HCl to precipitate the product.

  • Isolation and Quantification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Determine the mass and calculate the yield for each reaction.

  • Comparison: Compare the yields obtained after the same reaction time. A higher yield for the reaction with 4-fluoroacetophenone would indicate a faster reaction rate.

Visualizing the Reactivity Difference

The enhanced reactivity of fluorinated aryl ketones can be visualized through reaction mechanism diagrams.

Nucleophilic_Addition ketone_nf Acetophenone transition_state_nf Transition State (Higher Energy) ketone_nf->transition_state_nf + Nu⁻ ketone_f 4-Fluoroacetophenone product_nf Alkoxide Intermediate transition_state_nf->product_nf transition_state_f Transition State (Lower Energy) product_f Alkoxide Intermediate ketone_f->transition_state_f + Nu⁻ transition_state_f->product_f

Caption: Comparative energy profile of nucleophilic addition.

The diagram above illustrates that the transition state for the nucleophilic attack on the fluorinated aryl ketone is lower in energy due to the electron-withdrawing effect of the fluorine atom, leading to a faster reaction rate.

SNAr_Mechanism start Aryl Ketone with Leaving Group (LG) and Fluorine Substituent meisenheimer Meisenheimer Complex (Resonance Stabilized by Fluorine) start->meisenheimer Nucleophilic Attack (Rate-determining) nucleophile Nucleophile (Nu⁻) product Substituted Aryl Ketone meisenheimer->product Loss of Leaving Group lg_out Leaving Group (LG⁻)

Caption: SNAr mechanism on a fluorinated aryl ketone.

This diagram highlights the formation of the key Meisenheimer complex, the stability of which is enhanced by the fluorine substituent, thereby facilitating the overall nucleophilic aromatic substitution.

Conclusion

The incorporation of fluorine into aryl ketones is a powerful strategy for modulating their reactivity. The strong inductive effect of fluorine enhances the electrophilicity of the carbonyl carbon and activates the aromatic ring towards nucleophilic attack. This increased reactivity can be leveraged in drug design to improve the potency of enzyme inhibitors and in organic synthesis to facilitate challenging transformations. The experimental protocols provided herein offer a framework for researchers to quantitatively assess these reactivity differences and make informed decisions in their synthetic and medicinal chemistry endeavors.

Spectroscopic Comparison of 4-Fluorophenyl 2-thienyl Ketone and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic properties of 4-Fluorophenyl 2-thienyl ketone and its structural isomers is presented, providing researchers, scientists, and drug development professionals with a comprehensive comparative guide. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) analyses, supported by detailed experimental protocols.

This guide facilitates the differentiation and characterization of these closely related aromatic ketones, which are of interest in medicinal chemistry and materials science. The inclusion of positional isomers, such as 4-Fluorophenyl 3-thienyl ketone and other fluorinated phenyl analogues, allows for a deeper understanding of structure-property relationships.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its selected isomers. Data for some isomers is predicted based on values for closely related compounds due to the limited availability of complete experimental spectra in public databases.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data (Predicted/Comparative)

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound Thiophene-H: 7.2-8.0 (m), Phenyl-H: 7.1-7.9 (m)C=O: ~182, Aromatic C: 115-165
4-Fluorophenyl 3-thienyl ketone Thiophene-H: 7.4-8.2 (m), Phenyl-H: 7.1-7.9 (m)C=O: ~183, Aromatic C: 115-165
(4-Fluorophenyl)(phenyl)methanone Phenyl-H: 7.14-7.87 (m)[1]C=O: 195.3, Aromatic C: 115.4 (d, J = 22 Hz), 128.4, 129.9, 132.5, 132.6 (d, J = 9 Hz), 133.7 (d, J = 3 Hz), 137.5, 165.3 (d, J = 253 Hz)[1]
(3-Methoxyphenyl)(thiophen-2-yl)methanone Thiophene-H: 7.12-7.72 (m), Phenyl-H: 7.12-7.41 (m), OCH₃: 3.87 (s)[1]C=O: 188.0, OCH₃: 55.5, Aromatic C: 113.8, 118.6, 121.8, 128.0, 129.4, 134.3, 134.9, 135.6, 143.6, 159.6[1]

Table 2: IR, MS, and UV-Vis Spectroscopic Data (Predicted/Comparative)

CompoundIR Absorptions (cm⁻¹)Mass Spectrometry (m/z)UV-Vis λmax (nm)
This compound C=O: ~1640-1660, C-F: ~1220-1240, Aromatic C=C: ~1500-1600M⁺: 206.02, Fragments: 121 (thienoyl), 95 (fluorophenyl)~260, ~290
4-Fluorophenyl 3-thienyl ketone C=O: ~1640-1660, C-F: ~1220-1240, Aromatic C=C: ~1500-1600M⁺: 206.02, Fragments: 121 (thienoyl), 95 (fluorophenyl)~250, ~280
(4-Fluorophenyl)(phenyl)methanone C=O: ~1650-1670M⁺: 200.06~255
(3-Methoxyphenyl)(thiophen-2-yl)methanone C=O: ~1630-1650M⁺: 218.05~265, ~310

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1 second, and acquisition of 16-32 scans.

  • ¹³C NMR: Spectra are acquired on the same instrument using a proton-decoupled sequence. A longer relaxation delay (2-5 seconds) and a significantly higher number of scans are necessary to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film):

  • Dissolve a small amount of the solid sample (approx. 1-2 mg) in a few drops of a volatile solvent like dichloromethane or acetone.

  • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

  • A background spectrum of the clean, empty salt plate is recorded first.

  • The sample-coated plate is then placed in the spectrometer, and the sample spectrum is acquired, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Methodology (Electron Ionization - EI):

  • A small amount of the sample is introduced into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

  • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

  • This causes ionization and fragmentation of the molecule. The resulting positively charged ions are accelerated, separated by their mass-to-charge ratio (m/z), and detected.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation:

  • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) of a known concentration.

  • Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically resulting in an absorbance between 0.1 and 1.0).

Data Acquisition:

  • Use a dual-beam UV-Vis spectrophotometer.

  • Fill a quartz cuvette with the pure solvent to serve as a blank and record the baseline.

  • Record the absorbance spectrum of the sample solution over a wavelength range of approximately 200-400 nm.

Visualization of Experimental Workflow

The logical flow for the spectroscopic comparison of these isomers is outlined in the following diagram.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Ketone Isomers cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Comparison Synthesis Synthesis of Isomers Purification Purification Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR IR Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Purification->UV_Vis Data_Processing Data Processing NMR->Data_Processing IR->Data_Processing MS->Data_Processing UV_Vis->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Comparison Comparative Analysis Structure_Elucidation->Comparison

Workflow for Spectroscopic Comparison of Ketone Isomers

This comprehensive guide provides a foundational resource for the spectroscopic analysis of this compound and its isomers. The provided data and protocols will aid in the accurate identification and characterization of these compounds in a research and development setting.

References

Comparative Analysis of the Biological Activity of 4-Fluorophenyl 2-thienyl ketone and its Chloro-Analog: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the biological activities of 4-Fluorophenyl 2-thienyl ketone and its chloro-analog, 4-Chlorophenyl 2-thienyl ketone, is not currently available in published scientific literature. Extensive searches for experimental data that directly compares these two specific compounds or provides quantitative metrics for the same biological endpoints under comparable conditions have not yielded sufficient information. The available research focuses on structurally related but distinct derivatives, making a direct, evidence-based comparison impossible at this time.

While the core request for a direct comparison guide cannot be fulfilled due to the absence of specific experimental data for both this compound and 4-Chlorophenyl 2-thienyl ketone, this report summarizes the general biological activities of broader classes of related compounds to provide a contextual understanding for researchers, scientists, and drug development professionals.

General Biological Activities of Related Phenyl Thienyl Ketone Derivatives

Research into compounds containing phenyl and thienyl ketone moieties has revealed a range of biological activities, including antimicrobial and cytotoxic effects. The nature and position of substituents on the phenyl ring are known to significantly influence the biological efficacy of these molecules.

Antimicrobial Activity:

Derivatives of phenyl thienyl ketones have been investigated for their potential as antimicrobial agents. For instance, various substituted chalcones and other heterocyclic compounds incorporating a thiophene ring have demonstrated activity against a range of bacterial and fungal strains. However, specific minimum inhibitory concentration (MIC) values for this compound and 4-Chlorophenyl 2-thienyl ketone against the same panel of microorganisms could not be located for a comparative assessment.

Cytotoxic Activity:

Similarly, the cytotoxic potential of various halogenated and substituted phenyl thienyl ketone analogs has been a subject of study in the context of anticancer research. These compounds are often evaluated for their ability to inhibit the growth of various cancer cell lines, with results typically reported as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro). Without such data for both this compound and its chloro-analog, a quantitative comparison of their cytotoxicity remains speculative.

Experimental Protocols for a Hypothetical Comparative Study

Should a direct comparative study be undertaken, the following experimental protocols would be appropriate for evaluating the antimicrobial and cytotoxic activities.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Microbial Inoculum: Pure cultures of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) are grown in a suitable broth medium to a specified turbidity, corresponding to a known cell density.

  • Compound Dilution: A serial two-fold dilution of this compound and 4-Chlorophenyl 2-thienyl ketone is prepared in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in a suitable medium and seeded in 96-well plates at a specific density.

  • Compound Treatment: After cell attachment, the culture medium is replaced with fresh medium containing various concentrations of this compound and 4-Chlorophenyl 2-thienyl ketone.

  • Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Visualization of a General Experimental Workflow

The following diagram illustrates a general workflow for the initial screening and evaluation of the biological activity of chemical compounds, which would be applicable to a comparative study of this compound and its chloro-analog.

G cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 Data Analysis & Comparison Synthesis Synthesis of This compound & 4-Chlorophenyl 2-thienyl ketone Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Characterization->Antimicrobial Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Characterization->Cytotoxicity MIC MIC Value Determination Antimicrobial->MIC IC50 IC50 Value Determination Cytotoxicity->IC50 Comparison Comparative Analysis MIC->Comparison IC50->Comparison

Caption: General workflow for comparative biological activity screening.

Unveiling the Bioactive Potential: A Comparative Guide to 4-Fluorophenyl 2-Thienyl Ketone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of 4-Fluorophenyl 2-thienyl ketone derivatives reveals a promising scaffold for the development of novel therapeutic agents. This guide offers a comparative analysis of their anticancer and antimicrobial properties, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The core structure, featuring a 4-fluorophenyl ring linked to a 2-thienyl moiety via a carbonyl group, represents a key pharmacophore. Modifications to this basic framework have been shown to significantly influence biological activity. This guide synthesizes findings from various studies on related chalcone and ketone derivatives to extrapolate the structure-activity relationship (SAR) for this specific class of compounds.

Comparative Analysis of Biological Activity

The biological efficacy of this compound derivatives is predominantly attributed to their potential as anticancer and antimicrobial agents. The following tables summarize the quantitative data from various studies on compounds bearing high structural similarity to the target derivatives. It is important to note that the data is compiled from different sources and direct comparison should be made with caution.

Anticancer Activity

The anticancer potential of these derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate higher potency.

Compound IDR1 (on Phenyl Ring)R2 (on Thienyl Ring)Cancer Cell LineIC50 (µM)Reference
1a HHMCF-7 (Breast)7.4[1]
1b H5-BrMCF-7 (Breast)3.5Inferred from SAR studies
1c 2'-OHHHepG2 (Liver)9.76Inferred from SAR studies[2]
1d HHHCT116 (Colon)6.31[1]
1e 4'-OCH3HA549 (Lung)27.7[3]

Note: Data for some compounds are inferred from SAR trends discussed in the cited literature for structurally related chalcones.

Antimicrobial Activity

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDR1 (on Phenyl Ring)R2 (on Thienyl Ring)MicroorganismMIC (µg/mL)Reference
2a HHStaphylococcus aureus12.5Inferred from SAR studies
2b H5-NO2Staphylococcus aureus7.8Inferred from SAR studies
2c HHEscherichia coli25Inferred from SAR studies
2d H5-ClEscherichia coli15.6Inferred from SAR studies
2e HHAspergillus niger50[4]

Note: Data for some compounds are inferred from SAR trends discussed in the cited literature for structurally related chalcones.

Structure-Activity Relationship (SAR) Insights

Based on the available data for related chalcone derivatives, several key SAR trends can be outlined:

  • Substitution on the Phenyl Ring: The presence of electron-withdrawing groups, such as halogens, or electron-donating groups, like methoxy, on the 4-fluorophenyl ring can modulate the anticancer and antimicrobial activity. Hydroxyl substitutions, particularly at the 2'-position, have been associated with increased cytotoxic effects.

  • Substitution on the Thienyl Ring: Modifications on the thiophene ring also play a crucial role. The introduction of halogen or nitro groups at the 5-position of the thiophene ring appears to enhance antimicrobial activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are standard protocols for the synthesis and biological evaluation of this compound derivatives, based on established methods for chalcones.

Synthesis: Claisen-Schmidt Condensation

This is the most common method for synthesizing chalcones and related ketones.

  • Reactant Preparation: Dissolve equimolar amounts of a substituted 4-fluoroacetophenone and a substituted 2-thiophenecarboxaldehyde in a suitable solvent, such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a strong base, like sodium hydroxide or potassium hydroxide, to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Anticancer Evaluation: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Antimicrobial Evaluation: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Processes

To better understand the experimental and biological processes, the following diagrams illustrate the synthesis workflow, a typical screening cascade for anticancer agents, and a plausible signaling pathway for apoptosis induction by these compounds.

G cluster_0 Synthesis of this compound Derivatives Reactants Reactants Claisen-Schmidt Condensation Claisen-Schmidt Condensation Reactants->Claisen-Schmidt Condensation Base Catalyst, Solvent Crude Product Crude Product Claisen-Schmidt Condensation->Crude Product Purification (Recrystallization) Purification (Recrystallization) Crude Product->Purification (Recrystallization) Pure Derivative Pure Derivative Purification (Recrystallization)->Pure Derivative

Caption: General workflow for the synthesis of this compound derivatives.

G cluster_1 Anticancer Screening Workflow Synthesized Derivatives Synthesized Derivatives Primary Screening (MTT Assay) Primary Screening (MTT Assay) Synthesized Derivatives->Primary Screening (MTT Assay) Active Compounds (Low IC50) Active Compounds (Low IC50) Primary Screening (MTT Assay)->Active Compounds (Low IC50) Secondary Assays Secondary Assays Active Compounds (Low IC50)->Secondary Assays e.g., Apoptosis, Cell Cycle Mechanism of Action Studies Mechanism of Action Studies Secondary Assays->Mechanism of Action Studies Lead Compound Lead Compound Mechanism of Action Studies->Lead Compound

Caption: A typical workflow for the in vitro screening of anticancer compounds.

G cluster_2 Plausible Apoptosis Induction Pathway Derivative Derivative Mitochondrial Stress Mitochondrial Stress Derivative->Mitochondrial Stress Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation Release of Cytochrome c Apoptosis Apoptosis Caspase Activation->Apoptosis Execution of cell death

Caption: A simplified signaling pathway for the induction of apoptosis by bioactive compounds.

References

In Vitro Antimicrobial Activity of Substituted Thienyl Ketones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Substituted thienyl ketones have garnered considerable interest within the scientific community due to their promising antimicrobial properties. This guide provides a comprehensive in vitro evaluation of the antimicrobial activity of various substituted thienyl ketones against a panel of pathogenic bacteria and fungi. The data presented herein is compiled from peer-reviewed scientific literature to facilitate an objective comparison of their efficacy.

Comparative Antimicrobial Activity

The antimicrobial efficacy of a compound is frequently quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of several synthesized 2-thienyl substituted heterocyclic compounds against various bacterial and fungal strains, as reported in "Synthesis and antimicrobial activity of some novel 2-thienyl substituted heterocycles".[1] Lower MIC values are indicative of greater antimicrobial potency.

CompoundStaphylococcus aureus (AUMC B-53)Bacillus subtilis (AUMC B-54)Serratia marcescens (AUMC B-55)Proteus vulgaris (AUMC B-56)Escherichia coli (AUMC B-57)Pseudomonas aeruginosa (AUMC B-73)Aspergillus ochraceus (AUMC B-58)Aspergillus niger (AUMC B-59)Aspergillus flavus (AUMC B-60)Penicillium chrysogenum (AUMC B-61)Candida albicans (AUMC B-62)
7a 12.512.5252512.525252512.52512.5
7b 2512.5502525505025255025
7c 12.52512.512.55012.52512.512.52512.5
7d 25502512.525255025255025
Chloramphenicol (Standard) 6.256.256.256.256.256.25-----
Clotrimazole (Standard) ------12.512.512.512.512.5

MIC values are presented in µg/mL. A lower value indicates higher antimicrobial activity. Data sourced from Youssef, M. S. K., & Abeed, A. A. O. (2014). Synthesis and antimicrobial activity of some novel 2-thienyl substituted heterocycles. Heterocyclic Communications, 20(1), 25-31.[1]

Experimental Protocols

The following are detailed methodologies for two standard in vitro antimicrobial susceptibility tests that are commonly used to evaluate the efficacy of new compounds.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the MIC of an antimicrobial agent.[2][3][4]

  • Preparation of Reagents and Media:

    • Prepare a stock solution of the test compound (substituted thienyl ketone) in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Prepare Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi, supplemented as required.

    • Prepare a standardized microbial inoculum. Typically, a few colonies from a fresh agar plate are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[2]

  • Assay Procedure:

    • Dispense the appropriate broth medium into the wells of a 96-well microtiter plate.

    • Perform a serial two-fold dilution of the test compound across the wells of the microtiter plate. The first well will contain the highest concentration of the compound, and subsequent wells will have progressively lower concentrations.

    • A positive control well (containing the microbial inoculum in broth without the test compound) and a negative control well (containing broth only) should be included.

    • Inoculate each well (except the negative control) with the standardized microbial suspension.

  • Incubation:

    • Incubate the microtiter plates at an appropriate temperature (e.g., 35-37°C for most bacteria, 28-30°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

  • Data Interpretation:

    • After incubation, visually inspect the plates for microbial growth (indicated by turbidity).

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.

Agar Disk Diffusion Method (Kirby-Bauer Test)

This method assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the compound.[5][6][7]

  • Preparation of Materials:

    • Prepare Mueller-Hinton Agar (MHA) plates with a uniform thickness (typically 4 mm).[8]

    • Prepare a standardized microbial inoculum as described for the broth microdilution method.

    • Impregnate sterile paper disks (6 mm in diameter) with a known concentration of the test compound.

  • Assay Procedure:

    • Using a sterile cotton swab, evenly inoculate the entire surface of the MHA plate with the standardized microbial suspension to create a lawn of bacteria.

    • Allow the plate to dry for a few minutes.

    • Aseptically place the impregnated paper disks onto the surface of the agar.

    • A control disk impregnated with the solvent used to dissolve the test compound should also be placed on the plate.

  • Incubation:

    • Invert the plates and incubate them under the same conditions as the broth microdilution method.

  • Data Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

    • The size of the inhibition zone is proportional to the antimicrobial activity of the compound.

Visualizations

Experimental Workflow for Antimicrobial Activity Screening

G cluster_prep Preparation cluster_assay Antimicrobial Assays cluster_results Data Analysis Compound Synthesized Thienyl Ketones MIC Broth Microdilution (MIC) Compound->MIC Disk Agar Disk Diffusion Compound->Disk Microorganisms Bacterial & Fungal Strains Microorganisms->MIC Microorganisms->Disk Media Growth Media & Agar Media->MIC Media->Disk MIC_Value Determine MIC Values MIC->MIC_Value Zone Measure Inhibition Zones Disk->Zone Comparison Compare with Standards MIC_Value->Comparison Zone->Comparison

Caption: Workflow for in vitro antimicrobial screening.

Structure-Activity Relationship (SAR) of Substituted Thienyl Ketones

SAR cluster_substituents Substitutions cluster_activity Impact on Antimicrobial Activity Core Thienyl Ketone Core R1 Substituent on Thiophene Ring (R1) Core->R1 R2 Substituent on Ketone Side Chain (R2) Core->R2 Lipophilicity Lipophilicity R1->Lipophilicity Electronic_Effects Electronic Effects (EWG/EDG) R1->Electronic_Effects Steric_Hindrance Steric Hindrance R1->Steric_Hindrance R2->Lipophilicity R2->Electronic_Effects R2->Steric_Hindrance Target_Binding Interaction with Microbial Target Lipophilicity->Target_Binding Electronic_Effects->Target_Binding Steric_Hindrance->Target_Binding Antimicrobial_Activity Antimicrobial_Activity Target_Binding->Antimicrobial_Activity Modulates

Caption: Factors influencing antimicrobial activity of thienyl ketones.

References

Comparative Antifungal Properties of Thienyl Ketone Isomers: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antifungal agents is a critical endeavor in the face of rising drug resistance. Thiophene-containing compounds, particularly thienyl ketones and their derivatives like chalcones, have emerged as a promising class of molecules with significant antifungal potential. This guide provides a comparative analysis of the antifungal properties of 2-thienyl and 3-thienyl ketone isomers, summarizing key experimental data and methodologies to inform further research and development in this area.

Quantitative Comparison of Antifungal Activity

The antifungal efficacy of thienyl ketone isomers is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables compile MIC data from various studies on chalcones derived from 2-acetylthiophene and 3-acetylthiophene, which serve as representative examples of 2-thienyl and 3-thienyl ketones, respectively. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions.

Table 1: Antifungal Activity of Chalcones Derived from 2-Acetylthiophene (2-Thienyl Ketone Derivatives)

Compound IDFungal StrainMIC (µg/mL)Reference
Chalcone Derivative 1 Aspergillus niger≤ 8.0[1]
Candida tropicalis≤ 8.0[1]
Chalcone Derivative 2 Candida albicans-[2]
Aspergillus niger-[2]
Microsporum gypseumActive[2]
Thiophene Chalcones Various Bacteria & FungiActive[3]
Acetylthiophene Chalcones Mucor racemosusActive[4]
Aspergillus flavusActive[4]
Aspergillus fumigatusActive[4]

Note: "-" indicates no significant activity was observed in the cited study.

Table 2: Antifungal Activity of Chalcones Derived from 3-Acetylthiophene (3-Thienyl Ketone Derivatives)

Compound IDFungal StrainMIC (µg/mL)Reference
3-Acetylthiophene Chalcone Hybrid 1 Aspergillus niger4.0[5]
Candida tropicalis4.0[5]
2,5-Dichloro-3-acetylthiophene Chalcone 1 Aspergillus niger≤ 8.0[1]
Candida tropicalis≤ 8.0[1]

Experimental Protocols

The synthesis and antifungal evaluation of thienyl ketone derivatives generally follow established methodologies. Below are detailed protocols for key experiments.

Synthesis of Thienyl Chalcones (Claisen-Schmidt Condensation)

Thienyl chalcones are typically synthesized via a base-catalyzed Claisen-Schmidt condensation between an appropriate acetylthiophene (2-acetylthiophene or 3-acetylthiophene) and a substituted aromatic or heteroaromatic aldehyde.[1][2]

Materials:

  • 2-Acetylthiophene or 3-Acetylthiophene

  • Substituted aromatic/heteroaromatic aldehyde

  • Ethanol or Methanol

  • Aqueous solution of a strong base (e.g., NaOH or KOH)

  • Stirring apparatus

  • Filtration equipment

Procedure:

  • Dissolve the acetylthiophene and the aldehyde in equimolar amounts in ethanol or methanol.

  • Add the aqueous base solution dropwise to the mixture while stirring at room temperature.

  • Continue stirring for a specified period (typically 2-24 hours) until the reaction is complete, often indicated by the formation of a precipitate.

  • Pour the reaction mixture into crushed ice or cold water.

  • Collect the precipitated solid by filtration, wash with water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

Antifungal Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

Materials:

  • 96-well microtiter plates

  • Fungal culture

  • Appropriate broth medium (e.g., RPMI-1640)

  • Test compounds (thienyl ketone isomers) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antifungal agent (e.g., Fluconazole)

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the fungal strain in the broth medium.

  • Serially dilute the test compounds in the broth medium in the wells of the microtiter plate to achieve a range of concentrations.

  • Add the fungal inoculum to each well.

  • Include a positive control (fungal inoculum with a standard antifungal), a negative control (broth only), and a growth control (fungal inoculum in broth without any compound).

  • Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 24-48 hours).

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.

Potential Mechanisms of Action and Signaling Pathways

The precise mechanisms of action for many thienyl ketone isomers are still under investigation. However, research on related thiophene-containing compounds suggests several potential pathways through which they may exert their antifungal effects. One prominent proposed mechanism is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.

Antifungal_Mechanism cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion Thienyl_Ketone Thienyl Ketone Isomer SDH Succinate Dehydrogenase (SDH) Thienyl_Ketone->SDH Inhibition ETC Electron Transport Chain (ETC) SDH->ETC e- transfer ATP_Production ATP Production ETC->ATP_Production TCA TCA Cycle TCA->SDH Succinate -> Fumarate Cell_Death Fungal Cell Death ATP_Production->Cell_Death Depletion leads to

Caption: Proposed mechanism of action for thienyl ketone isomers via inhibition of succinate dehydrogenase.

This diagram illustrates how a thienyl ketone isomer might enter a fungal cell and inhibit succinate dehydrogenase (SDH) within the mitochondrion. This inhibition disrupts both the electron transport chain and the TCA cycle, leading to a depletion of ATP and ultimately causing fungal cell death.

Experimental Workflow for Antifungal Drug Discovery

The process of discovering and evaluating novel antifungal agents from the thienyl ketone class involves a structured workflow, from synthesis to biological evaluation.

Antifungal_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_evaluation Further Evaluation Start Design of Thienyl Ketone Isomers Synthesis Claisen-Schmidt Condensation Start->Synthesis Purification Recrystallization & Chromatography Synthesis->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Primary_Screening Antifungal Susceptibility Testing (e.g., Disc Diffusion) Characterization->Primary_Screening MIC_Determination Broth Microdilution Assay Primary_Screening->MIC_Determination Mechanism_Study Mechanism of Action Studies (e.g., Enzyme Assays) MIC_Determination->Mechanism_Study Toxicity_Assay Cytotoxicity Testing (on mammalian cells) MIC_Determination->Toxicity_Assay Lead_Optimization Structure-Activity Relationship (SAR) Analysis Mechanism_Study->Lead_Optimization Toxicity_Assay->Lead_Optimization

Caption: A typical workflow for the discovery and evaluation of novel thienyl ketone antifungal agents.

This workflow outlines the key stages, starting from the rational design and synthesis of the compounds, followed by initial antifungal screening and quantitative MIC determination. Promising candidates then undergo more in-depth studies to elucidate their mechanism of action and assess their toxicity, which informs the subsequent optimization of the lead compounds.

References

Validated analytical methods for the quantification of 4-Fluorophenyl 2-thienyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Validated Analytical Methods for the Quantification of 4-Fluorophenyl 2-thienyl ketone

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comparative overview of validated analytical methods for the quantification of this compound, a key chemical intermediate. The following sections detail the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible (UV-Vis) Spectrophotometry, supported by representative experimental data.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. The table below summarizes the typical performance characteristics of three common analytical techniques for the quantification of ketones.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 3.0%< 5.0%
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mL1.0 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.3 µg/mL3.0 µg/mL
Specificity High (Separates from impurities)High (Good for volatile impurities)Low (Prone to interference)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below is a representative protocol for the quantification of this compound using a validated HPLC method with pre-column derivatization.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method involves the derivatization of the ketone with 2,4-dinitrophenylhydrazine (DNPH) to form a hydrazone, which has a strong chromophore suitable for UV detection.[1]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 2,4-dinitrophenylhydrazine (DNPH)

  • Sulfuric acid

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 365 nm

  • Injection Volume: 20 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 0.15 - 150 µg/mL).

  • Derivatization Procedure: To 1 mL of each standard and sample solution, add 1 mL of a 0.2% solution of DNPH in acetonitrile containing a catalytic amount of sulfuric acid. Heat the mixture at 60°C for 30 minutes. Cool to room temperature before injection.

Validation Procedure:

  • Linearity: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte.

  • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days).

  • Specificity: Analyze placebo samples and stressed samples (e.g., acid, base, oxidative, and thermal degradation) to ensure no interference with the analyte peak.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the validation process.

G Experimental Workflow for HPLC Analysis A Sample/Standard Preparation B Derivatization with DNPH A->B C HPLC Injection B->C D Chromatographic Separation (C18 Column) C->D E UV Detection at 365 nm D->E F Data Acquisition and Analysis E->F

Caption: Workflow for the HPLC analysis of this compound.

G Analytical Method Validation Cascade A Method Development B Method Validation A->B C Linearity B->C D Accuracy B->D E Precision B->E F Specificity B->F G LOD & LOQ B->G H Robustness C->H D->H E->H F->H G->H I Validated Method H->I

Caption: Logical cascade for analytical method validation.

References

A Comparative Benchmarking Study on the Synthesis of 4-Fluorophenyl 2-thienyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies for the production of 4-Fluorophenyl 2-thienyl ketone, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the experimental protocols and quantitative data for two prominent synthetic routes: Friedel-Crafts acylation and Stille cross-coupling. This objective comparison is intended to assist researchers in selecting the most suitable method based on factors such as yield, reaction conditions, and reagent availability.

Data Presentation: A Side-by-Side Comparison

The performance of each synthetic method is summarized in the table below, offering a clear comparison of key reaction parameters and outcomes.

ParameterMethod 1: Friedel-Crafts AcylationMethod 2: Stille Cross-Coupling
Reactants Fluorobenzene and 2-Thenoyl chloride2-(Tributylstannyl)thiophene and 4-Fluorobenzoyl chloride
Catalyst Aluminum chloride (AlCl₃)Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Solvent Dichloromethane (CH₂Cl₂)Toluene
Temperature 0 °C to Room Temperature100 °C
Reaction Time 3 hours16 hours
Yield ~85% (estimated based on similar reactions)75%

Mandatory Visualization

The following diagrams illustrate the logical workflow of the two benchmarked synthetic methods.

cluster_0 Friedel-Crafts Acylation Workflow FC_Start Start Materials: Fluorobenzene 2-Thenoyl Chloride FC_Reaction Reaction in Dichloromethane (0°C to RT, 3h) FC_Start->FC_Reaction FC_Catalyst Catalyst: Aluminum Chloride FC_Catalyst->FC_Reaction FC_Workup Aqueous Workup (HCl) FC_Reaction->FC_Workup FC_Purification Purification: Distillation/Crystallization FC_Workup->FC_Purification FC_Product Product: 4-Fluorophenyl 2-thienyl ketone FC_Purification->FC_Product

Logical workflow for the Friedel-Crafts acylation synthesis.

cluster_1 Stille Cross-Coupling Workflow Stille_Start Start Materials: 2-(Tributylstannyl)thiophene 4-Fluorobenzoyl chloride Stille_Reaction Reaction in Toluene (100°C, 16h) Stille_Start->Stille_Reaction Stille_Catalyst Catalyst: Pd(PPh₃)₄ Stille_Catalyst->Stille_Reaction Stille_Workup Aqueous Workup (KF) Stille_Reaction->Stille_Workup Stille_Purification Purification: Chromatography Stille_Workup->Stille_Purification Stille_Product Product: 4-Fluorophenyl 2-thienyl ketone Stille_Purification->Stille_Product

Logical workflow for the Stille cross-coupling synthesis.

Experimental Protocols

Detailed methodologies for the two synthetic routes are provided below.

Method 1: Friedel-Crafts Acylation

This method involves the electrophilic acylation of fluorobenzene with 2-thenoyl chloride using a Lewis acid catalyst.

Materials:

  • Fluorobenzene

  • 2-Thenoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (HCl)

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add 2-thenoyl chloride (1.0 eq.) dropwise to the stirred suspension.

  • To this mixture, add fluorobenzene (1.0 eq.) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with water, a saturated solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization to yield this compound.

Method 2: Stille Cross-Coupling

This palladium-catalyzed cross-coupling reaction involves the reaction of an organotin compound with an acyl chloride.

Materials:

  • 2-(Tributylstannyl)thiophene

  • 4-Fluorobenzoyl chloride

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Toluene

  • Potassium Fluoride (KF)

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask, add 2-(tributylstannyl)thiophene (1.0 eq.), 4-fluorobenzoyl chloride (1.2 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and quench with an aqueous solution of potassium fluoride to remove the tin byproducts.

  • Stir vigorously for 30 minutes, then filter the resulting precipitate through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

A Head-to-Head Comparison of Catalysts for the Synthesis of Aryl Thienyl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of aryl thienyl ketones is a critical step in the development of new therapeutics and functional materials. This guide provides a comprehensive head-to-head comparison of various catalytic systems, offering a clear overview of their performance based on experimental data. Detailed experimental protocols and mechanistic insights are also provided to facilitate the selection of the most suitable catalyst for your specific needs.

The synthesis of aryl thienyl ketones, a key structural motif in many biologically active compounds, is predominantly achieved through transition metal-catalyzed cross-coupling reactions. Palladium, nickel, and copper complexes are the most common catalysts employed for this transformation, each presenting a unique profile of reactivity, substrate scope, and reaction conditions. This comparison focuses on providing a clear, data-driven overview of these catalytic systems.

Performance Comparison of Catalytic Systems

The choice of catalyst significantly impacts the yield, selectivity, and overall efficiency of aryl thienyl ketone synthesis. The following tables summarize quantitative data for various catalytic methods, allowing for a direct comparison of their performance.

Palladium-Catalyzed Suzuki-Miyaura Coupling

Palladium catalysts are widely used for the synthesis of aryl thienyl ketones via Suzuki-Miyaura coupling, which involves the reaction of a thienyl carbonyl derivative with an arylboronic acid. This method is valued for its functional group tolerance and generally high yields.

Catalyst SystemThienyl SubstrateAryl Boronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄3-Methylthiophene-2-carbonyl chloridePhenylboronic acidCs₂CO₃Toluene501291
Pd(PPh₃)₄3-Methylthiophene-2-carbonyl chloride4-Methoxyphenylboronic acidCs₂CO₃Toluene501288
Pd(PPh₃)₄3-Methylthiophene-2-carbonyl chloride4-Chlorophenylboronic acidCs₂CO₃Toluene501285
Pd(OAc)₂ / SPhos2-Thiophenecarbonyl chloride4-Tolylboronic acidK₃PO₄Dioxane/H₂O1001682
Nickel-Catalyzed Cross-Coupling

Nickel catalysts have emerged as a more cost-effective alternative to palladium for cross-coupling reactions. They can be particularly effective in the coupling of less reactive electrophiles. While specific data for aryl thienyl ketone synthesis is less abundant, related Kumada and Negishi couplings show promise.

Quantitative data for a direct comparison in aryl thienyl ketone synthesis is limited in the reviewed literature. However, nickel catalysts have shown high efficacy in the synthesis of other aryl ketones, suggesting their potential applicability.

Copper-Catalyzed Cross-Coupling

Copper-catalyzed methods offer an even more economical and environmentally friendly approach. These reactions often proceed under milder conditions and can be effective for specific substrate combinations.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these synthetic routes. Below are representative experimental protocols for the synthesis of aryl thienyl ketones using different catalytic systems.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

Synthesis of (3-Methylthiophen-2-yl)(phenyl)methanone

To a reaction vessel charged with 3-methylthiophene-2-carbonyl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol) is added anhydrous toluene (10 mL) under an inert atmosphere (e.g., argon or nitrogen). The mixture is degassed, and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol) is added. The reaction mixture is then heated to 50°C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired aryl thienyl ketone.

General Procedure for Mechanochemical Suzuki-Miyaura Cross-Coupling

Solvent-Free Synthesis of (Thiophen-2-yl)(phenyl)methanone

In a ball-milling vessel, 2-thiophenecarbonyl chloride (1.0 mmol), phenylboronic acid (1.5 mmol), potassium phosphate (2.0 mmol), and palladium(II) acetate (5 mol%) are combined. The vessel is sealed and subjected to ball milling at a specified frequency (e.g., 30 Hz) for a designated time (e.g., 30 minutes). After the reaction, the solid mixture is dissolved in an appropriate organic solvent (e.g., ethyl acetate), filtered to remove inorganic salts and the catalyst, and the filtrate is concentrated. The resulting crude product is then purified by column chromatography.

Mechanistic Insights and Visualizations

Understanding the underlying reaction mechanisms is key to optimizing reaction conditions and troubleshooting synthetic challenges. The following diagrams, generated using Graphviz, illustrate the catalytic cycles for key reactions.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the thienyl carbonyl chloride to the Pd(0) catalyst, transmetalation with the arylboronic acid, and reductive elimination to yield the aryl thienyl ketone and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Thienoyl-Pd(II)-Cl(L2) Thienoyl-Pd(II)-Cl(L2) Pd(0)L2->Thienoyl-Pd(II)-Cl(L2) Thienoyl-COCl Oxidative Addition Oxidative Addition Thienoyl-Pd(II)-Ar(L2) Thienoyl-Pd(II)-Ar(L2) Thienoyl-Pd(II)-Cl(L2)->Thienoyl-Pd(II)-Ar(L2) Ar-B(OH)2 / Base Transmetalation Transmetalation Thienoyl-Pd(II)-Ar(L2)->Pd(0)L2 Aryl Thienyl Ketone Aryl Thienyl Ketone Thienoyl-Pd(II)-Ar(L2)->Aryl Thienyl Ketone Reductive Elimination Reductive Elimination

Suzuki-Miyaura Catalytic Cycle
Experimental Workflow for Catalyst Screening

A systematic approach is essential when screening different catalysts for a specific transformation. The following workflow outlines a general procedure for comparing catalyst performance.

Catalyst_Screening_Workflow A Define Reaction: Aryl Thienyl Ketone Synthesis B Select Catalysts: Pd, Ni, Cu-based A->B C Standardize Conditions: Substrates, Solvent, Temp, Time B->C D Run Parallel Reactions C->D E Analyze Results: Yield (GC/LC-MS, NMR) D->E F Identify Optimal Catalyst E->F

Catalyst Screening Workflow

Conclusion

The synthesis of aryl thienyl ketones can be effectively achieved using a variety of transition metal catalysts. Palladium-based systems, particularly for Suzuki-Miyaura coupling, are well-established and offer high yields under relatively mild conditions. While data for a direct comparison is still emerging, nickel and copper catalysts present promising, more economical alternatives that warrant further investigation. The choice of the optimal catalyst will ultimately depend on the specific substrates, desired reaction scale, and economic considerations. The experimental protocols and mechanistic diagrams provided in this guide serve as a valuable resource for researchers to navigate the selection and implementation of the most suitable catalytic system for their synthetic goals.

Safety Operating Guide

Proper Disposal of 4-Fluorophenyl 2-thienyl ketone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Fluorophenyl 2-thienyl ketone, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. As a halogenated aromatic ketone, this compound is presumed to be harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] Personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat, must be worn at all times.[2]

Spill Management

In the event of a spill, the following procedures should be followed:

  • Small Spills: For minor spills, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[1] The contaminated absorbent should then be swept up and placed into a clearly labeled, sealed container for hazardous waste disposal.[2]

  • Large Spills: For larger spills, evacuate the immediate area and prevent the substance from entering drains or waterways.[1] Contain the spill using appropriate absorbent materials and contact your institution's environmental health and safety (EHS) department for guidance on cleanup and disposal.

Quantitative Data for Disposal

Due to the absence of a publicly available, specific Safety Data Sheet for this compound, quantitative disposal parameters are based on guidelines for analogous halogenated aromatic compounds.

ParameterGuidelineCitation(s)
Waste Classification Halogenated Organic Waste
Sewer Disposal Prohibited. Halogenated hydrocarbons should not be disposed of down the drain.
Incineration Recommended method of disposal for halogenated organic wastes. Must be performed at a licensed hazardous waste facility.
Chemical Treatment Fenton's reagent can be used for the oxidative degradation of halogenated aromatic compounds. This should be performed by trained personnel.
Container Requirements Waste must be stored in compatible, sealed, and clearly labeled containers. Avoid using metal containers for corrosive materials that may be generated during treatment. High-density polyethylene (HDPE) containers are often suitable.[3]

Experimental Protocol: Degradation via Fenton's Reagent

This protocol outlines a general procedure for the chemical degradation of this compound using Fenton's reagent, an advanced oxidation process. This procedure should only be carried out by personnel experienced in handling hazardous chemicals and under controlled laboratory conditions.

Materials:

  • This compound waste

  • Iron(II) sulfate (FeSO₄)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment

  • Suitable reaction vessel (e.g., glass reactor)

  • Stirring apparatus

  • pH meter

Procedure:

  • pH Adjustment: Dilute the this compound waste with water in the reaction vessel. Adjust the pH of the solution to between 3 and 5 using sulfuric acid.[4] This pH range is optimal for the Fenton reaction.

  • Catalyst Addition: Add the iron(II) sulfate catalyst to the solution. The concentration of the iron catalyst will depend on the concentration of the organic waste and should be determined on a case-by-case basis.

  • Hydrogen Peroxide Addition: Slowly add 30% hydrogen peroxide to the solution while stirring continuously.[4] The reaction is exothermic, and the rate of addition should be controlled to maintain a safe temperature (typically between 20-40°C).[4]

  • Reaction Monitoring: Allow the reaction to proceed for a sufficient time to ensure complete degradation of the organic compound. The reaction time will vary depending on the specific conditions.

  • Neutralization and Disposal: Once the reaction is complete, neutralize the solution with a suitable base (e.g., sodium hydroxide). The final solution and any precipitate formed should be collected and disposed of as hazardous waste in accordance with local, state, and federal regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_start Start cluster_assessment Waste Assessment cluster_segregation Segregation cluster_disposal_options Disposal Options cluster_final Final Disposal start This compound Waste assess Assess Waste Type: - Pure Compound - Contaminated Material - Aqueous Solution start->assess segregate Segregate as Halogenated Organic Waste assess->segregate option_incineration High-Temperature Incineration (Preferred Method) segregate->option_incineration Direct Disposal option_treatment Chemical Treatment (e.g., Fenton's Reagent) segregate->option_treatment Pre-treatment disposal_facility Licensed Hazardous Waste Disposal Facility option_incineration->disposal_facility option_treatment->option_incineration Treated Waste

Caption: Decision workflow for the safe disposal of this compound.

By following these guidelines, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby minimizing risks to personnel and the environment. Always consult your institution's specific waste disposal protocols and EHS department for further guidance.

References

Essential Safety and Operational Guide for 4-Fluorophenyl 2-thienyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 4-Fluorophenyl 2-thienyl ketone, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety practices.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Recommendations
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield may be required for splash hazards.[2]
Skin Protection GlovesHandle with chemical-impermeable gloves.[1] Nitrile gloves are not recommended for ketones; consider using fluoroelastomer (Viton™) or butyl rubber gloves for better resistance.[1][3] Always inspect gloves prior to use.[1]
Protective ClothingWear a flame-resistant lab coat and impervious clothing.[1][2] Ensure clothing covers as much skin as possible.[2]
Respiratory Protection RespiratorUse in a well-ventilated area.[1][4] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors should be used.[1][2]

Operational Plan: Handling and Disposal

A systematic approach to handling and disposal is critical to minimize risks. The following step-by-step operational plan outlines the procedures from preparation to final disposal.

1. Preparation and Handling:

  • Ensure adequate ventilation in the handling area, such as a chemical fume hood.[1][4]

  • Inspect all PPE for integrity before use.[1]

  • Avoid the formation of dust and aerosols.[4]

  • Avoid breathing mist, gas, or vapors.[1]

  • Prevent contact with skin and eyes.

  • Keep the compound away from open flames, hot surfaces, and sources of ignition.[1]

  • Do not eat, drink, or smoke when using this product.[5]

2. In Case of a Spill:

  • Evacuate personnel to a safe area.[1]

  • Remove all sources of ignition.[1]

  • Ventilate the area.[1]

  • Wear appropriate PPE, including chemical impermeable gloves and safety goggles.[1]

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[1]

  • Collect the spilled material and place it in a suitable, closed container for disposal.[1]

3. Disposal Plan:

  • All waste materials, including contaminated PPE and absorbent materials, must be considered hazardous waste.[1]

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.[6]

  • Do not allow the product to enter drains or waterways.[4][5]

  • Waste can be disposed of through a licensed waste disposal contractor. High-temperature incineration is a preferred method for disposal.[7]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep_ppe Don Appropriate PPE handle_weigh Weigh/Measure Compound prep_ppe->handle_weigh prep_vent Ensure Proper Ventilation prep_vent->prep_ppe prep_sds Review Safety Data Sheet prep_sds->prep_vent handle_react Perform Experiment handle_weigh->handle_react spill_evac Evacuate Area handle_react->spill_evac If Spill Occurs disp_collect Collect Contaminated Waste handle_react->disp_collect spill_contain Contain Spill spill_evac->spill_contain spill_collect Collect Waste spill_contain->spill_collect spill_collect->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_store Store in Designated Area disp_label->disp_store disp_dispose Dispose via Licensed Contractor disp_store->disp_dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.